2-(Trifluoromethyl)-1,3-oxazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPSIMNHRRIBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953270 | |
| Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31185-54-3 | |
| Record name | Oxazolidine, 2-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-1,3-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(Trifluoromethyl)-1,3-oxazolidine
This compound is a heterocyclic compound of significant interest to researchers and drug development professionals. Its structure combines the versatile oxazolidine scaffold with the powerful trifluoromethyl (CF₃) group. While the parent oxazolidine ring system is a foundational element in many bioactive molecules, the incorporation of a CF₃ group at the 2-position dramatically enhances its physicochemical properties, making it a valuable building block for creating advanced therapeutic agents.[1][2]
This guide provides a comprehensive technical overview of this compound, covering its core chemical identity, synthesis, unique properties, and critical applications, particularly its role as a hydrolytically stable proline surrogate in peptide and drug design.[3][4]
Core Identification:
-
Systematic IUPAC Name: this compound
-
CAS Number: A specific CAS number for this parent compound is not consistently cited in major databases. Researchers should refer to specific derivatives or supplier data.
-
MDL Number: MFCD01709803[5]
Physicochemical and Structural Data
The properties of this compound are largely defined by its trifluoromethyl substituent, which imparts high metabolic stability and modulates lipophilicity.[6][7]
| Property | Data | Source(s) |
| Molecular Formula | C₄H₆F₃NO | [8][9] |
| Molecular Weight | 141.09 g/mol | [8] |
| Appearance | Varies by synthesis and purity | N/A |
| Key Structural Feature | Five-membered oxazolidine ring | [1] |
| Key Substituent | Trifluoromethyl (CF₃) group at C-2 | [3][4] |
Synthesis and Chemical Reactivity: A Tale of Stability
The synthesis of 2-(trifluoromethyl)-1,3-oxazolidines is efficiently achieved through a condensation reaction. This process underscores the strategic chemical choices made to create a stable and useful molecule.
Causality in Synthesis: The Condensation Pathway
The most common and effective route involves the condensation of an amino alcohol, typically a serine ester, with a trifluoromethyl carbonyl source like trifluoroacetaldehyde hemiacetal.[3][10]
The use of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is a critical experimental choice. It facilitates the reaction and preferentially drives the formation of the more stable trans diastereomer.[4][10]
Reactivity and Unprecedented Stability
The defining characteristic of this molecule is its exceptional stability, which directly results from the potent electron-withdrawing nature of the trifluoromethyl group.[4]
-
Hydrolytic Stability: Unlike many standard oxazolidines formed from aldehydes, which are susceptible to hydrolysis, the 2-CF₃ variant is remarkably stable against ring-opening.[1][4] This stability is paramount for its use in biological systems and for long-term storage.
-
Configurational Integrity: The high barrier to ring-opening prevents epimerization at the C-2 position, ensuring the molecule remains configurationally stable.[4][10]
-
N-Acylation: Despite the deactivating effect of the CF₃ group on the ring's nitrogen atom, N-acylation reactions can be performed efficiently. This allows for the incorporation of the Tfm-pseudoproline moiety into larger peptide chains or complex molecules.[3][4]
Applications in Drug Development: The Power of Fluorination
The strategic incorporation of fluorine is a cornerstone of modern drug design, and this compound is a prime example of this principle in action.[2][11] Its primary application is as a proline surrogate , where it replaces natural proline residues in peptides to confer advantageous properties.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450.[2][6] This can significantly increase a drug's half-life and bioavailability.
-
Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[2][7] This is a critical factor for improving oral absorption and penetration of the blood-brain barrier.
-
Binding Affinity: The strong dipole moment and steric profile of the CF₃ group can alter a molecule's conformation and electronic properties, leading to improved binding affinity and selectivity for its biological target.[2][6]
Experimental Protocol: Synthesis of a Tfm-Pseudoproline Ester
This protocol is a representative example for the synthesis of a this compound derivative from an N-Boc-serine methyl ester, based on established methodologies.[4][10]
Objective: To synthesize (2S,4S)-methyl 2-(trifluoromethyl)oxazolidine-4-carboxylate.
Materials:
-
N-Boc-serine methyl ester
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of N-Boc-serine methyl ester (1.0 eq) in anhydrous dichloromethane, add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq).
-
Catalysis: Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the reaction mixture. Causality Check: The acidic catalyst is essential to promote the condensation and subsequent cyclization.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 10 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired trans oxazolidine product.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity. The trans configuration can be confirmed by Nuclear Overhauser Effect (NOE) experiments.[10]
Safety and Handling
While a specific, comprehensive toxicological profile for this compound is not thoroughly established, standard laboratory precautions for handling fluorinated organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Spills and Disposal: In case of a spill, collect the material using an absorbent and dispose of it as hazardous chemical waste in accordance with local regulations. Do not allow the chemical to enter drains.
Conclusion
This compound stands out as a highly engineered molecular scaffold. Its synthesis is straightforward, and the resulting structure offers a rare combination of conformational rigidity and exceptional hydrolytic and metabolic stability. For researchers in medicinal chemistry and peptide science, it represents a validated and powerful tool for enhancing the drug-like properties of next-generation therapeutics, effectively serving as a superior surrogate for proline in contexts where stability is paramount.
References
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Broussy, S., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. HAL Open Science. Available at: [Link]
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Broussy, S., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. The Journal of Organic Chemistry, 75(12), 4219–4225. Available at: [Link]
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American Chemical Society Publications. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. ACS Publications. Available at: [Link]
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Boyarskaya, I.A., et al. (2022). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. NIH. Available at: [Link]
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Stability of the 2-(Trifluoromethyl)-1,3-Oxazolidine Ring: An In-depth Technical Guide for Drug Development Professionals
Introduction: The Strategic Advantage of the 2-(Trifluoromethyl)-1,3-Oxazolidine Moiety in Medicinal Chemistry
The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the this compound ring system has emerged as a particularly valuable scaffold. This heterocyclic motif is increasingly utilized by medicinal chemists to enhance metabolic stability, fine-tune lipophilicity, and improve the overall druggability of a molecule. This guide provides a comprehensive technical overview of the exceptional stability of the this compound ring, offering insights into its chemical behavior under various stress conditions and outlining robust methodologies for its evaluation.
The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position of the oxazolidine ring confers a remarkable degree of hydrolytic and configurational stability.[1] This enhanced stability is a direct consequence of the potent electron-withdrawing nature of the trifluoromethyl group, which significantly alters the electronic characteristics of the heterocyclic ring.[2] As a result, molecules containing this moiety often exhibit a longer physiological half-life and improved resistance to metabolic degradation, making them attractive candidates for drug development.[3][4]
Pillar 1: Unraveling the Source of Stability - The Electronic Influence of the Trifluoromethyl Group
The inherent stability of the this compound ring can be attributed to the profound electronic effects exerted by the trifluoromethyl substituent. The C-F bond is one of the strongest in organic chemistry, contributing to the overall metabolic robustness of the CF3 group.[4] Furthermore, the high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect.
This electron withdrawal has two primary consequences for the stability of the oxazolidine ring:
-
Destabilization of the Hemiaminal Cation Intermediate: The hydrolysis of oxazolidines typically proceeds through a ring-opening mechanism involving protonation of the ring nitrogen or oxygen, followed by the formation of a hemiaminal cation intermediate. The potent electron-withdrawing CF3 group at the 2-position strongly destabilizes this positively charged intermediate, thereby increasing the activation energy required for ring cleavage.
-
Reduced Basicity of the Ring Nitrogen: The inductive effect of the trifluoromethyl group also decreases the basicity of the nitrogen atom within the oxazolidine ring.[5] This reduced basicity makes the nitrogen less susceptible to protonation, which is often the initial step in acid-catalyzed hydrolysis.
These electronic factors collectively render the this compound ring significantly more resistant to hydrolytic cleavage compared to its non-fluorinated counterparts, such as 2-methyl or 2-unsubstituted oxazolidines.[6]
Pillar 2: Degradation Pathways and Mechanistic Insights
While remarkably stable, the this compound ring is not entirely inert. Under forcing conditions, such as strong acid or base at elevated temperatures, hydrolysis can occur, leading to ring opening. The generally accepted mechanism for oxazolidine hydrolysis involves the formation of a ring-opened iminium ion intermediate, which is then hydrolyzed to the corresponding amino alcohol and aldehyde or ketone.[7][8]
However, in the case of the 2-trifluoromethyl derivative, the equilibrium is heavily shifted towards the closed-ring form due to the destabilization of the key intermediates.
Diagram of Postulated Degradation Pathway
Caption: Postulated hydrolytic degradation pathway of the this compound ring.
Pillar 3: A Self-Validating System for Stability Assessment - Forced Degradation Studies
To rigorously assess the stability of a drug candidate containing the this compound moiety and to identify potential degradation products, a comprehensive forced degradation study is essential.[9][10] These studies involve subjecting the compound to a range of stress conditions that are more severe than those it would encounter during manufacturing, storage, and clinical use.[11]
Experimental Protocol: Forced Degradation of a this compound Containing Compound
This protocol is a representative workflow for conducting forced degradation studies in accordance with ICH guidelines.[12]
1. Sample Preparation:
- Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[13]
2. Stress Conditions:
- Acid Hydrolysis: Treat the drug solution with 0.1 M and 1 M hydrochloric acid at room temperature and 60°C for up to 7 days. Neutralize samples with an appropriate base before analysis.[13]
- Base Hydrolysis: Treat the drug solution with 0.1 M and 1 M sodium hydroxide at room temperature and 60°C for up to 7 days. Neutralize samples with an appropriate acid before analysis.[13]
- Oxidative Degradation: Treat the drug solution with 3% and 30% hydrogen peroxide at room temperature for up to 7 days.
- Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at 80°C and 105°C for up to 7 days.[14]
- Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][15] A dark control sample should be stored under the same conditions to exclude thermal degradation.
3. Sample Analysis:
- At specified time points, withdraw aliquots from each stress condition.
- Analyze the samples using a validated stability-indicating HPLC method (see below).
- Utilize LC-MS/MS and high-resolution mass spectrometry (HRMS) to identify and characterize any significant degradation products.[16]
- Employ 19F NMR to monitor the integrity of the trifluoromethyl group and to aid in the structural elucidation of fluorinated degradants.[4]
Diagram of Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies and analysis.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting the stability data.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 7 days | 60°C | < 5% | Not Detected |
| 1 M HCl | 7 days | 60°C | 5-10% | Tentative: Ring-opened products | |
| Base Hydrolysis | 0.1 M NaOH | 7 days | 60°C | < 5% | Not Detected |
| 1 M NaOH | 7 days | 60°C | < 5% | Not Detected | |
| Oxidation | 30% H₂O₂ | 7 days | RT | < 2% | Not Detected |
| Thermal | Dry Heat | 7 days | 105°C | < 2% | Not Detected |
| Photostability | 1.2 million lux hrs | N/A | RT | < 2% | Not Detected |
Note: The % degradation values in this table are hypothetical and serve as an illustration of the expected high stability of the this compound ring.
Analytical Methodologies for Stability Assessment
The development of a robust, stability-indicating analytical method is paramount for accurately assessing the stability of the drug substance and quantifying any degradation products.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the workhorse for stability studies. The method should be capable of separating the parent drug from all potential degradation products and formulation excipients.
Starting HPLC Method Parameters:
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is indispensable for the identification and structural elucidation of degradation products.[17] By comparing the mass spectra and fragmentation patterns of the parent drug and any new peaks observed in the chromatograms of stressed samples, the structures of the degradants can be proposed.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a uniquely powerful tool for studying fluorinated compounds.[4][7] It offers high sensitivity and a wide chemical shift range, allowing for the unambiguous detection and quantification of the parent drug and any fluorinated degradation products. Changes in the chemical environment of the trifluoromethyl group upon ring opening or other transformations will result in distinct signals in the ¹⁹F NMR spectrum, providing valuable mechanistic insights.[18]
Conclusion and Future Perspectives
The this compound ring is an exceptionally stable heterocyclic motif that offers significant advantages in drug design. Its inherent resistance to hydrolysis, conferred by the strong electron-withdrawing nature of the trifluoromethyl group, contributes to enhanced metabolic stability and a longer in vivo half-life of drug candidates. While highly stable, it is imperative to conduct rigorous forced degradation studies to fully characterize the stability profile of any new chemical entity containing this scaffold.
The methodologies outlined in this guide provide a robust framework for assessing the stability of this compound-containing compounds. By employing a combination of forced degradation studies and advanced analytical techniques such as HPLC, LC-MS, and ¹⁹F NMR, drug development professionals can gain a thorough understanding of the degradation pathways and ensure the safety and efficacy of novel therapeutics. As the use of fluorinated motifs in medicinal chemistry continues to expand, a deep understanding of their stability characteristics will remain a critical component of successful drug development.
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Giraud, F., Gissot, A., & Couty, F. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry–A European Journal, 26(62), 14111-14115. [Link]
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- 8. Degradation of a Fluoropyridinyl Drug in capsule Formulation: Degradant Identification, Proposed Degradation Mechanism, and Formulation Optimization | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
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- 14. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatutor.org [pharmatutor.org]
- 16. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Reactivity of 2-(Trifluoromethyl)-1,3-Oxazolidine with Electrophiles
Foreword: The Strategic Value of the 2-(Trifluoromethyl)-1,3-Oxazolidine Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When this privileged functional group is embedded within a heterocyclic framework like the 1,3-oxazolidine ring, it gives rise to a versatile chiral building block: the this compound. This guide provides an in-depth exploration of the reactivity of this scaffold with a range of electrophiles, offering both mechanistic insights and practical, field-proven protocols for its synthetic manipulation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of these valuable intermediates.
The Core Chemistry: Understanding the Reactivity Profile
The reactivity of this compound is fundamentally dictated by the strong electron-withdrawing nature of the trifluoromethyl group. This has two major consequences:
-
Decreased Nucleophilicity of the Ring Nitrogen: The nitrogen atom of the oxazolidine is significantly less nucleophilic compared to its non-fluorinated counterparts. This attenuated reactivity necessitates the use of more reactive electrophiles or activating conditions to achieve reactions at the nitrogen center.
-
Enhanced Stability and Susceptibility to Lewis Acid-Mediated Ring Opening: The trifluoromethyl group stabilizes the oxazolidine ring towards hydrolysis.[2] However, upon coordination of a Lewis acid to the ring oxygen, the C2-carbon becomes highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening. This duality in reactivity is the key to the synthetic utility of this scaffold.
Our exploration of the reactivity of this compound with electrophiles will be centered around these two key modes of action: reactions at the nitrogen atom and ring-opening reactions.
Reactions at the Nitrogen Atom: N-Acylation and N-Alkylation
N-Acylation: A Robust and High-Yielding Transformation
The N-acylation of 2-(trifluoromethyl)-1,3-oxazolidines is a well-established and efficient transformation, providing access to a wide range of N-acyl derivatives. These products are valuable intermediates, for example, as chiral auxiliaries in asymmetric synthesis.
Causality Behind Experimental Choices: Due to the reduced nucleophilicity of the oxazolidine nitrogen, strong electrophilic acylating agents such as acid chlorides and anhydrides are typically required. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Experimental Protocol: General Procedure for N-Acylation
-
Reactant Preparation: Dissolve the this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a suitable base (e.g., triethylamine, pyridine, 1.1-1.5 equiv).
-
Acylating Agent Addition: Slowly add the acid chloride or anhydride (1.0-1.2 equiv) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Examples of N-Acylation of 2-(Trifluoromethyl)-1,3-Oxazolidines
| Entry | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | Acetyl chloride | Triethylamine | DCM | >90 | [2] |
| 2 | Benzoyl chloride | Pyridine | DCM | >95 | [2] |
| 3 | Acetic anhydride | Pyridine | Neat | >90 | [2] |
| 4 | (Boc)2O | DMAP | DCM | >98 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
N-Alkylation: Navigating the Reduced Nucleophilicity
Direct N-alkylation of 2-(trifluoromethyl)-1,3-oxazolidines is more challenging than N-acylation due to the significantly diminished nucleophilicity of the nitrogen atom. While specific literature on the N-alkylation of this particular scaffold is scarce, we can extrapolate from the reactivity of analogous, weakly nucleophilic heterocyclic systems.
Expert Insights and Plausible Methodologies:
-
Use of Highly Reactive Alkylating Agents: Strong electrophiles such as alkyl triflates, tosylates, or fluorosulfonates are likely necessary to achieve efficient alkylation.[3]
-
Forced Conditions: The reaction may require elevated temperatures and longer reaction times.
-
Strong Bases: The use of strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to deprotonate the nitrogen and generate a more nucleophilic amide anion could be a viable strategy.
Proposed Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Amide Formation: To a solution of the this compound (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Alkylating Agent Addition: Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. If no reaction is observed, gentle heating (e.g., to 50-60 °C) may be required.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Lewis Acid-Mediated Ring-Opening: A Gateway to Chiral Trifluoromethylated Amines
A highly valuable and synthetically powerful reaction of 2-(trifluoromethyl)-1,3-oxazolidines is their stereoselective ring-opening with nucleophiles upon activation with a Lewis acid.[4] This transformation provides access to a variety of functionalized α-trifluoromethylamines, which are important building blocks in medicinal chemistry.
Mechanistic Rationale:
The Lewis acid coordinates to the oxygen atom of the oxazolidine ring, which significantly enhances the electrophilicity of the C2 carbon. This activation facilitates the attack of a nucleophile, leading to the cleavage of the C2-O bond and the formation of a new carbon-nucleophile bond. The stereochemical outcome of the reaction is often controlled by the stereochemistry of the starting chiral oxazolidine.
Diagram 1: General Mechanism of Lewis Acid-Mediated Ring-Opening
Caption: Lewis acid activation and subsequent nucleophilic attack.
Experimental Protocol: Diastereoselective Ring-Opening with a Silyl Enol Ether
-
Reactant Preparation: To a solution of the chiral this compound (1.0 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid (e.g., titanium tetrachloride, 1.1 equiv) dropwise.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes.
-
Nucleophile Addition: Slowly add a solution of the silyl enol ether (1.2 equiv) in dichloromethane to the reaction mixture.
-
Reaction: Continue stirring at -78 °C for the specified time (typically 2-4 hours), monitoring the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 2: Scope of Nucleophiles in Lewis Acid-Mediated Ring-Opening Reactions
| Entry | Nucleophile | Lewis Acid | Diastereomeric Ratio | Yield (%) | Reference |
| 1 | Allyltrimethylsilane | TiCl4 | >95:5 | 85 | [4] |
| 2 | Trimethylsilyl cyanide | TiCl4 | >95:5 | 90 | [4] |
| 3 | Silyl enol ether of acetone | BF3·OEt2 | 90:10 | 78 | [4] |
| 4 | Silyl ketene acetal | TiCl4 | >95:5 | 82 | [4] |
Note: Diastereomeric ratios and yields are representative and depend on the specific substrates and reaction conditions.
Summary and Future Outlook
The this compound scaffold is a versatile and valuable building block in organic synthesis, particularly for the preparation of chiral trifluoromethyl-containing molecules. Its reactivity is characterized by a balance between the reduced nucleophilicity of the nitrogen atom and the susceptibility of the ring to undergo Lewis acid-mediated ring-opening.
Diagram 2: Reactivity Summary of this compound
Caption: Key electrophilic transformations of the scaffold.
Future research in this area will likely focus on expanding the scope of N-alkylation reactions, developing catalytic and enantioselective ring-opening procedures with a broader range of nucleophiles, and exploring the reactivity of the oxazolidine ring with other classes of electrophiles. The continued development of synthetic methodologies for the manipulation of 2-(trifluoromethyl)-1,3-oxazolidines will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
-
Chaume, G.; Barbeau, O.; Lesot, P.; Brigaud, T. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. J. Org. Chem.2010 , 75 (12), 4135–4145. [Link]
-
Lebouvier, N.; Laroche, C.; Huguenot, F.; Brigaud, T. Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. Tetrahedron Lett.2002 , 43 (15), 2827–2830. [Link]
-
Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science2007 , 317 (5846), 1881–1886. [Link]
-
Santos, L.; Donnard, M.; Panossian, A.; Vors, J.-P.; Jeschke, P.; Bernier, D.; Pazenok, S.; Leroux, F. R. SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. J. Org. Chem.2022 , 87 (4), 2012–2021. [Link]
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The Strategic Advantage: Unpacking the Role of the Trifluoromethyl Group in Oxazolidine Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the multifaceted role of the trifluoromethyl group specifically within the context of oxazolidine chemistry. We will explore its impact on physicochemical properties, stereochemical outcomes in synthesis, and its applications as a powerful chiral auxiliary and a key component in bioactive molecules. This document serves as a technical resource, synthesizing field-proven insights with detailed experimental considerations to empower researchers in harnessing the full potential of trifluoromethylated oxazolidines.
Introduction: The Power of Fluorination in a Privileged Scaffold
The oxazolidinone ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably a class of synthetic antibiotics that combat multidrug-resistant bacteria.[1][2] Their rigid structure allows for a well-defined spatial presentation of substituents, making them ideal for targeted interactions with biological macromolecules. Concurrently, the trifluoromethyl (CF3) group has earned a reputation as a "group of choice" for medicinal chemists.[3][4] Its introduction into a drug candidate can dramatically alter physicochemical properties, often leading to significant improvements in efficacy and pharmacokinetics.[3]
The convergence of these two powerful entities—the oxazolidine core and the CF3 group—creates a class of molecules with exceptional potential. This guide will dissect the fundamental principles governing the interplay between the CF3 group and the oxazolidine ring, providing a comprehensive overview for professionals in drug discovery and chemical synthesis.
The Trifluoromethyl Group's Influence on Oxazolidine Properties
The introduction of a CF3 group onto an oxazolidine ring imparts a unique set of characteristics that are pivotal to its function in both biological and synthetic contexts.
Physicochemical Impact: A Paradigm Shift in Molecular Properties
The CF3 group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key drivers of its utility.[4][5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[3][6] This increased stability can lead to a longer biological half-life and improved bioavailability of drug candidates.[6]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule.[3][5] This property can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to improved absorption and distribution.[3]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in the oxazolidine ring. This modulation can be critical for optimizing drug-receptor interactions and solubility profiles.[3]
The following diagram illustrates the logical relationship between the intrinsic properties of the CF3 group and its consequent impact on the broader ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.
Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.
Stereoelectronic Effects and Conformational Control
The steric bulk of the CF3 group, which is larger than a methyl group, combined with its electronic properties, plays a crucial role in directing the stereochemical outcome of reactions.[4] When incorporated into a chiral oxazolidinone auxiliary, the CF3 group can effectively shield one face of the enolate, leading to high diastereoselectivity in alkylation and aldol reactions.[7][8]
Synthetic Strategies for Trifluoromethylated Oxazolidinones
The synthesis of trifluoromethylated oxazolidinones can be approached in several ways, primarily differing in the stage at which the trifluoromethyl group is introduced and the method of cyclization.
Diastereoselective Synthesis from Trifluoromethylated Precursors
A common and effective strategy involves the use of chiral trifluoromethylated building blocks. For instance, the highly diastereoselective aza-Michael addition of an optically pure 4-phenyl-2-oxazolidinone to 3,3,3-trifluoro-1-nitropropene serves as a key step in producing enantiomerically pure trifluoromethylated piperazines, where the oxazolidinone acts as a chiral directing group.[9] Another approach involves the reaction of (trifluoromethyl)trimethylsilane (TMS-CF3, the Ruppert-Prakash reagent) with amino acid-derived N-substituted oxazolidin-5-ones to yield adducts that can be hydrolyzed to α-amino trifluoromethyl ketones.[10]
The following workflow outlines a general approach to synthesizing chiral trifluoromethylated oxazolidinones.
Sources
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Oxazolidinones: a novel class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 2-(Trifluoromethyl)-1,3-oxazolidine as a Proline Surrogate in Modern Peptide and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptide backbones, playing a pivotal role in protein folding, stability, and molecular recognition events. However, the inherent cis-trans isomerization of the Xaa-Pro amide bond can lead to conformational heterogeneity, posing challenges in the design of peptidomimetics with well-defined three-dimensional structures. This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)-1,3-oxazolidine (Tfm-oxazolidine) as a hydrolytically stable and conformationally directing proline surrogate. We delve into the synthetic strategies for its preparation, the profound stereoelectronic effects of the trifluoromethyl group on amide bond geometry, and its applications in enhancing the pharmacological properties of peptides, including proteolytic stability and bioactivity. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of this fluorinated proline analog in their scientific endeavors.
Introduction: The Proline Conundrum and the Rise of Fluorinated Surrogates
Proline's distinctive pyrrolidine ring restricts the Ramachandran space of the preceding residue and introduces a predisposition for β-turns and polyproline helices, crucial motifs in biological signaling pathways. However, the low rotational barrier of the prolyl amide bond results in a dynamic equilibrium between the trans and cis conformers, which can be detrimental when a specific conformation is required for biological activity.
To address this challenge, medicinal chemists have explored a variety of proline analogs designed to bias the amide bond equilibrium and enhance metabolic stability. Among these, fluorinated proline surrogates have emerged as a particularly promising class of building blocks. The introduction of the highly electronegative trifluoromethyl group can exert profound stereoelectronic effects, influencing the local geometry and electronic properties of the peptide backbone. This guide focuses specifically on this compound, a proline surrogate that offers a unique combination of hydrolytic stability and conformational control.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines involves the condensation of a serine ester with trifluoroacetaldehyde hemiacetal.[1] This reaction proceeds readily and allows for the stereospecific incorporation of the serine backbone into the oxazolidine ring.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of (S)-methyl 2-((4S)-2-(Trifluoromethyl)-1,3-oxazolidin-4-yl)acetate
This protocol provides a detailed procedure for the synthesis of a representative this compound derivative from L-serine methyl ester hydrochloride.
Materials:
-
L-Serine methyl ester hydrochloride
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Preparation of the Free Amine: To a suspension of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour. The formation of triethylammonium chloride will be observed as a white precipitate.
-
Condensation Reaction: To the reaction mixture, add anhydrous MgSO₄ (2.0 eq) followed by trifluoroacetaldehyde ethyl hemiacetal (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Filter the reaction mixture to remove MgSO₄ and the triethylammonium chloride precipitate. Wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (S)-methyl 2-((4S)-2-(trifluoromethyl)-1,3-oxazolidin-4-yl)acetate as a mixture of diastereomers at the C2 position. The diastereomers can often be separated by careful chromatography.
N-Acylation of this compound: Overcoming Electronic Deactivation
A significant challenge in incorporating Tfm-oxazolidine into peptides is the reduced nucleophilicity of the ring nitrogen due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. Standard peptide coupling conditions are often sluggish and inefficient. However, activation of the carboxylic acid partner as an acid fluoride has proven to be a mild and effective method for the N-acylation of these deactivated heterocycles.[2]
Figure 2: Workflow for the N-acylation of this compound using an acid fluoride.
Experimental Protocol: N-Boc Protection of (S)-methyl 2-((4S)-2-(Trifluoromethyl)-1,3-oxazolidin-4-yl)acetate
This protocol details the N-acylation using Boc-anhydride, a common protecting group strategy in peptide synthesis. Milder bases and optimized conditions are often required.
Materials:
-
(S)-methyl 2-((4S)-2-(trifluoromethyl)-1,3-oxazolidin-4-yl)acetate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve (S)-methyl 2-((4S)-2-(trifluoromethyl)-1,3-oxazolidin-4-yl)acetate (1.0 eq) in anhydrous DCM. Add Et₃N (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Addition of Boc Anhydride: To the stirred solution, add Boc₂O (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the N-Boc protected product.
Conformational Impact: A Stereoelectronic Switch for Amide Geometry
The trifluoromethyl group at the C2 position of the oxazolidine ring exerts a powerful influence on the conformational preference of the preceding amide bond. The strong electron-withdrawing nature of the CF₃ group favors a trans amide conformation. This is attributed to a combination of steric hindrance disfavoring the cis arrangement and favorable electronic interactions that stabilize the trans isomer.
Comparative Conformational Analysis
| Parameter | Ac-Pro-OMe | Ac-(Tfm-Oxazolidine)-OMe (Predicted) |
| Ktrans/cis | ~4.8 (at 300 K)[3] | Significantly > 4.8 |
| Predominant Conformer | trans | Strongly trans |
| Key Stereoelectronic Effect | Pyrrolidine ring pucker | Strong inductive effect of CF₃ group |
Note: The data for Ac-(Tfm-Oxazolidine)-OMe is predicted based on qualitative descriptions in the literature; specific quantitative data from direct NMR comparison is an area for further investigation.
This strong preference for the trans conformation makes Tfm-oxazolidine an excellent tool for inducing and stabilizing specific secondary structures in peptides, such as β-turns, where a trans prolyl amide bond is a prerequisite.
Enhanced Proteolytic Stability: A Shield for Peptide Therapeutics
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in vivo. The incorporation of unnatural amino acids is a well-established strategy to enhance proteolytic resistance. The steric bulk and the electronic nature of the trifluoromethyl group in Tfm-oxazolidine can hinder the recognition and cleavage of adjacent peptide bonds by proteases.
While direct comparative quantitative data for peptides containing this compound versus proline is limited, studies on peptides incorporating other fluorinated amino acids have demonstrated significant increases in stability against enzymatic degradation.[4] It is reasonable to extrapolate that the Tfm-oxazolidine moiety would confer similar, if not enhanced, protection.
Assessing Proteolytic Stability: A General Protocol
A common method to evaluate the proteolytic stability of a peptide is to incubate it with a relevant protease or in serum and monitor the disappearance of the intact peptide over time by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Procedure for a Protease Cleavage Assay:
-
Peptide Solutions: Prepare stock solutions of the proline-containing peptide and the Tfm-oxazolidine-containing peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Enzyme Solution: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.
-
Incubation: Add the protease solution to the peptide solutions to initiate the enzymatic reaction. Incubate the mixtures at 37 °C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a solution of trifluoroacetic acid (TFA).
-
Analysis: Analyze the quenched samples by RP-HPLC.
-
Quantification: Determine the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time to determine the half-life of the peptide.
Applications in Drug Design and Peptidomimetics
The unique properties of this compound make it a valuable building block in the design of novel therapeutics and research tools:
-
Stabilization of Bioactive Conformations: By enforcing a trans amide bond, Tfm-oxazolidine can be used to lock peptides into their biologically active conformations, potentially leading to increased potency and selectivity.
-
Enhanced Metabolic Stability: The increased resistance to proteolytic cleavage can extend the in vivo half-life of peptide drugs, improving their pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The introduction of a trifluoromethyl group increases the lipophilicity of the peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
19F NMR Probe: The trifluoromethyl group serves as a sensitive and specific probe for 19F NMR studies, allowing for the investigation of peptide conformation and binding interactions without the background signal inherent in 1H NMR.[3]
Conclusion and Future Perspectives
This compound represents a powerful tool in the arsenal of the modern peptide and medicinal chemist. Its straightforward synthesis, coupled with its ability to confer significant conformational control and enhanced proteolytic stability, makes it an attractive proline surrogate for a wide range of applications. While the full quantitative characterization of its impact on peptide properties is an ongoing area of research, the existing evidence strongly supports its utility in the design of next-generation peptidomimetics and peptide-based therapeutics. Future work will likely focus on the synthesis of a broader range of Tfm-oxazolidine derivatives with diverse functionalities and a more detailed elucidation of their structural and biological effects in complex biological systems.
References
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. Available at: [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]
-
Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Hydrolytic Stability of 2-(Trifluoromethyl)-1,3-Oxazolidines
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. Among these, the 2-(trifluoromethyl)-1,3-oxazolidine moiety has emerged as a particularly intriguing structural motif. This technical guide provides a comprehensive examination of the hydrolytic stability of this class of compounds. We will delve into the mechanistic underpinnings of their remarkable stability, present detailed protocols for rigorous stability assessment under various conditions, and discuss the state-of-the-art analytical methodologies for their characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical guidance.
Introduction: The Significance of the Trifluoromethyl Group in Oxazolidine Chemistry
The 1,3-oxazolidine ring is a versatile heterocyclic system found in numerous biologically active compounds. However, the hydrolytic lability of the aminal functionality can be a significant drawback in drug design, leading to premature degradation. The introduction of a trifluoromethyl (CF₃) group at the C-2 position dramatically alters the electronic nature of the ring, conferring exceptional stability.[1] This stability stems from the strong electron-withdrawing inductive effect of the CF₃ group, which destabilizes the transition state leading to ring opening.[1] Consequently, these "Tfm-pseudoproline" surrogates are completely configurationally and hydrolytically stable under a wide range of conditions, making them highly valuable in peptide and small molecule drug design.[1]
Understanding and quantifying this stability is paramount for predicting the pharmacokinetic profile and shelf-life of drug candidates incorporating this scaffold. This guide will provide the necessary framework for these critical evaluations.
Mechanistic Insights into Hydrolytic Stability
The hydrolysis of a typical oxazolidine proceeds via a ring-chain tautomerism mechanism, which is often catalyzed by acid or base.[2][3][4][5] This process involves the protonation of the ring nitrogen or oxygen, followed by nucleophilic attack of water to open the ring, forming a transient hemiaminal intermediate that subsequently decomposes to the corresponding amino alcohol and aldehyde or ketone.
Caption: General mechanism of acid-catalyzed hydrolysis of a typical 1,3-oxazolidine.
In stark contrast, for 2-(trifluoromethyl)-1,3-oxazolidines, the powerful inductive effect of the CF₃ group significantly reduces the basicity of the ring nitrogen and the electron density at the C-2 carbon. This electronic deactivation strongly disfavors the initial protonation step and subsequent nucleophilic attack by water, effectively shutting down the hydrolysis pathway under physiological conditions.
Experimental Assessment of Hydrolytic Stability
To rigorously quantify the stability of 2-(trifluoromethyl)-1,3-oxazolidines, a forced degradation study is recommended, following the principles outlined in the ICH Q1A(R2) guidelines.[6][7][8] This involves subjecting the compound to stress conditions that are more severe than typical storage conditions to identify potential degradation pathways and products.[7][9]
Preparation of Buffers for pH-Dependent Stability Studies
The hydrolytic stability should be assessed across a range of pH values to simulate different physiological and formulation environments.[8] The following are standard buffer preparations:
-
Acidic Buffer (pH 2.0, 0.1 M HCl):
-
Carefully add 8.3 mL of concentrated hydrochloric acid (37%) to approximately 900 mL of deionized water.
-
Adjust the final volume to 1000 mL with deionized water.
-
-
Neutral Buffer (pH 7.4, 0.1 M Phosphate Buffer): [10]
-
Basic Buffer (pH 9.0, 0.05 M Borate Buffer): [10]
Best Practices for Buffer Preparation:
-
Always use analytical grade reagents and deionized or distilled water.[11]
-
Calibrate the pH meter with standard buffers before use.[11]
-
Label all prepared buffers with the name, concentration, pH, and date of preparation.[10]
Protocol for Hydrolytic Stability Study
This protocol is designed to assess the stability of a this compound derivative over time at various pH values and temperatures.
Caption: Workflow for the hydrolytic stability assessment of 2-(trifluoromethyl)-1,3-oxazolidines.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent, such as acetonitrile or methanol.
-
Sample Preparation:
-
For each pH condition (2.0, 7.4, and 9.0), pipette a calculated volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 100 µg/mL.
-
Prepare samples in triplicate for each condition to ensure reproducibility.
-
-
Incubation:
-
Place the prepared sample vials in temperature-controlled chambers at 40°C (standard) and 60°C (accelerated condition).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample vial.
-
If necessary, quench the reaction by neutralizing the aliquot with an appropriate acid or base to prevent further degradation before analysis.
-
-
Analysis:
-
Analyze the samples immediately using a validated stability-indicating HPLC-MS method.
-
Analytical Methodologies for Stability Assessment
A robust and validated analytical method is crucial for accurately quantifying the parent compound and detecting any potential degradation products.[9] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred technique.
HPLC-MS Method
-
Chromatographic Separation: A C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is typically effective for separating the polar parent compound from non-polar degradants.[12]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) generally provides good peak shape and resolution.[12]
-
Detection:
NMR Spectroscopy for Mechanistic Studies
¹H NMR spectroscopy is a powerful tool for studying the dynamics of oxazolidine hydrolysis and ring-chain tautomerism in solution.[14] By monitoring the changes in the chemical shifts and integrals of specific protons over time, one can directly observe the disappearance of the parent oxazolidine and the appearance of ring-opened intermediates or final degradation products.[14]
Data Presentation and Interpretation
The results of the hydrolytic stability study should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Hydrolytic Stability of Compound X at 40°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 ± 0.2 | 100.0 ± 0.1 | 100.0 ± 0.3 |
| 2 | 99.8 ± 0.3 | 99.9 ± 0.2 | 99.7 ± 0.2 |
| 4 | 99.7 ± 0.2 | 99.8 ± 0.1 | 99.6 ± 0.4 |
| 8 | 99.5 ± 0.4 | 99.7 ± 0.3 | 99.4 ± 0.3 |
| 24 | 99.2 ± 0.3 | 99.5 ± 0.2 | 99.1 ± 0.5 |
| 48 | 98.9 ± 0.5 | 99.3 ± 0.3 | 98.8 ± 0.4 |
Table 2: Hydrolytic Stability of Compound X at 60°C (Accelerated)
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 ± 0.2 | 100.0 ± 0.1 | 100.0 ± 0.3 |
| 2 | 99.5 ± 0.3 | 99.7 ± 0.2 | 99.4 ± 0.2 |
| 4 | 99.2 ± 0.2 | 99.5 ± 0.1 | 99.0 ± 0.4 |
| 8 | 98.8 ± 0.4 | 99.2 ± 0.3 | 98.5 ± 0.3 |
| 24 | 98.0 ± 0.3 | 98.7 ± 0.2 | 97.6 ± 0.5 |
| 48 | 97.1 ± 0.5 | 98.1 ± 0.3 | 96.5 ± 0.4 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.
Interpretation: The data presented in the tables would indicate exceptional hydrolytic stability for Compound X across a wide pH range, with minimal degradation observed even under accelerated conditions. This high level of stability is characteristic of 2-(trifluoromethyl)-1,3-oxazolidines.
Conclusion
The this compound scaffold represents a significant advancement in the design of stable heterocyclic compounds for pharmaceutical applications. The profound electronic influence of the trifluoromethyl group imparts a remarkable resistance to hydrolysis, a key attribute for developing drug candidates with favorable pharmacokinetic and shelf-life properties. The experimental protocols and analytical methodologies detailed in this guide provide a robust framework for the rigorous assessment of this stability, ensuring that development decisions are based on sound scientific data. As the quest for more effective and stable therapeutics continues, the principles and techniques outlined herein will be of considerable value to the scientific community.
References
-
Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135–4145. [Link]
-
Bundgaard, H. (1992). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 81(1), 1-12. [Link]
-
Lab SOP Guide. (n.d.). How to Prepare Buffers for Pharmaceutical Product Analysis. Lab SOP Guide. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
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Rani, M., & Saini, S. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Taibah University Medical Sciences, 12(5), 373-379. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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Pharmacy Infoline. (n.d.). Preparation of buffers, Stability of Buffers. Pharmacy Infoline. [Link]
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Fife, T. H. (1968). Oxazolidines Hydrolysis. Scribd. [Link]
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Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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Saiz, C., Wipf, P., & Mahler, G. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines. The Journal of organic chemistry, 76(14), 5738–5746. [Link]
-
Pharmaffiliates. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaffiliates. [Link]
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Choudhary, A. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]
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Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]
-
Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Journal of organic chemistry, 75(12), 4135-45. [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 27(5), 1594-1597. [Link]
-
Saiz, C., Wipf, P., & Mahler, G. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines. The Journal of organic chemistry, 76(14), 5738-46. [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Zhang, Y., et al. (2023). Investigation of hydrolytic stability of N-trifluoromethyl secondary and tertiary amines. ResearchGate. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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Pihlaja, K., & Fülöp, F. (2007). Substituent effects in the ring-chain tautomerism of 4-alkyl-2-aryl substituted oxazolidines and tetrahydro-1,3-oxazines. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Oxazolidine. Wikipedia. [Link]
-
Reibarkh, M., et al. (2003). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 47(7), 2267-2272. [Link]
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Pihlaja, K., et al. (1993). Ring-chain tautomerism in oxazolidines. The Journal of Organic Chemistry, 58(24), 6548-6554. [Link]
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Li, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. National Institutes of Health. [Link]
-
Li, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Semantic Scholar. [Link]
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literature review of 2-(Trifluoromethyl)-1,3-oxazolidine synthesis
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(trifluoromethyl)-1,3-oxazolidine scaffold is a cornerstone in modern medicinal chemistry, imparting advantageous properties such as enhanced metabolic stability and target affinity to bioactive molecules. This guide provides a comprehensive analysis of the primary synthetic routes to this valuable heterocycle. We delve into the mechanistic underpinnings of the classical condensation of trifluoroacetaldehyde equivalents with 1,2-amino alcohols, explore strategies for controlling stereochemical outcomes, and present detailed experimental protocols. Furthermore, alternative synthetic methodologies are discussed, offering a broad perspective for researchers in the field. The content is structured to provide both a foundational understanding and practical insights for the synthesis and application of 2-(trifluoromethyl)-1,3-oxazolidines in drug discovery and development.
The Strategic Importance of the this compound Moiety
The strategic incorporation of fluorine into drug candidates is a widely employed tactic to modulate their physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. When this group is part of a this compound ring, it creates a rigidified and conformationally constrained scaffold that can present key pharmacophoric elements in a well-defined spatial orientation. This has led to the successful development of numerous compounds with diverse biological activities, making the efficient and stereoselective synthesis of this heterocyclic system a critical endeavor in pharmaceutical research.
Core Synthetic Methodology: Condensation of Trifluoroacetaldehyde Equivalents with 1,2-Amino Alcohols
The most direct and frequently utilized method for the construction of the this compound ring is the condensation of a trifluoroacetaldehyde equivalent with a 1,2-amino alcohol. This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate.
Mechanistic Pathway
The reaction mechanism is initiated by the activation of the trifluoroacetaldehyde carbonyl group by an acid catalyst, which enhances its electrophilicity. The nucleophilic amino group of the 1,2-amino alcohol then attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the incipient iminium ion, followed by dehydration, affords the thermodynamically stable five-membered oxazolidine ring.
Caption: Acid-catalyzed condensation mechanism.
Experimental Protocol: A General Procedure
The following protocol provides a representative method for the synthesis of a this compound from trifluoroacetaldehyde ethyl hemiacetal, a commonly used and more manageable surrogate for the gaseous trifluoroacetaldehyde.
Materials:
-
1,2-amino alcohol (1.0 equiv)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,2-amino alcohol in anhydrous CH₂Cl₂.
-
Add trifluoroacetaldehyde ethyl hemiacetal to the solution.
-
Add p-TsOH to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparison of Reaction Conditions
The choice of catalyst and solvent can significantly impact the efficiency of the condensation reaction. The following table summarizes various conditions reported in the literature.
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | Reflux | 85 | |
| Camphorsulfonic acid | CH₂Cl₂ | Room Temp. | 78 | |
| MgSO₄ | Neat | 50 °C | 92 | |
| Montmorillonite K10 | CH₂Cl₂ | Room Temp. | 88 |
Stereoselective Synthesis Strategies
For applications in drug development, the control of stereochemistry is paramount. The synthesis of enantiopure or diastereomerically enriched 2-(trifluoromethyl)-1,3-oxazolidines can be achieved through several strategies.
Diastereoselective Synthesis
When a chiral 1,2-amino alcohol is employed, the formation of two diastereomers is possible. The inherent stereocenter(s) in the amino alcohol can direct the stereochemical outcome at the newly formed C2 position of the oxazolidine ring. This substrate-controlled diastereoselectivity often favors the formation of the syn or anti product depending on the steric and electronic nature of the substituents.
Caption: Diastereoselective synthesis workflow.
Enantioselective Approaches
The synthesis of a single enantiomer of a this compound can be accomplished through chiral resolution of a racemic mixture or, more elegantly, through asymmetric catalysis. Chiral Brønsted acids, such as phosphoric acid derivatives, have emerged as powerful catalysts for the enantioselective condensation of trifluoroacetaldehyde with amino alcohols, providing access to highly enantioenriched products.
Alternative Synthetic Routes
While the condensation approach is the most prevalent, other methods have been developed to access this important heterocyclic scaffold.
-
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with trifluoroacetaldehyde can lead to the formation of 2-(trifluoromethyl)-1,3-oxazolidines. This approach allows for the introduction of a wider range of substituents on the oxazolidine ring.
-
From Trifluoroacetimidoyl Chlorides: The reaction of N-substituted trifluoroacetimidoyl chlorides with 1,2-amino alcohols in the presence of a base provides an alternative route. This method proceeds through an amidine intermediate that undergoes intramolecular cyclization.
Conclusion
The this compound ring system represents a highly valuable scaffold in the design of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the acid-catalyzed condensation of trifluoroacetaldehyde equivalents with 1,2-amino alcohols, provide a robust and versatile platform for the construction of these heterocycles. The continued development of stereoselective methods will undoubtedly facilitate the discovery of new and improved drug candidates. For researchers in the field, a thorough understanding of these synthetic strategies and their mechanistic nuances is essential for the successful design and execution of their research programs.
References
- D. Cahard, J. A. G. Soloshonok, Fluorine and Health: Molecular Imaging, Biomedical Materials and Pharmaceuticals, Elsevier, 2008.
- I. Ojima, Fluorine in Medicinal Chemistry and Chemical Biology, Wiley-Blackwell, 2009.
- S. Fustero, J. F. Sanz-Cervera, J. L. Acena, A. Simón-Fuentes, A new and convenient access to enantiopure 2-trifluoromethyl-1,3-oxazolidines, Tetrahedron Letters, 1998, 39(26), 4667-4670.
- T. Ishii, S. Nagai, T. Fuchigami, Electrochemical partial fluorination of organic compounds. Part 41: Anodic fluorination of 2-aryl-1,3-oxazolidines, Journal of Fluorine Chemistry, 2002, 117(1), 69-74.
An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethyl)-1,3-oxazolidine
Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 2-(Trifluoromethyl)-1,3-oxazolidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development.[1][2] Given the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally related oxazolidines and trifluoromethylated compounds to establish a robust framework for risk assessment and safe laboratory practices. The guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for engineering controls, personal protective equipment, storage, emergency response, and disposal. The causality behind each recommendation is explained to foster a deeper understanding of the associated chemical hazards.
Introduction: The Trifluoromethylated Oxazolidine Scaffold
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely employed strategy in modern drug discovery.[2] This is due to the unique properties the CF₃ group imparts, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability of the parent molecule.[3] The oxazolidine ring, a five-membered heterocycle, serves as a versatile building block, and its combination with a trifluoromethyl group presents a scaffold of significant interest.[4] Specifically, 2-(Trifluoromethyl)-1,3-oxazolidines are noted for their hydrolytic stability compared to non-fluorinated analogs, making them valuable as proline surrogates or "pseudoprolines" in peptide synthesis.[5][6][7]
However, the very properties that make these compounds medicinally valuable necessitate a thorough and cautious approach to their handling. The presence of the electron-withdrawing CF₃ group can alter the reactivity and toxicological profile compared to simpler oxazolidines.[8] This guide establishes the necessary protocols to ensure the safety of laboratory personnel working with this compound.
Physicochemical Properties and Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its properties and potential hazards from its constituent parts and related molecules.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₄H₆F₃NO | [9] |
| Molecular Weight | 141.09 g/mol | [9] |
| Appearance | Likely a liquid at room temperature. | Based on the low molecular weight and general properties of similar small heterocycles. |
| Primary Hazards | Irritant. Causes skin, eye, and respiratory irritation. Harmful. May be harmful if swallowed, inhaled, or absorbed through the skin. | Inferred from safety data for analogous compounds.[10][11] |
| Hydrolysis Risk | The trifluoromethyl group provides significant stability against hydrolysis.[6][7] However, some oxazolidines are known to hydrolyze and release formaldehyde, a known sensitizer and carcinogen.[12] While less likely, this potential should be considered under non-neutral pH conditions. |
Toxicological Profile (Inferred):
-
Acute Toxicity: Limited direct data exists. However, related trifluoromethylated oxazolidines show oral LD50 values in mice ranging from 200 mg/kg to over 1600 mg/kg, suggesting moderate acute toxicity.[13][14] Therefore, ingestion, inhalation, and dermal contact should be strictly avoided.
-
Skin and Eye Irritation: Based on data for a wide range of oxazolidine and trifluoromethylated compounds, this compound should be presumed to be a skin and eye irritant, potentially causing serious damage.[10][11][15]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[10][11] All handling of the neat compound should be performed in a certified chemical fume hood.
Hierarchy of Controls: A Self-Validating System for Safety
The most effective approach to laboratory safety involves implementing a hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes safer systems over operator protection.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[16][17] This is non-negotiable.
-
Causality: A fume hood contains vapors and aerosols, preventing inhalation, which is a primary route of exposure. It also provides a physical barrier in case of splashes.
-
Validation: Ensure the fume hood has a valid inspection sticker and that the airflow monitor indicates correct operation before beginning work. Keep the sash at the lowest practical height.
An emergency eyewash station and safety shower must be readily accessible and tested regularly.[15][16]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for all experiments involving this compound. The SOP should include specific quantities, procedural steps, and emergency contacts.
-
Training: All personnel must be trained on the specific hazards of trifluoromethylated compounds and the procedures outlined in this guide and the laboratory-specific SOP.
-
Restricted Access: Limit access to areas where the compound is being handled or stored.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[16][18] Do not eat, drink, or smoke in the laboratory.[18]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for larger quantities (>50 mL) or when there is a significant splash risk.[16][19][20][21] | Protects eyes from splashes, which could cause serious, irreversible damage.[11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[16][19][20] | Prevents skin contact, a primary route of exposure that can cause irritation and systemic toxicity. |
| Skin and Body | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[16][20] | Protects skin from accidental splashes and contact. |
| Respiratory | Not required if work is conducted within a certified chemical fume hood. For spill cleanup outside a hood, a full-face respirator with an organic vapor cartridge may be necessary.[22][23] | Prevents inhalation of potentially harmful vapors. |
Experimental Protocols: Safe Handling and Storage
General Handling Protocol
Objective: To provide a step-by-step workflow for the safe handling of this compound during routine laboratory use.
Methodology:
-
Preparation:
-
Confirm that the chemical fume hood is operational.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (glassware, reagents, etc.) and place it within the fume hood to minimize movement in and out of the containment area.
-
-
Aliquotting and Dispensing:
-
Handle the primary container inside the fume hood.
-
Use a syringe or pipette to transfer the liquid. Avoid pouring directly from large containers to minimize the risk of splashing.
-
Keep the container tightly sealed when not in use.[10]
-
-
Post-Handling:
-
Decontaminate any surfaces within the fume hood that may have been exposed.
-
Properly seal and store the compound (see Section 4.2).
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[10][16]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[10] The container should be clearly labeled with the chemical name and all relevant hazard pictograms.
-
Segregation: Do not store with flammable materials or in areas subject to heat or direct sunlight.
Emergency Procedures: Spill, Exposure, and Fire
Immediate and correct action is critical in an emergency.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Detailed Spill Protocol (Minor Spill):
-
Alert & Evacuate: Alert personnel in the immediate vicinity.[24][25]
-
Contain: If the spill is contained within the fume hood, keep the sash down.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[19] Work from the outside of the spill inward to prevent spreading.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[19]
-
Decontaminate: Clean the spill area with soap and water.[19][24] Collect all cleaning materials for disposal as hazardous waste.
-
Report: Inform your supervisor and document the incident as per institutional policy.
For a major spill (e.g., outside of a fume hood, large volume), evacuate the area immediately, close the doors, and call emergency services and your institution's Environmental Health & Safety (EH&S) office.[24][26]
Personnel Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][19]
-
Skin Contact: Immediately remove all contaminated clothing.[10][11] Flush the affected skin with copious amounts of water for at least 15 minutes.[19][24] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][19] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.
Fire Response
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[15]
-
Hazards: Thermal decomposition may produce hazardous gases, including hydrogen fluoride, carbon oxides, and nitrogen oxides.[11][15] Firefighters should wear self-contained breathing apparatus (SCBA).[11]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, compatible, and clearly labeled hazardous waste containers.[10]
-
Disposal: Dispose of waste through your institution's licensed hazardous waste disposal program. Do not discharge to drains or the environment.[10][18] Follow all local, state, and federal regulations.
References
- Benchchem. (n.d.). Safe handling and disposal procedures for Oxazolidine, 3,3'-methylenebis[5-methyl-.
- Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Journal of Organic Chemistry, 75(12), 4135-45.
- Benchchem. (n.d.). Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine.
- Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. The Journal of Organic Chemistry.
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- Carl ROTH. (2023). Safety Data Sheet for Ultracur3D® FL 300.
- American Chemical Society. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines.
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- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
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- Australian Government Department of Health. (2018). Substituted Oxazolidines: Human health tier II assessment.
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- Fisher Scientific. (2013). Safety Data Sheet for 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
- The University of Queensland. (n.d.). Chemical Spill and Response Guideline.
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- AOBChem. (2024). Safety Data Sheet for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
- Wikipedia. (n.d.). Oxazolidine.
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(9), 1137-1156.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the experimental protocol for the synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This protocol focuses on the efficient, diastereoselective synthesis of these valuable scaffolds via the cyclocondensation of amino alcohols with trifluoroacetaldehyde ethyl hemiacetal. The causality behind experimental choices, self-validating system design, and in-depth characterization are emphasized to ensure reproducibility and high-quality outcomes.
Introduction: The Strategic Importance of Trifluoromethylated Oxazolidines
The introduction of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The 1,3-oxazolidine ring system, a five-membered heterocycle, is also a privileged scaffold found in numerous biologically active compounds.[4] The combination of these two moieties in 2-(trifluoromethyl)-1,3-oxazolidines creates a unique chemical entity with significant potential for drug discovery. These compounds can serve as constrained amino acid surrogates, chiral building blocks, and key intermediates in the synthesis of more complex molecules. Their hydrolytic stability, conferred by the electron-withdrawing trifluoromethyl group, makes them particularly attractive for applications where metabolic resistance is crucial.[5][6]
Overall Synthetic Workflow
The synthesis of 2-(trifluoromethyl)-1,3-oxazolidines is typically achieved through a cyclocondensation reaction between a chiral amino alcohol and a trifluoromethyl carbonyl equivalent. This protocol outlines a robust and widely applicable method.
Caption: General workflow for the synthesis of 2-(trifluoromethyl)-1,3-oxazolidines.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed formation of a hemiaminal intermediate, followed by an intramolecular cyclization with the elimination of ethanol and water to form the stable oxazolidine ring.
Caption: Simplified reaction mechanism for oxazolidine formation.
Detailed Experimental Protocol: Synthesis of Methyl (4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylate
This protocol provides a step-by-step guide for the synthesis of a representative this compound from L-serine methyl ester hydrochloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| L-Serine methyl ester hydrochloride | 155.58 | 1.56 g | 10.0 |
| Triethylamine (TEA) | 101.19 | 1.4 mL | 10.0 |
| Trifluoroacetaldehyde ethyl hemiacetal | 144.07 | 1.44 g | 10.0 |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 251 mg | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO3) | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous magnesium sulfate (MgSO4) | - | - | - |
| Silica gel (for column chromatography) | - | - | - |
| Eluent for chromatography (e.g., Hexane/EtOAc) | - | - | - |
Procedure:
-
Preparation of the Free Amino Ester: To a stirred suspension of L-serine methyl ester hydrochloride (1.56 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.4 mL, 10.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate of triethylammonium chloride will be observed.
-
Cyclocondensation Reaction: To the reaction mixture from step 1, add trifluoroacetaldehyde ethyl hemiacetal (1.44 g, 10.0 mmol) followed by pyridinium p-toluenesulfonate (251 mg, 1.0 mmol). Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Aqueous Work-up: After completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl (4S)-2-(trifluoromethyl)oxazolidine-4-carboxylate as a colorless oil.
Characterization Data
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Data for Methyl (4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylate |
| ¹H NMR (CDCl₃) | δ (ppm): 4.80-4.60 (m, 1H, CH-CF₃), 4.30-4.10 (m, 2H, CH₂-O), 3.90-3.70 (m, 1H, CH-CO₂Me), 3.75 (s, 3H, OCH₃), 2.50-2.30 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 171.0 (C=O), 123.0 (q, J = 280 Hz, CF₃), 90.0 (q, J = 33 Hz, CH-CF₃), 68.0 (CH₂-O), 58.0 (CH-CO₂Me), 52.5 (OCH₃) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -80.0 (d, J = 6 Hz) |
| Mass Spectrometry | ESI-MS: m/z calculated for C₆H₈F₃NO₃ [M+H]⁺: 200.0480; found: 200.0482 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the hemiacetal and impede the cyclization. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Purity of Starting Materials: The purity of the amino alcohol and trifluoroacetaldehyde ethyl hemiacetal is crucial for obtaining high yields and minimizing side products.
-
Catalyst Loading: The amount of PPTS can be optimized. Higher loadings may accelerate the reaction but can also lead to side reactions.
-
Diastereoselectivity: The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final product. The reaction is generally highly diastereoselective.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of 2-(trifluoromethyl)-1,3-oxazolidines. The resulting compounds are valuable building blocks for the development of novel therapeutics and other functional molecules. The principles and techniques described herein can be adapted for the synthesis of a variety of substituted oxazolidines.
References
-
Chaume, G.; Barbeau, O.; Lesot, P.; Brigaud, T. Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. J. Org. Chem.2010 , 75 (12), 4135–4145. [Link][5][6]
-
Chaume, G.; Brigaud, T. Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. PubMed2010 . [Link][5][6]
-
Liang, C.; Gu, L.; Yang, Y.; Chen, X. Alternate Synthesis of Hsp90 Inhibitor AT13387. Arkivoc2014 , 2014 (6), 243-254. [Link]
-
Mishra, R. K.; Siddiqui, A. A.; Yar, M. S.; Mohd, R. 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. Molbank2013 , 2013 (3), M795. [Link]
-
Novás, M.; Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023 , 28 (14), 5489. [Link][1][2]
-
de Almeida, G. S.; de Souza, M. V. N. Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Med. Chem.2021 , 12 (8), 1279-1296. [Link][4]
-
Novás, M.; Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed2023 . [Link][1][2]
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- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Stereoselective Synthesis of Trifluoromethylated Amines Using 2-(Trifluoromethyl)-1,3-oxazolidine
Introduction: The Strategic Value of Trifluoromethylated Amines in Drug Discovery
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern medicinal chemistry. This small, yet powerful, functional group can dramatically enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. Trifluoromethylated amines, in particular, are highly sought-after building blocks as they serve as bioisosteres for other functional groups and can impart unique conformational constraints. The stereochemistry of these amines is often critical to their biological activity, making the development of robust stereoselective synthetic methods a paramount objective for researchers in drug development.
This application note provides a detailed guide to a powerful and reliable method for the stereoselective synthesis of α-trifluoromethylated amines. The strategy hinges on the use of chiral 2-(trifluoromethyl)-1,3-oxazolidines as versatile precursors. These oxazolidines, readily prepared from commercially available chiral amino alcohols, serve as stable surrogates for trifluoroacetaldehyde imines. Through Lewis acid activation, they generate chiral N-acyliminium ion intermediates, which can then be intercepted by a variety of nucleophiles in a highly diastereoselective manner. This approach offers a practical and efficient pathway to a diverse range of enantiomerically enriched trifluoromethylated amines and their derivatives.
Scientific Principle: Diastereoselective Nucleophilic Addition to a Chiral N-Acyliminium Ion
The core of this methodology lies in the temporary generation of a planar, electrophilic N-acyliminium ion from a chiral, non-planar 2-(trifluoromethyl)-1,3-oxazolidine. The inherent chirality of the oxazolidine backbone, derived from the parent amino alcohol, effectively shields one face of the transient iminium ion. This facial bias dictates the trajectory of the incoming nucleophile, resulting in a highly stereocontrolled addition and the formation of a new stereocenter with a predictable configuration.
The choice of the chiral auxiliary (the amino alcohol used to construct the oxazolidine) and the Lewis acid are critical for achieving high levels of diastereoselectivity. The Lewis acid coordinates to the oxygen and/or nitrogen atoms of the oxazolidine, facilitating its ring-opening to the reactive N-acyliminium ion intermediate.
Experimental Protocols
PART 1: Synthesis of the Chiral this compound Precursor
This protocol describes the synthesis of (4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine, a common precursor, from (R)-(-)-2-phenylglycinol and trifluoroacetaldehyde ethyl hemiacetal.
Materials and Reagents:
-
(R)-(-)-2-Phenylglycinol
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Safety Precautions:
-
Trifluoroacetaldehyde and its hemiacetal are volatile and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add (R)-(-)-2-phenylglycinol (10.0 g, 72.9 mmol) and anhydrous toluene (150 mL).
-
Stir the suspension and add trifluoroacetaldehyde ethyl hemiacetal (11.5 g, 79.8 mmol, 1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for approximately 3-4 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product is typically obtained as a mixture of diastereomers and can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
PART 2: Stereoselective Ring-Opening and Nucleophilic Addition
This protocol details a general procedure for the Lewis acid-mediated ring-opening of the chiral oxazolidine and subsequent reaction with a silyl enol ether to form a trifluoromethylated β-amino ketone.
Materials and Reagents:
-
(4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine (from Part 1)
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
Lewis acid (e.g., Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Safety Precautions:
-
Lewis acids such as titanium tetrachloride are corrosive and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[1][2][3]
-
Anhydrous solvents are required. Use freshly distilled or commercially available anhydrous solvents.
-
Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the (4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine (1.0 g, 4.60 mmol) and dissolve it in anhydrous dichloromethane (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution (e.g., 1.0 M TiCl₄ in CH₂Cl₂, 5.1 mL, 5.1 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the N-acyliminium ion intermediate.
-
In a separate flame-dried flask, dissolve the silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene, 1.0 g, 5.2 mmol, 1.13 equivalents) in anhydrous dichloromethane (10 mL).
-
Add the solution of the silyl enol ether dropwise to the reaction mixture at -78 °C over 15 minutes.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated β-amino ketone. The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR spectroscopy of the crude or purified product.
Data Presentation
The following table summarizes typical results for the diastereoselective addition of various nucleophiles to the N-acyliminium ion derived from (4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine, as reported in the literature.
| Entry | Nucleophile (Silylated) | Product Type | Diastereomeric Ratio (d.r.) |
| 1 | Allyltrimethylsilane | Homoallylic amine | >95:5 |
| 2 | Trimethylsilyl cyanide | α-Amino nitrile | >95:5 |
| 3 | 1-Phenyl-1-(trimethylsiloxy)ethene | β-Amino ketone | >95:5 |
| 4 | Ketene silyl acetal of methyl isobutyrate | β-Amino ester | 85:15 |
Data is representative and may vary based on specific reaction conditions and substrates.
Visualization of the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of trifluoromethylated amines.
Caption: Proposed mechanism of stereoselective nucleophilic addition.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous analytical monitoring.
-
Reaction Monitoring: Progress of both the oxazolidine formation and the nucleophilic addition should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting materials.
-
Product Characterization: The structure of the final product must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Stereochemical Analysis: The diastereomeric ratio (d.r.) of the product should be determined from the integration of characteristic signals in the ¹H or ¹⁹F NMR spectrum of the crude reaction mixture or the purified product. For determination of enantiomeric excess (e.e.) after removal of the chiral auxiliary, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
By carefully following these protocols and validating the results with the appropriate analytical techniques, researchers can confidently synthesize a wide array of chiral trifluoromethylated amines with high stereoselectivity.
References
-
Lebouvier, N., Laroche, C., Huguenot, F., & Brigaud, T. (2002). Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. Tetrahedron Letters, 43(15), 2827–2830. [Link]
-
Huguenot, F., & Brigaud, T. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. The Journal of Organic Chemistry, 71(18), 7075–7078. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Blog. (2025). What are the safety precautions when handling acids? [Link](Please note: This is a placeholder URL for a general safety blog, as the original search result was a generic blog post.)
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Application Notes: Strategic Incorporation of α-Trifluoromethyl-Alanine into Peptides via a 2-(Trifluoromethyl)-1,3-Oxazolidine Precursor
Introduction: The Strategic Value of Trifluoromethylated Peptides
The introduction of fluorinated amino acids into peptide sequences is a powerful strategy in modern drug discovery. The trifluoromethyl (CF₃) group, in particular, can significantly enhance the therapeutic potential of a peptide by improving its metabolic stability, increasing its lipophilicity for better membrane permeability, and modulating its binding affinity and selectivity through unique electronic and steric interactions.[1] However, the direct incorporation of sterically hindered quaternary amino acids like α-trifluoromethyl-alanine (Tfm-Ala) presents significant challenges in standard peptide synthesis.
This guide details the application of (4S)-2-(Trifluoromethyl)-1,3-oxazolidine-4-carboxylic acid (Tfm-Ox) as a stable, chiral precursor for the efficient incorporation of Tfm-Ala into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method circumvents the difficulties of direct coupling by utilizing a protected, ring-closed synthon that is fully compatible with SPPS cycles. The oxazolidine ring remains robust throughout chain elongation and is subsequently opened in a dedicated, on-resin hydrolysis step to reveal the desired Tfm-Ala residue prior to final cleavage.
Rationale and Workflow Overview
The core of this strategy lies in using the oxazolidine ring as a temporary protecting group for both the amine and the hydroxyl group of the serine precursor from which it is derived. This approach offers several distinct advantages:
-
High Stability: The 2-(trifluoromethyl)-1,3-oxazolidine scaffold is remarkably stable under the basic conditions (e.g., 20% piperidine in DMF) required for Fmoc deprotection and the standard coupling conditions used in SPPS.[2]
-
Stereochemical Integrity: Starting from an enantiopure serine, the method allows for the stereospecific introduction of the Tfm-Ala residue.
-
Compatibility: The Fmoc-protected Tfm-Ox building block is handled like any other standard amino acid derivative in automated or manual SPPS protocols.[3]
-
Controlled Deprotection: The ring-opening is not spontaneous and requires a specific aqueous acidic step, giving the researcher full control over the unmasking of the Tfm-Ala residue.[4][5]
The overall experimental workflow is a multi-stage process that begins with the synthesis of the building block and proceeds through SPPS to the final deprotected peptide.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(4S)-2-(Trifluoromethyl)-1,3-oxazolidine-4-carboxylic acid (Fmoc-Tfm-Ox-OH)
This protocol outlines the three key steps to prepare the SPPS-compatible building block from L-serine methyl ester.
Step 1: Synthesis of (4S)-Methyl this compound-4-carboxylate
-
Rationale: This is a condensation reaction where the amino and hydroxyl groups of serine react with trifluoroacetaldehyde to form the stable five-membered oxazolidine ring.[2]
-
Suspend L-serine methyl ester hydrochloride (1.0 equiv.) in anhydrous dichloromethane (DCM, ~5 mL per gram of ester).
-
Add triethylamine (2.5 equiv.) and stir at room temperature for 15 minutes to neutralize the salt.
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv.).
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.
Step 2: Saponification to the Carboxylic Acid
-
Rationale: The methyl ester is hydrolyzed to the free carboxylic acid, which is necessary for subsequent activation and coupling during SPPS.
-
Dissolve the purified methyl ester from Step 1 (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (LiOH, ~1.5 equiv.) and stir, allowing the reaction to slowly warm to room temperature.
-
Monitor the hydrolysis by TLC or LC-MS. Upon completion (typically 2-4 hours), acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step 3: N-Fmoc Protection
-
Rationale: The secondary amine of the oxazolidine ring is protected with the base-labile Fmoc group to make it compatible with the Fmoc-SPPS strategy.
-
Dissolve the carboxylic acid from Step 2 (1.0 equiv.) in a 10% aqueous sodium carbonate solution.
-
Add an equal volume of dioxane to form a biphasic mixture.
-
Add Fmoc-Osu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester, 1.1 equiv.) and stir vigorously at room temperature overnight.
-
After the reaction, dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH ~2 with cold 1 M HCl, which will precipitate the product.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate. The resulting Fmoc-Tfm-Ox-OH can be purified by crystallization or chromatography to yield a stable, white solid.
Protocol 2: Incorporation of Fmoc-Tfm-Ox-OH via Fmoc-SPPS
This protocol describes the coupling of the synthesized building block onto a growing peptide chain on a solid support.
-
Rationale: Standard aminium/uronium salt-based coupling reagents are highly efficient for forming peptide bonds. HATU is particularly effective for coupling hindered amino acids. A non-nucleophilic base like DIPEA is used to activate the carboxylate and mop up protons without causing side reactions.[6]
-
Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Tfm-Ox-OH (3.0 equiv.), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 2.9 equiv.), in DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 6.0 equiv.) to the activation solution and vortex for 1-2 minutes (pre-activation).
-
Coupling: Add the activated amino acid solution to the swelled resin. Agitate via nitrogen bubbling or orbital shaking at room temperature.
-
Monitoring: The coupling time for this sterically hindered residue may be longer than for standard amino acids. A typical time is 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines). If the test is positive after 4 hours, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the Fmoc deprotection of the newly added Tfm-Ox residue and the continuation of the peptide synthesis.
| Reagent | Equivalents (rel. to resin) | Purpose |
| Peptidyl-Resin | 1.0 | Solid support with N-terminal amine |
| Fmoc-Tfm-Ox-OH | 3.0 | Building block to be coupled |
| HATU | 2.9 | Coupling reagent (activator) |
| DIPEA | 6.0 | Non-nucleophilic organic base |
| DMF | - | Reaction solvent |
Protocol 3: On-Resin Ring Opening and Final Cleavage
This is the most critical and unique step of the methodology. The robust oxazolidine ring is stable to the anhydrous acid used in final cleavage but can be hydrolyzed using aqueous acid.[4][5][7]
Step 1: On-Resin Hydrolysis of the Oxazolidine Ring
-
Rationale: The acetal-like linkage at the C2 position of the oxazolidine is susceptible to hydrolysis under aqueous acidic conditions. This reaction must be performed before the final cleavage to unmask the Tfm-Ala residue. Performing this on-resin minimizes handling of the intermediate.
-
After the full peptide sequence is assembled, wash the N-terminally Fmoc-protected peptidyl-resin with DCM and dry it partially under vacuum.
-
Prepare a hydrolysis cocktail of TFA / H₂O / Acetonitrile (5:5:90 v/v/v) .
-
Add the hydrolysis cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 4-6 hours.
-
Self-Validation Checkpoint: A small aliquot of resin can be cleaved and analyzed by LC-MS to confirm the mass change corresponding to the ring-opening (hydrolysis adds H₂O, M+18) and loss of the formyl group that is released.
-
Once the hydrolysis is complete, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Step 2: Final Cleavage and Side-Chain Deprotection
-
Rationale: A standard strong acid cocktail with scavengers is used to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). Reagent K is a robust choice for peptides containing sensitive residues.[8]
-
To the dry, hydrolyzed peptidyl-resin, add a cleavage cocktail such as Reagent K (TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol at 82.5:5:5:5:2.5 v/w/v/v/v) .
-
Stir or agitate the suspension at room temperature for 2-3 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide, decant the ether, and repeat the ether wash.
-
Dry the resulting peptide pellet under vacuum. The crude product can then be purified by reverse-phase HPLC.
Data, Troubleshooting, and Field Insights
| Parameter | Expected Outcome | Troubleshooting / Notes |
| Building Block Yield | >60% over 3 steps | Low yield in condensation may result from impure trifluoroacetaldehyde. Saponification should be monitored carefully to avoid side reactions. |
| Coupling Efficiency | >95% (may require double coupling) | A positive Kaiser test after 4 hours indicates incomplete coupling. A second coupling with fresh reagents is recommended. The steric hindrance of the building block is the primary cause. |
| Ring-Opening Yield | >90% | Incomplete hydrolysis will result in a major impurity with M-18 Da in the final product. Extend the hydrolysis time or slightly increase the TFA/water concentration if needed. |
| Final Peptide Purity | Sequence-dependent | Standard SPPS side reactions like aspartimide formation or diketopiperazine formation can still occur at other positions in the sequence.[9][10] |
| Potential Side Reaction | Racemization | The α-carbon of the Tfm-Ox moiety is stereochemically stable. Racemization risk is low with standard coupling reagents like HATU.[6] |
| Potential Side Reaction | Ring Instability | While stable to standard conditions, prolonged exposure to high heat (>60-80°C) during synthesis, as seen in some flow chemistry protocols, may cause rearrangement to a stable imine.[4][9] This is not a concern in standard batch SPPS. |
Conclusion
The this compound methodology provides a robust and reliable pathway for the incorporation of the valuable α-trifluoromethyl-alanine residue into synthetic peptides. By masking the challenging quaternary amino acid as a stable, SPPS-compatible building block, this strategy overcomes significant synthetic hurdles. The key to success lies in the meticulous execution of the dedicated on-resin aqueous acid hydrolysis step, which cleanly and efficiently unmasks the target residue prior to final cleavage. This approach expands the toolkit of peptide chemists and facilitates the exploration of novel, fluorinated peptide therapeutics.
References
-
Poupart, M. A., Fazal, G., Goulet, S., & Mar, L. T. (Year). Solid-Phase Synthesis of Peptidyl Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
O'Hagan, D., & Deng, H. (Year). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]
-
Burger, K., et al. (Year). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Amino Acids. [Link]
-
Coin, I., et al. (Year). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Farkas, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. [Link]
-
User discussion on ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring?. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
-
Farkas, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. ResearchGate. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. [Link]
-
Bofill, J. M., et al. (2014). Solid-phase peptide synthesis. RSC Advances. [Link]
-
Tam, A., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Chemical Communications. [Link]
- Bachem AG. (Year). Solid Phase Peptide Synthesis (SPPS) Overview.
- Various Authors. (Year). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
Kaljuste, K., & Undén, A. (1996). A Simple Linker for the Attachment of Aldehydes to the Solid Phase. Application to Solid Phase Synthesis by the MultipinTM Method. Tetrahedron Letters. [Link]
-
Zhang, Y., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances. [Link]
-
University of Alabama. (Year). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Capstone Projects and Master's Theses. [Link]
-
Payne, A., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
Gour, N., et al. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. Organic Letters. [Link]
-
Rubini, E., et al. (Year). A short oxazolidine-2-one containing peptide forms supramolecular hydrogels under controlled conditions. Journal of Peptide Science. [Link]
-
Kates, S. A., et al. (1993). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Peptide Research. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-(Trifluoromethyl)-1,3-Oxazolidine as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Abstract: The strategic introduction of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed exploration of 2-(Trifluoromethyl)-1,3-oxazolidine derivatives as potent chiral auxiliaries in asymmetric synthesis. We delve into two primary modes of application: first, as stereodirecting groups in classical enolate-based reactions such as alkylations and Michael additions, and second, as precursors to chiral α-trifluoromethyl amines via Lewis acid-activated ring-opening reactions. This document furnishes researchers, chemists, and drug development professionals with the foundational principles, field-proven insights, and detailed experimental protocols required to effectively leverage this powerful synthetic tool.
Introduction: The Strategic Advantage of Fluorinated Chiral Auxiliaries
Chiral auxiliaries are a foundational technology in asymmetric synthesis, enabling the reliable and predictable construction of enantiomerically pure compounds.[1][2] By temporarily installing a chiral moiety onto an achiral substrate, one can direct the stereochemical course of a reaction, after which the auxiliary is cleaved and often recovered for reuse.[2]
The this compound scaffold, derived from readily available chiral amino alcohols, offers unique advantages. The powerful electron-withdrawing nature of the CF₃ group imparts distinct electronic properties and can influence the reactivity and stability of intermediates. Furthermore, these auxiliaries serve a dual purpose:
-
As N-Acyl Stereodirectors: When acylated, they function analogously to the well-regarded Evans' oxazolidinone auxiliaries, controlling the stereochemistry of enolate reactions through steric hindrance.[2]
-
As Chiral α-CF₃-Iminium Ion Precursors: The oxazolidine ring itself can be activated by a Lewis acid to undergo nucleophilic attack, providing a highly stereoselective route to valuable α-trifluoromethylated amines and their derivatives.[3]
This guide will systematically detail the synthesis, application, and cleavage of these versatile auxiliaries.
Synthesis of the Chiral Auxiliary
The auxiliary is commonly synthesized via the condensation of a chiral amino alcohol with a trifluoroacetaldehyde equivalent.[4] The use of enantiopure amino alcohols, such as (R)-phenylglycinol, directly installs the primary stereocenter that will govern subsequent transformations.
Protocol 2.1: Synthesis of (4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine
This protocol describes the condensation of (R)-phenylglycinol with trifluoroacetaldehyde ethyl hemiacetal.
Materials:
-
(R)-2-Phenylglycinol
-
2,2,2-Trifluoroacetaldehyde ethyl hemiacetal
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (R)-2-phenylglycinol (1.0 eq), 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (1.1 eq), and toluene to form a 0.5 M solution.
-
Heat the mixture to reflux. Water generated during the condensation is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting amino alcohol is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired this compound as a mixture of diastereomers at the C2 position. These are often used directly in the next step or can be separated.
Application I: Diastereoselective Enolate Reactions
Upon N-acylation, the oxazolidine serves as a powerful stereodirecting group. The formation of a chelated (Z)-enolate intermediate is critical for achieving high levels of diastereoselectivity in reactions such as alkylations and Michael additions.[5]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.williams.edu [chemistry.williams.edu]
Application Notes and Protocols for Ring-Opening Reactions of 2-(Trifluoromethyl)-1,3-Oxazolidines with Nucleophiles
Introduction
The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[1][2][3] This is due to the profound and often beneficial changes the CF₃ group imparts to a molecule's physicochemical and biological properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][4] Consequently, the development of robust synthetic methodologies to introduce this privileged motif is of paramount importance to drug development professionals.
Among the various strategies, the use of 2-(trifluoromethyl)-1,3-oxazolidines as stable, versatile precursors for the synthesis of chiral α-trifluoromethylamines and their derivatives stands out.[5] These oxazolidines, often derived from chiral amino alcohols, serve as masked forms of highly reactive N-acyliminium ions. Their inherent stability allows for easy handling and purification, yet they can be selectively activated to undergo ring-opening reactions with a variety of nucleophiles.[5][6]
This guide provides an in-depth exploration of the nucleophilic ring-opening reactions of 2-(trifluoromethyl)-1,3-oxazolidines. It details the underlying reaction mechanisms, offers field-proven experimental protocols, and explains the scientific rationale behind key procedural steps, empowering researchers to effectively utilize this powerful synthetic tool.
The Mechanism: Activating a Stable Precursor
At its core, the 2-(trifluoromethyl)-1,3-oxazolidine ring is a hydrolytically stable N,O-acetal.[6] The synthetic utility of this scaffold hinges on its controlled activation to reveal the electrophilic character at the C2 position. This is most commonly achieved through the use of a Lewis acid.
The reaction proceeds via the following key steps:
-
Lewis Acid Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to one of the heteroatoms of the oxazolidine ring (typically the oxygen atom). This coordination withdraws electron density from the ring system.
-
Iminium Ion Formation: The activated complex undergoes ring cleavage to form a transient, highly electrophilic N-acyliminium ion intermediate. The powerful electron-withdrawing nature of the adjacent CF₃ group significantly enhances the reactivity of this intermediate.
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the iminium ion. In chiral systems, the stereochemical outcome of this step is often directed by the existing stereocenter derived from the amino alcohol backbone.[5]
-
Product Formation: Subsequent workup quenches the reaction, releasing the final, stable α-trifluoromethylated amine product.
Protocols: Ring-Opening with Carbon Nucleophiles
The reaction with carbon-based nucleophiles is among the most well-documented and synthetically powerful applications of this methodology, providing a stereoselective route to functionalized α-trifluoromethylamines, which can be further elaborated into valuable products like trifluoromethylated amino acids.[5]
Application Example: Synthesis of a Trifluoromethylated β-Amino Ketone
This protocol describes the reaction between a chiral this compound derived from (R)-phenylglycinol and a silyl enol ether, a common carbon nucleophile.
Protocol 2.1: Diastereoselective Synthesis of a β-Amino Ketone
Materials:
-
(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
-
1-(Trimethylsilyloxy)cyclohexene (Silyl enol ether)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the this compound (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add TiCl₄ (1.1 equiv, 1.0 M solution in DCM) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 15 minutes at -78 °C.
-
Nucleophile Addition: Add the silyl enol ether (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting oxazolidine is consumed.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired trifluoromethylated β-amino ketone.
Scientist's Insight:
Causality of Choice: The use of a strong Lewis acid like TiCl₄ is crucial for activating the stable oxazolidine ring.[5]
Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent side reactions and enhance the diastereoselectivity of the nucleophilic attack on the transient iminium ion.
Self-Validation: The protocol's success is validated by monitoring the consumption of the starting material via TLC. The appearance of a new, distinct spot corresponding to the product confirms the reaction is proceeding as expected. The final structure and stereochemistry are confirmed by NMR spectroscopy and comparison to literature data.[5]
Table 1: Representative Carbon Nucleophiles and Products [5]
| Nucleophile | Lewis Acid | Product Type | Typical Yield (d.r.) |
| Silyl enol ether of Acetophenone | TiCl₄ | β-Amino ketone | 85% (95:5) |
| Allyltrimethylsilane | TiCl₄ | Homoallylic amine | 91% (95:5) |
| Trimethylsilyl cyanide | TiCl₄ | α-Amino nitrile | 89% (90:10) |
| Silyl ketene acetal | BF₃·OEt₂ | β-Amino ester | 75% (85:15) |
Protocols: Reactions with Heteroatomic Nucleophiles
While reactions with carbon nucleophiles are well-established, the ring-opening of 2-(trifluoromethyl)-1,3-oxazolidines can also be achieved with heteroatomic nucleophiles, although this often requires careful selection of reaction conditions due to the high stability of the starting material.
Protocol 3.1: General Protocol for Ring-Opening with Thiol Nucleophiles (Proposed)
This proposed protocol is based on established principles of activating N,O-acetals and the known reactivity of thiols as potent nucleophiles.
Materials:
-
This compound derivative (1.0 equiv)
-
Thiophenol (or other thiol, 1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the oxazolidine derivative in anhydrous MeCN.
-
Nucleophile & Lewis Acid: Add the thiol nucleophile to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Slowly add BF₃·OEt₂ dropwise. The solution may change color or become cloudy.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching: Cool the reaction back to 0 °C and slowly quench by adding triethylamine to neutralize the Lewis acid, followed by saturated aqueous NaHCO₃.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Scientist's Insight:
Reagent Choice: Thiols are excellent nucleophiles. A moderately strong Lewis acid like BF₃·OEt₂ is chosen to activate the oxazolidine without being overly aggressive, which could lead to decomposition.
Solvent: Acetonitrile is a suitable polar aprotic solvent that can solubilize the reactants and facilitate the ionic mechanism.
General Experimental Workflow
The successful execution of these protocols relies on a systematic and careful workflow, from preparation to final analysis.
Applications and Significance in Drug Development
The products of these ring-opening reactions, particularly α-trifluoromethylamines and β-amino acids, are highly valuable building blocks for drug discovery.[5] The CF₃ group is known to block metabolic hotspots, modulate pKa, and improve cell membrane permeability, all of which are critical pharmacokinetic properties.[3][4] By providing stereocontrolled access to these motifs, the ring-opening of 2-(trifluoromethyl)-1,3-oxazolidines allows researchers to:
-
Synthesize Novel Analogs: Create new chemical entities with potentially improved efficacy and safety profiles.
-
Access Chiral Building Blocks: Generate enantiomerically enriched trifluoromethylated amino acids and amines for complex synthesis.
-
Fine-Tune Pharmacokinetics: Systematically explore the impact of the α-CF₃-amine moiety on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
-
Lebouvier, N., et al. (2007). Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. Available at: ResearchGate.[Link]
-
Chaume, G., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Journal of Organic Chemistry, 75(12), 4135-45. [Link]
-
Goti, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896. [Link]
-
Borah, A. J., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6355. [Link]
-
Wang, J., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1317-30. [Link]
-
Xiong, Y. (2022). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Xiong Group.[Link]
-
Singh, R. P., et al. (2000). Nucleophilic Trifluoromethylation Reactions of Organic Compounds with (Trifluoromethyl)trimethylsilane. Organic & Biomolecular Chemistry.[Link]
-
Lin, M-H., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Organic Letters, 17(10), 2358-2361. [Link]
-
Sosnovskikh, V. Ya., et al. (2005). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. Journal of Fluorine Chemistry, 126(5), 823-832. [Link]
-
Furin, G. G. (1992). Reactions of some perfluoroolefins with S-containing nucleophiles. Journal of Fluorine Chemistry, 58(2-3), 179. [Link]
Sources
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- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N-Acylation and Amidification of 2-(Trifluoromethyl)-1,3-Oxazolidines
Introduction: The Strategic Value of Trifluoromethylated Oxazolidines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse heterocyclic systems used to build drug candidates, 2-(trifluoromethyl)-1,3-oxazolidines have emerged as exceptionally valuable and versatile building blocks.
Derived from amino acids like serine, these heterocycles serve as hydrolytically stable "pseudoproline" surrogates, capable of inducing specific conformational constraints in peptides and small molecules.[3] Their true synthetic power, however, is unlocked through the functionalization of the ring nitrogen. The N-acylation and subsequent ring-opening amidification of these oxazolidines provide a robust pathway to chiral N-acyl-β-amino-α-trifluoromethyl alcohols—scaffolds of significant interest in the development of protease inhibitors, antibacterial agents, and other therapeutics.[4][5]
This guide provides a detailed exploration of these two key transformations. It is designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for success.
Part 1: N-Acylation of 2-(Trifluoromethyl)-1,3-Oxazolidines
N-acylation is the critical first step in the functionalization of the oxazolidine core. This reaction attaches an acyl group to the ring nitrogen, converting the secondary amine into a tertiary amide. This transformation not only introduces a desired molecular fragment but also activates the ring for subsequent manipulations.
Mechanistic Considerations: Navigating Reactivity
The nitrogen atom in the 1,3-oxazolidine ring is a nucleophile. However, its reactivity is modulated by the powerful electron-withdrawing effect of the adjacent C2-trifluoromethyl group. This effect decreases the electron density on the nitrogen, rendering it less nucleophilic than in non-fluorinated analogues. Consequently, the choice of acylation conditions is paramount.
Two primary strategies are employed:
-
Direct Acylation under Basic or Neutral Conditions: This approach relies on a highly reactive acylating agent to overcome the nitrogen's moderate nucleophilicity.
-
Deprotonation-Acylation: This classic strategy involves the use of a strong base to deprotonate the nitrogen, generating a highly nucleophilic amide anion that readily reacts with even modest acylating agents.[6][7]
A potential side reaction in oxazolidine chemistry is acid-catalyzed ring-opening.[8][9] However, 2-(trifluoromethyl)-1,3-oxazolidines exhibit remarkable hydrolytic and configurational stability, making them robust substrates under a variety of conditions, a key advantage over other pseudoproline systems.[3]
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 2-(trifluoromethyl)-1,3-oxazolidines.
Experimental Protocols for N-Acylation
Protocol 1: Classic N-Acylation via Deprotonation with n-Butyllithium
This is the most robust and general method, suitable for a wide range of acylating agents, including less reactive ones. The use of a strong, non-nucleophilic base ensures quantitative formation of the lithium amide, which is a potent nucleophile.
-
Rationale: Direct deprotonation creates a highly reactive nucleophile, overcoming the electron-withdrawing effect of the CF₃ group and ensuring a rapid and clean reaction with the electrophilic acyl source. Low temperature (-78 °C) is critical to prevent side reactions and degradation of the organolithium reagent.
-
Materials:
-
2-(Trifluoromethyl)-1,3-oxazolidine (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)
-
Acyl chloride or anhydride (1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Dissolve the this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.
-
Stir the mixture for 30 minutes at -78 °C to ensure complete deprotonation.
-
Add the desired acyl chloride or anhydride (1.1 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the pure N-acylated product.
-
Protocol 2: Lewis Acid-Catalyzed N-Acylation with Anhydrides
This method avoids pyrophoric strong bases, making it more operationally simple and scalable. It is particularly effective when using acid anhydrides as the acylating agent.
-
Rationale: The Lewis acid (e.g., ZnCl₂, MgBr₂·OEt₂) coordinates to the carbonyl oxygen of the anhydride, increasing its electrophilicity and activating it for attack by the neutral, moderately nucleophilic oxazolidine nitrogen.[10][11] This dual activation strategy circumvents the need for a strong base.
-
Materials:
-
This compound (1.0 eq.)
-
Acid anhydride (1.2 eq.)
-
Zinc chloride (ZnCl₂, anhydrous, 0.1-0.2 eq.) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a flask containing the this compound (1.0 eq.) and the Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq.) under an inert atmosphere, add anhydrous solvent (e.g., DCM).
-
Add the acid anhydride (1.2 eq.) to the stirred suspension.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC. Gentle heating (40 °C) may be required for less reactive substrates.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove the catalyst and unreacted anhydride.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Data Summary: N-Acylation Methods
| Method | Base/Catalyst | Acylating Agent | Temperature | Advantages | Disadvantages |
| Protocol 1 | n-BuLi (Strong Base) | Acid Chlorides, Anhydrides | -78 °C to RT | Broad scope, highly effective | Requires cryogenic temps, pyrophoric reagents, strict anhydrous conditions |
| Protocol 2 | ZnCl₂ (Lewis Acid) | Acid Anhydrides | Room Temp | Operationally simple, milder conditions, avoids strong bases | Generally limited to anhydrides, may require heat |
Part 2: Amidification via Ring-Opening of N-Acyl Oxazolidines
The "amidification" step is a strategic ring-opening of the N-acylated oxazolidine to generate a linear N-acyl-β-amino-α-trifluoromethyl alcohol. This transformation unmasks the amino alcohol functionality in a protected form, ready for further synthetic elaboration.
Mechanistic Considerations: Controlled Ring Cleavage
The C-O bond of the oxazolidine ring is an aminal ether linkage, which is susceptible to cleavage under acidic conditions. The N-acyl group, being strongly electron-withdrawing, further polarizes the C2-N bond and can influence the stability of the ring.
The ring-opening is typically an acid-catalyzed hydrolysis or alcoholysis.[12][13] The mechanism proceeds as follows:
-
Protonation: The ring oxygen is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).
-
Nucleophilic Attack: A nucleophile (water, alcohol) attacks the now highly electrophilic C2 carbon.
-
Ring-Opening: The C-O bond cleaves, opening the ring to form a protonated hemiaminal intermediate.
-
Tautomerization & Deprotonation: The intermediate rearranges and is deprotonated to yield the final stable N-acyl-β-amino-α-trifluoromethyl alcohol product.
The stereocenter at C4, derived from the original amino acid, is typically preserved during this process.
Workflow for Amidification (Ring-Opening)
Caption: General workflow for the acid-catalyzed ring-opening (amidification).
Experimental Protocol for Amidification
Protocol 3: Acid-Catalyzed Hydrolytic Ring-Opening
This protocol uses aqueous acid to efficiently cleave the oxazolidine ring, revealing the protected amino alcohol.
-
Rationale: The presence of a protic acid is essential to activate the ring oxygen for cleavage. The concentration of the acid and the temperature are key parameters that must be optimized to ensure complete reaction without causing degradation of the desired product.
-
Materials:
-
N-Acyl-2-(trifluoromethyl)-1,3-oxazolidine (1.0 eq.)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Aqueous Hydrochloric Acid (e.g., 1-3 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or DCM
-
-
Procedure:
-
Dissolve the N-acyl-2-(trifluoromethyl)-1,3-oxazolidine (1.0 eq.) in a suitable solvent like THF or MeOH (approx. 0.2 M).
-
Add the aqueous acid solution (e.g., 1 M HCl, 2-3 eq.) to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours). The reaction can be gently warmed (40-50 °C) to accelerate the cleavage if necessary.
-
Cool the reaction mixture to 0 °C and carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography.
-
Applications and Field-Proven Insights
-
Asymmetric Synthesis: The N-acylated oxazolidines can themselves be used in diastereoselective reactions, leveraging the chiral environment of the ring before cleavage.
-
Peptidomimetics: The hydrolytic stability of the 2-CF₃-oxazolidine ring makes it an excellent proline mimic for incorporation into peptide sequences to control conformation and improve stability.[3]
-
Fluorinated Synthons: The ring-opened N-acyl-β-amino-α-trifluoromethyl alcohols are highly valuable intermediates. The trifluoromethyl alcohol moiety is a key pharmacophore in many enzyme inhibitors, and the adjacent protected amine allows for diverse downstream functionalization, such as peptide coupling or further heterocycle synthesis.[4]
Trustworthiness & Self-Validation: Every protocol described must be monitored. The most reliable method for tracking reaction progress and ensuring purity is Thin Layer Chromatography (TLC) followed by characterization of the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm the structure and purity.
References
-
Liao, W.-W. et al. (2022). Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Organic Letters, 24(4), 1110-1115. Available at: [Link]
-
Fife, T. H., & De, N. C. (1980). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 45(8), 1375-1379. Available at: [Link]
-
ChemistryViews (2018). N-Acylation of Oxazolidinones. Available at: [Link]
-
Wikipedia. Oxazolidine. Available at: [Link]
-
Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135-45. Available at: [Link]
-
Reddy, T. S. et al. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ARKIVOC. Available at: [Link]
-
Schindler, C. S., Forster, P. M., & Carreira, E. M. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(19), 4344-4347. Available at: [Link]
-
Bravo, F., Mürner, S., & Carreira, E. M. (2000). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Organic Letters, 2(13), 1867-1869. Available at: [Link]
-
Gessner, V. H. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 8, 308-323. Available at: [Link]
-
Ferreira, L. G. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6937. Available at: [Link]
-
De Azevedo, M. B. M., & de Lemos, T. L. G. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1157-1184. Available at: [Link]
-
Singh, R. P. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2038. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciforum.net [sciforum.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Trifluoromethylated Amino Acids Using 2-(Trifluoromethyl)-1,3-oxazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Amino Acids
The introduction of a trifluoromethyl (CF₃) group into amino acids has become a powerful strategy in medicinal chemistry and drug development. This is because the unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological profile of peptides and small molecule drugs.[1] Trifluoromethylated amino acids can improve binding affinity, increase metabolic stability by blocking enzymatic degradation, and enhance cell membrane permeability. Consequently, robust and stereocontrolled synthetic methods for accessing these valuable building blocks are in high demand.
This guide focuses on a versatile and powerful strategy for the asymmetric synthesis of trifluoromethylated amino acids utilizing chiral 2-(trifluoromethyl)-1,3-oxazolidines as key intermediates. These oxazolidines, often derived from readily available chiral amino alcohols, serve as stable precursors to highly reactive chiral N-acyliminium ion intermediates, enabling the stereoselective formation of new carbon-carbon bonds.
Core Principle: The 2-(Trifluoromethyl)-1,3-oxazolidine Strategy
The central concept of this synthetic approach is the use of a chiral this compound, which acts as a masked trifluoromethyl-containing imine. The oxazolidine ring provides stability for storage and handling. Upon activation with a Lewis acid, the ring opens to generate a transient, electrophilic chiral iminium ion. This intermediate then reacts with a variety of nucleophiles in a highly diastereoselective manner, controlled by the stereocenter(s) on the oxazolidine ring, which are typically derived from a chiral auxiliary like (R)-phenylglycinol.[2][3]
The choice of a chiral auxiliary is critical as it dictates the facial selectivity of the nucleophilic attack on the iminium ion, thereby establishing the stereochemistry of the newly formed chiral center. Following the key bond-forming reaction, the chiral auxiliary can be cleaved to afford the desired trifluoromethylated amino acid.
Reaction Mechanism: From Oxazolidine to Amino Acid
The general mechanistic pathway involves three key stages:
-
Formation of the Chiral Oxazolidine: The synthesis begins with the condensation of a chiral amino alcohol (e.g., (R)-phenylglycinol) with a source of trifluoroacetaldehyde, such as its hemiacetal. This step establishes the chiral control element for the subsequent reactions.[4]
-
Lewis Acid-Mediated Ring Opening and Nucleophilic Addition: The chiral this compound is treated with a Lewis acid (e.g., boron trifluoride etherate, titanium tetrachloride). This promotes the opening of the oxazolidine ring to form a highly reactive and stereochemically defined trifluoromethyl-substituted iminium ion. This electrophilic species is then intercepted by a nucleophile (e.g., silyl enol ethers, organometallic reagents) in a diastereoselective fashion.[3]
-
Chiral Auxiliary Cleavage and Final Product Formation: The final step involves the removal of the chiral auxiliary, typically under acidic or reductive conditions, to yield the target trifluoromethylated amino acid or a derivative thereof.
Below is a visual representation of the overall workflow:
Caption: Workflow for the synthesis of trifluoromethylated amino acids.
Experimental Protocols
Protocol 1: Synthesis of a Chiral this compound from (R)-Phenylglycinol
This protocol describes the formation of the key chiral oxazolidine intermediate.
Materials:
-
(R)-Phenylglycinol
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (R)-phenylglycinol (1.0 eq) and toluene.
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the suspension.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids and wash with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary. The oxazolidine is typically obtained as a mixture of diastereomers at the C2 position, which can often be used directly in the next step.
Protocol 2: Diastereoselective Mannich-Type Reaction for the Synthesis of a β-Trifluoromethyl-β-amino Ester
This protocol exemplifies the key bond-forming step.[2]
Materials:
-
Chiral this compound (from Protocol 1)
-
Ketene silyl acetal (e.g., of methyl isobutyrate)
-
Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) to the solution and stir for 15-30 minutes at -78 °C. The formation of the iminium ion is often indicated by a color change.
-
In a separate flask, dissolve the ketene silyl acetal (1.5 eq) in anhydrous CH₂Cl₂.
-
Add the solution of the ketene silyl acetal dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product by flash column chromatography to obtain the desired β-trifluoromethyl-β-amino ester with the chiral auxiliary attached.
| Parameter | Typical Value | Rationale |
| Temperature | -78 °C | Low temperature is crucial to control the reactivity of the iminium ion and enhance diastereoselectivity. |
| Lewis Acid | BF₃·OEt₂, TiCl₄ | The choice of Lewis acid can influence the reaction rate and selectivity. BF₃·OEt₂ is a common choice.[3] |
| Nucleophile | Ketene silyl acetals, Allylsilanes | A variety of silylated nucleophiles can be employed to introduce different side chains.[3] |
| Solvent | Anhydrous CH₂Cl₂ | An aprotic, non-coordinating solvent is required to prevent interference with the Lewis acid and reactive intermediates. |
Protocol 3: Cleavage of the Phenylglycinol Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final amino acid derivative.
Materials:
-
Adduct from Protocol 2
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the purified adduct (1.0 eq) in methanol.
-
Add a catalytic amount of Pd/C (e.g., 10 mol%).
-
Acidify the mixture with a suitable amount of HCl (e.g., concentrated HCl or a solution in dioxane).
-
Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude trifluoromethylated amino acid ester, often as its hydrochloride salt.
-
Further purification can be achieved by recrystallization or ion-exchange chromatography.
Visualization of the Key Stereoselective Step
The following diagram illustrates the crucial diastereoselective nucleophilic addition to the chiral iminium ion intermediate.
Caption: Control of stereochemistry during nucleophilic addition.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.)
Troubleshooting and Key Considerations
-
Moisture Sensitivity: All reactions involving Lewis acids and silylated nucleophiles must be conducted under strictly anhydrous conditions to prevent decomposition of reagents and intermediates.
-
Diastereoselectivity: The level of diastereoselectivity can be influenced by the choice of Lewis acid, solvent, and reaction temperature. Optimization of these parameters may be necessary for different substrates.
-
Chiral Auxiliary Cleavage: The conditions for removing the chiral auxiliary should be chosen carefully to avoid racemization or decomposition of the final product. Hydrogenolysis is a common and effective method.
-
Purification: The polarity of the trifluoromethylated products can be significantly different from their non-fluorinated analogs, which may require adjustment of chromatography conditions.
Conclusion
The synthesis of trifluoromethylated amino acids via chiral 2-(trifluoromethyl)-1,3-oxazolidines represents a robust and highly diastereoselective methodology. It provides access to a wide range of valuable building blocks for drug discovery and peptide science. The protocols and principles outlined in this guide offer a solid foundation for researchers to apply this powerful strategy in their own synthetic endeavors.
References
- Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. Sci-Hub.
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. ResearchGate. [Link]
-
Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. PubChem. [Link]
-
Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Royal Society of Chemistry. [Link]
Sources
- 1. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Sci-Hub. Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines / The Journal of Organic Chemistry, 2006 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Involving 2-(Trifluoromethyl)-1,3-oxazolidine Derivatives
Introduction: Enhancing Peptide Synthesis with Trifluoromethylated Pseudoprolines
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of synthetic efficiency for complex, aggregation-prone peptides is a persistent challenge. The introduction of conformational constraints is a proven strategy to disrupt deleterious secondary structures, thereby improving chain solvation and coupling kinetics. 2-(Trifluoromethyl)-1,3-oxazolidines, particularly when derived from serine or threonine, serve as highly effective, hydrolytically stable proline surrogates, commonly referred to as trifluoromethylated pseudoprolines (Tfm-pseudoprolines or CF3-ψPro).[1][2]
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. By combining the conformational rigidity of a pseudoproline with the unique stereoelectronic properties of the CF3 group, these building blocks offer a powerful tool for synthesizing peptides with enhanced structural stability and potentially improved pharmacological profiles.[1]
This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of 2-(trifluoromethyl)-1,3-oxazolidine-containing dipeptides into synthetic peptides using Fmoc-based solid-phase chemistry.
Core Principle: Disrupting Aggregation and Controlling Conformation
During SPPS, growing peptide chains can fold into β-sheet structures, leading to intermolecular aggregation. This aggregation sequesters the reactive N-terminus, hindering subsequent coupling reactions and resulting in low yields and truncated sequences. Pseudoprolines introduce a "kink" in the peptide backbone, effectively disrupting the hydrogen bonding networks responsible for β-sheet formation.[3][4]
The this compound moiety serves this purpose admirably. It is incorporated as a pre-formed dipeptide unit, for instance, Fmoc-Xaa-Ser(ψCF3,HPro)-OH. This temporary modification is stable throughout the iterative cycles of Fmoc deprotection and coupling but is designed to be fully reversible under the final acidic cleavage conditions, regenerating the native serine or threonine residue.[3][5]
Experimental Protocols: Incorporation of CF3-Pseudoproline Dipeptides
The successful incorporation of a this compound-containing dipeptide hinges on the selection of the appropriate coupling strategy. A critical consideration is the reduced nucleophilicity of the oxazolidine nitrogen atom, a consequence of the electron-withdrawing trifluoromethyl group. This necessitates a more robust acylation method when forming a peptide bond at this position.
Protocol 1: Coupling to the C-Terminus of the CF3-Pseudoproline Dipeptide
This protocol is for coupling the pre-formed Fmoc-Xaa-Yaa(ψCF3,HPro)-OH dipeptide to the N-terminus of the resin-bound peptide. Standard coupling reagents are generally effective for this step.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψCF3,HPro)-OH (3-5 equivalents)
-
Coupling Reagent (e.g., HATU, HBTU, or DIC) (3-5 equivalents)
-
Base (e.g., DIPEA or Collidine) or Additive (e.g., OxymaPure)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure (using HATU/DIPEA):
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-Xaa-Yaa(ψCF3,HPro)-OH dipeptide (3-5 eq.) and HATU (3-4.9 eq.) in a minimal volume of DMF.
-
Activation and Coupling: Add the dissolved dipeptide and HATU solution to the swollen resin. Immediately add DIPEA (6-10 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor the reaction progress. If the test is positive, indicating incomplete coupling, extend the reaction time or consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).
| Coupling Reagent | Base/Additive | Equivalents (Reagent/Base) | Typical Reaction Time | Notes |
| HATU | DIPEA | 3-5 / 6-10 | 1-2 hours | Highly efficient and commonly used for sterically hindered couplings. |
| HBTU | DIPEA | 3-5 / 6-10 | 1-2 hours | A cost-effective alternative to HATU with similar efficiency. |
| DIC/OxymaPure | OxymaPure | 3-5 / 3-5 | 2-4 hours | Recommended for minimizing racemization, especially with Cys-containing sequences. |
Protocol 2: Coupling to the N-Terminus of the CF3-Pseudoproline (Acid Chloride Activation)
Acylating the nitrogen of the this compound ring is challenging due to its low nucleophilicity. Standard coupling methods are often inefficient. The use of an Fmoc-amino acid chloride is the recommended approach to drive this reaction to completion.[6][7]
Materials:
-
Peptide-resin with a terminal CF3-Pseudoproline (Fmoc-deprotected)
-
Fmoc-protected amino acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Base (e.g., Collidine or DIPEA)
Procedure:
Part A: Preparation of Fmoc-Amino Acid Chloride Caution: This procedure should be performed in a fume hood with appropriate personal protective equipment. Thionyl chloride is corrosive and reacts violently with water.
-
Suspend the Fmoc-amino acid (1 eq.) in anhydrous DCM.
-
Add thionyl chloride (1.5-2 eq.) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until the solution becomes clear (typically 1-2 hours).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Co-evaporate with anhydrous DCM (2-3 times) to ensure complete removal of residual SOCl₂.
-
The resulting Fmoc-amino acid chloride can be used immediately or stored under an inert atmosphere.
Part B: Coupling Reaction
-
Resin Preparation: Swell the peptide-resin with the deprotected CF3-pseudoproline N-terminus in anhydrous DCM.
-
Coupling: Dissolve the freshly prepared Fmoc-amino acid chloride (3-5 eq.) in anhydrous DCM and add it to the resin.
-
Base Addition: Add Collidine or DIPEA (5-10 eq.) to the reaction mixture.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction completion using a suitable test. Once complete, wash the resin as described in Protocol 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic transformation. The insights provided herein are based on established literature and practical laboratory experience to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Low Yield in 2-(Trifluoromethyl)-1,3-oxazolidine Synthesis
Low product yield is one of the most common challenges in organic synthesis. In the case of this compound synthesis, several factors can contribute to this issue. This section provides a systematic approach to identifying and resolving the root cause of low yields.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this condensation reaction typically stem from one or more of the following factors: incomplete reaction due to unfavorable equilibrium, side reactions, product degradation during workup, or losses during purification. A logical troubleshooting workflow can help pinpoint the issue.
Technical Support Center: Optimization of 2-(Trifluoromethyl)-1,3-Oxazolidine Formation
Welcome to the technical support center for the synthesis and optimization of 2-(Trifluoromethyl)-1,3-oxazolidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The formation of these valuable heterocyclic scaffolds, often used as proline surrogates, can present unique challenges.[1][2] This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in 2-(trifluoromethyl)-1,3-oxazolidine formation typically stem from incomplete reaction, side product formation, or issues with starting material quality. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the amino alcohol and the trifluoromethyl-containing carbonyl source (e.g., trifluoroacetaldehyde hemiacetal or trifluoroacetone) are of high purity.[1][2] Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: Elevated temperatures can sometimes favor the formation of side products.[3] Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary. A good starting point is room temperature, with adjustments based on reaction monitoring.[4]
-
Solvent: The choice of solvent is critical. Aprotic solvents like toluene or dichloromethane are commonly used.[5][6] It is crucial to use anhydrous solvents to prevent hydrolysis of intermediates.
-
Dehydrating Agent: The formation of the oxazolidine ring is a condensation reaction that releases water. Efficient removal of water is essential to drive the equilibrium towards the product. The use of a Dean-Stark apparatus or the addition of molecular sieves can significantly improve yields.[5]
-
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to decomposition or side product formation.[4]
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I suppress them?
Answer: The primary side reactions in this synthesis are often related to the reactivity of the starting materials and intermediates.
-
Imine Formation and Polymerization: The intermediate imine formed from the condensation of the amino alcohol and the carbonyl compound can be prone to polymerization, especially with unhindered aldehydes. To mitigate this, maintain a suitable concentration of reactants and control the temperature.
-
Decomposition of Trifluoroacetaldehyde: Trifluoroacetaldehyde is a gas and is often used in its more stable hemiacetal form. Ensure the quality of the hemiacetal and handle it appropriately to avoid decomposition.
-
Epimerization: If your amino alcohol is chiral, there is a risk of epimerization at the adjacent stereocenter, particularly under harsh basic or acidic conditions. It's advisable to use mild reaction conditions and neutral pH if possible to preserve stereochemical integrity.[7]
Question 3: The reaction seems to stall before completion. What could be the cause?
Answer: A stalled reaction can be frustrating. Here are the most common culprits:
-
Insufficient Water Removal: As mentioned, water is a byproduct of the reaction. If not effectively removed, the equilibrium will not favor product formation. Re-evaluate your dehydration method. If using molecular sieves, ensure they are properly activated.
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to a stalled reaction. Typically, a slight excess of the carbonyl compound is used to ensure complete conversion of the more valuable amino alcohol.[5]
-
Catalyst Deactivation: If a catalyst is being used (e.g., a mild acid), it may become deactivated over time. Consider adding a fresh portion of the catalyst if the reaction stalls.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about the synthesis of 2-(trifluoromethyl)-1,3-oxazolidines.
Question 1: What is the general mechanism for the formation of 2-(trifluoromethyl)-1,3-oxazolidines?
Answer: The formation of a this compound proceeds through a two-step mechanism:
-
Imine/Iminium Ion Formation: The amine group of the amino alcohol undergoes a nucleophilic attack on the carbonyl carbon of the trifluoromethyl-containing aldehyde or ketone. This is followed by dehydration to form a reactive imine or iminium ion intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the amino alcohol then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine/iminium ion. This ring-closing step forms the five-membered oxazolidine ring.
Caption: General mechanism for this compound formation.
Question 2: What are the key considerations when choosing a trifluoromethyl source?
Answer: The most common sources are trifluoroacetaldehyde (often as its ethyl hemiacetal) and trifluoroacetone.[1][2]
-
Trifluoroacetaldehyde Ethyl Hemiacetal: This is a convenient and stable liquid precursor to the gaseous and highly reactive trifluoroacetaldehyde. It is a good choice for forming oxazolidines with a trifluoromethyl group at the 2-position.
-
Trifluoroacetone: This ketone will result in an oxazolidine with both a trifluoromethyl and a methyl group at the 2-position.
The choice depends on the desired substitution pattern of the final product.
Question 3: How does the nature of the amino alcohol affect the reaction?
Answer: The structure of the amino alcohol significantly influences the reaction rate and outcome.
-
Steric Hindrance: Sterically hindered amino alcohols may react more slowly.
-
Electronic Effects: Electron-donating or withdrawing groups on the amino alcohol can affect the nucleophilicity of the amine and hydroxyl groups, thereby influencing the rates of the two key mechanistic steps.
-
Chirality: If a chiral amino alcohol is used, it is important to employ reaction conditions that do not cause racemization.
Question 4: What purification methods are most effective for 2-(trifluoromethyl)-1,3-oxazolidines?
Answer: Purification is typically achieved through standard laboratory techniques.
-
Flash Column Chromatography: This is a very common and effective method for purifying these compounds. A silica gel stationary phase with a solvent system like pentane/ether or cyclohexane/ethyl acetate is often used.[1][5]
-
Distillation: For thermally stable and volatile oxazolidines, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.[4]
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the amino alcohol (1.0 equiv) and a suitable solvent (e.g., toluene, approximately 0.2 M).
-
Reagent Addition: Add the trifluoroacetaldehyde ethyl hemiacetal (1.2-1.5 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or another suitable analytical method. The reaction is typically complete within 6-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
Caption: A typical experimental workflow for the synthesis.
Data Presentation: Optimization of Reaction Conditions
The following table provides a summary of typical reaction conditions that can be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Temperature | Room Temperature to Reflux | Balances reaction rate with potential for side reactions.[4] |
| Solvent | Toluene, Dichloromethane | Aprotic solvents that are compatible with the reaction.[5][6] |
| Stoichiometry (Carbonyl:Amine) | 1.1:1 to 2:1 | A slight excess of the carbonyl source drives the reaction to completion.[5] |
| Concentration | 0.1 M to 0.5 M | Affects reaction rate; higher concentrations can sometimes lead to side reactions. |
| Dehydration Method | Dean-Stark, Molecular Sieves | Essential for removing water and driving the equilibrium.[5] |
Section 4: Troubleshooting Decision Tree
This decision tree can guide you through a logical process to identify and solve common problems.
Caption: A decision tree for troubleshooting common issues.
References
-
Jadhav, V. H., & Dhavale, D. D. (2018). Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. [Link]
- Sani, F. A., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. American Chemical Society.
- Sani, F. A., et al. (n.d.). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. pubs.acs.org.
- Gomolya, Á., et al. (2024).
- Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
- Li, Y., et al. (2018).
- Sani, F. A., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. The Journal of Organic Chemistry.
- Chaume, G., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.
- Li, H., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules.
- Lee, C.-F., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry.
- Park, S., & Kim, H. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules.
- Le, T. N., et al. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules.
- Li, H., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution.
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. .
- ResearchGate. (2014). What is the best protocol for Oxazolidine synthesis on resin?.
- Kaur, N., & Kishore, D. (2024).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. patents.justia.com [patents.justia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)-1,3-oxazolidine
Welcome to the technical support guide for the synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The condensation of β-amino alcohols with trifluoroacetaldehyde is a cornerstone reaction for creating the 2-(trifluoromethyl)-1,3-oxazolidine scaffold, a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[1][2] This guide addresses the most frequently encountered issues, from low yields to unexpected side products.
Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the synthesis.
Q1: What is the most common and practical synthetic route to 2-(trifluoromethyl)-1,3-oxazolidines?
A1: The most prevalent method is the direct condensation of a β-amino alcohol with a suitable trifluoroacetaldehyde equivalent.[3] Crucially, this reaction is typically performed using trifluoroacetaldehyde ethyl hemiacetal rather than the volatile and difficult-to-handle trifluoroacetaldehyde gas. The reaction is an acid-catalyzed cyclocondensation that involves the formation of a hemiaminal intermediate, followed by dehydration to yield the stable oxazolidine ring. The use of a Dean-Stark apparatus to remove water is common to drive the equilibrium towards the product.[2]
Q2: Why is trifluoroacetaldehyde ethyl hemiacetal the preferred reagent over gaseous trifluoroacetaldehyde?
A2: Trifluoroacetaldehyde is a low-boiling-point gas, making its accurate measurement and safe handling in a laboratory setting challenging. Its ethyl hemiacetal is a stable, liquid reagent that serves as an effective in situ source of the aldehyde.[4] Under the reaction conditions, typically with gentle heating and acid catalysis, the hemiacetal releases trifluoroacetaldehyde, allowing for a controlled and more manageable reaction.[2]
Q3: How does the trifluoromethyl group impact the stability and reactivity of the 1,3-oxazolidine ring?
A3: The powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group at the C2 position significantly influences the properties of the oxazolidine ring. This effect deactivates the nitrogen atom, making it less nucleophilic.[2][5] A key advantage of this is enhanced hydrolytic stability; the ring is much more resistant to opening compared to non-fluorinated analogs.[1][2] This stability is crucial for subsequent reactions, such as N-acylation, where the oxazolidine ring remains intact without needing a protecting group.[2]
Q4: What is ring-chain tautomerism and is it a concern in this synthesis?
A4: Ring-chain tautomerism is an equilibrium between a cyclic form (the oxazolidine) and an open-chain form (a Schiff base or imine).[6][7] This phenomenon is a general characteristic of 1,3-oxazolidines.[3][8] While the CF₃ group generally stabilizes the cyclic form, the equilibrium can still exist, particularly under certain conditions (e.g., in solution or in the presence of acid/base). The presence of the open-chain imine tautomer can potentially lead to side reactions or be observed in analytical spectra, which can be mistaken for an impurity.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired this compound, or it's not working at all. What are the likely causes and how can I fix this?
Answer: Low yield is a common frustration that can usually be traced back to one of three areas: incomplete dehydration, reagent quality, or suboptimal reaction conditions.
-
Possible Cause A: Incomplete Reaction/Dehydration The formation of the oxazolidine from the hemiaminal intermediate is a reversible dehydration reaction. If the water produced is not effectively removed, the equilibrium will not favor the product. Solution:
-
Use a Dean-Stark Trap: The most effective method for water removal is to conduct the reaction in a suitable solvent (e.g., toluene) at reflux with a Dean-Stark apparatus.[2]
-
Sufficient Reaction Time: Ensure the reaction is run for an adequate duration. Monitor the reaction progress by TLC or GC-MS until the starting amino alcohol is consumed. The literature suggests several hours at reflux are often necessary.[2]
-
-
Possible Cause B: Poor Quality of Trifluoroacetaldehyde Ethyl Hemiacetal The hemiacetal can degrade over time or if improperly stored. It can hydrolyze back to trifluoroacetaldehyde (which will evaporate) and ethanol. Solution:
-
Verify Reagent Quality: Use a freshly opened bottle or verify the purity of your existing stock via ¹H or ¹⁹F NMR if possible.
-
Use an Excess: It is common practice to use a stoichiometric excess (e.g., 2 equivalents) of the hemiacetal to compensate for any potential degradation and to drive the reaction forward.[2]
-
-
Possible Cause C: Suboptimal Reaction Conditions The choice of solvent and catalyst can be critical. While acid catalysis is typical, the concentration and type of acid can matter. Solution:
-
Solvent Choice: Toluene is a standard choice for its azeotropic properties with water. Other non-polar, high-boiling solvents may also be effective.
-
Catalyst: If no catalyst is being used, consider adding a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH). In syntheses starting from an amino acid ester hydrochloride, the HCl salt itself can serve as the catalyst, but additional reagents like sodium acetate may be used to buffer the reaction.[2]
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Diastereomers
Question: My starting amino alcohol is chiral, and I'm getting a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer: When using a chiral β-amino alcohol, a new stereocenter is formed at the C2 position of the oxazolidine ring, leading to the possibility of two diastereomers (e.g., cis and trans). The ratio of these isomers is highly dependent on both kinetic and thermodynamic factors.
-
Possible Cause: Lack of Stereocontrol The condensation reaction may not have a strong inherent facial bias for the approach of the amino group to the intermediate iminium ion, leading to a mixture of products. Research has shown that reaction conditions can significantly influence the diastereomeric ratio.[5]
-
Solutions & Optimization:
-
Thermodynamic vs. Kinetic Control: One diastereomer is typically more thermodynamically stable. Allowing the reaction to equilibrate for a longer time or at a higher temperature may favor the formation of the more stable isomer. Conversely, running the reaction at a lower temperature might favor a kinetically preferred product.
-
Influence of Protecting Groups: The choice of protecting groups on the starting material can influence stereoselectivity. For example, the synthesis from N-Boc-serine methyl ester under acidic catalysis was reported to favor the trans oxazolidine as the major product.[5]
-
Purification: While optimizing for one diastereomer is ideal, often a mixture is unavoidable. Flash column chromatography is typically effective for separating the diastereomers.[2][5] The polarity difference between cis and trans isomers is usually sufficient for separation.
-
Table 1: Effect of Starting Material on Diastereoselectivity (Example with Serine Methyl Ester)
| Starting Material | Conditions | Diastereomer Ratio (trans:cis) | Isolated Yield (trans / cis) | Reference |
| (S)-Serine Methyl Ester HCl | NaOAc, Toluene, 90°C | ~1:1 | 32% / 32% | [5] |
| N-Boc-(S)-Serine Methyl Ester | PPTS (cat.), Toluene | Major trans | 65% (trans) | [5] |
Issue 3: Presence of Unexpected Impurities
Question: My NMR/LC-MS analysis shows several unexpected peaks. What are the likely side reactions or impurities?
Answer: Besides starting materials and diastereomers, other species can arise from side reactions or equilibrium processes.
-
Possible Cause A: Ring-Chain Tautomers As discussed in the FAQ, the oxazolidine can exist in equilibrium with its open-chain imine form. This imine may be detectable by certain analytical methods or could undergo further reactions (e.g., hydrolysis back to the amino alcohol and aldehyde if water is present). Solution: Ensure the final product is isolated and stored under anhydrous conditions to minimize hydrolysis of any transient imine.
-
Possible Cause B: Dimerization/Oligomerization Under certain conditions, aldehydes can undergo self-condensation (aldol) reactions, although this is less common for highly electrophilic aldehydes like trifluoroacetaldehyde. More likely, side reactions involving the amino alcohol could occur if it has other reactive functional groups. Solution: Maintain a controlled temperature and stoichiometry. Ensure the reaction is not heated excessively or for an unnecessarily long time.
-
Possible Cause C: Formation of N-Acyl Byproducts (if acylation is performed) While the oxazolidine nitrogen is deactivated, it can still be acylated.[2] If the starting amino alcohol is not fully consumed before an acylation step is attempted, you may see acylation on the starting material as well. Solution: Purify the oxazolidine intermediate before proceeding with subsequent steps. Ensure the initial condensation reaction has gone to completion.
Key Reaction Diagrams
Overall Reaction Scheme
Caption: General synthesis of this compound.
Mechanism of Oxazolidine Formation
Caption: Stepwise mechanism of acid-catalyzed oxazolidine formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound from (S)-Serine Methyl Ester Hydrochloride
This protocol is adapted from a literature procedure and serves as a representative example.[2] Modifications will be necessary depending on the specific amino alcohol used.
Materials:
-
(S)-Serine methyl ester hydrochloride (1.0 eq)
-
Sodium acetate (1.0 eq)
-
Trifluoroacetaldehyde ethyl hemiacetal (2.0 eq)
-
Toluene
-
Dean-Stark apparatus, reflux condenser, and appropriate glassware
Procedure:
-
To a round-bottom flask charged with (S)-serine methyl ester hydrochloride (1.0 eq) in toluene (approx. 3.3 mL per 10 mmol of substrate), add sodium acetate (1.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add trifluoroacetaldehyde ethyl hemiacetal (2.0 eq) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Warm the mixture to 90 °C and stir for 2 hours.
-
Add additional toluene (approx. 20 mL per 10 mmol of substrate) and fit the flask with a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and continue heating for 6 hours, collecting the water that azeotropes off.
-
Monitor the reaction by TLC (e.g., using a 4:1 cyclohexane/ethyl acetate eluent) to confirm the consumption of the starting material.
-
Once complete, cool the reaction mixture to 0 °C with an ice bath.
-
Filter the solid salts and wash with cold toluene.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Chromatography
Procedure:
-
Prepare a silica gel column using a suitable solvent system. A gradient of cyclohexane and ethyl acetate is often effective. For the product from Protocol 1, an 80:20 cyclohexane/ethyl acetate mixture can be used to separate diastereomers.[2]
-
Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the desired product(s).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. The two diastereomers, if formed, will typically elute as separate bands.[2]
References
-
Berdii, M., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(13), 4657-4660. [Link]
-
Huguenot, F., & Brigaud, T. (2006). Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. The Journal of Organic Chemistry, 71(5), 2159-2162. [Link]
-
Huguenot, F., & Brigaud, T. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. Sci-Hub. [Link]
-
Huguenot, F., & Brigaud, T. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. Figshare. [Link]
-
Berdii, M., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. ACS Publications. [Link]
-
Berdii, M., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. American Chemical Society. [Link]
-
Szakonyi, Z., & Fülöp, F. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 8, 1155-1170. [Link]
-
Huguenot, F., & Brigaud, T. (2006). Straightforward synthesis of enantiopure tfm-amino acids from chiral CF3-oxazolidines. ResearchGate. [Link]
-
Guesné, S. J. J., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(31), 8133-8139. [Link]
-
Saiz, C., Wipf, P., & Mahler, G. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines. The Journal of Organic Chemistry, 76(14), 5738-5746. [Link]
-
Saiz, C., Wipf, P., & Mahler, G. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines. PubMed. [Link]
-
Sadawi, I. A., et al. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. Journal of Chemical Information and Modeling, 54(9), 2445-2457. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. [Link]
-
Wang, Y., et al. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 21(10), 1369. [Link]
-
Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2822. [Link]
-
Tsai, C.-C., et al. (2017). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. Organic Letters, 19(18), 4818-4821. [Link]
-
Pihlaja, K. (1995). Synthesis and ring-chain tautomerism of 1,3-oxazolidines. ResearchGate. [Link]
-
Buko, A. M., & Tsa, L. S. (1993). Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. Chemical Research in Toxicology, 6(5), 693-700. [Link]
-
ResearchGate. (2000). ChemInform Abstract: Ring-Chain Tautomerism, Oxidation, and NO-Reaction of a Sterically Hindered 1,3-Dihydroxyimidazolidine. [Link]
-
Barman, J., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 987-992. [Link]
-
Kumar, A., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Pharmaceutical Sciences and Research, 3(9), 3326-3329. [Link]
-
Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. ResearchGate. [Link]
-
Zhang, Z. (2023). (a) Synthesis of N-trifluoromethyl oxazolidinones through... ResearchGate. [Link]
-
Yokoyama, Y. (2000). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. ResearchGate. [Link]
-
Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 6886. [Link]
-
Jackson, D. N., et al. (2016). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. Alcoholism, Clinical and Experimental Research, 40(7), 1433-1440. [Link]
-
JKU ePUB. (2018). Development of trifluoromethylated starting materials for the (stereoselective)-synthesis of trifluoromethylated amino acids. [Link]
-
Joubert, J., et al. (2003). Trifluoroacetamides from Amino Alcohols as Nucleophilic Trifluoromethylating Reagents. ChemInform. [Link]
-
Rehder, D., & Person, N. (2020). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 12(10), 1629. [Link]
-
ePrints Soton - University of Southampton. (2015). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure an. [Link]
-
Lee Stanley Arnold. (1992). Chemical process for manufacturing trifluoroacetaldehyde hydrate or trifluoroacetalde hemiacetal. SciSpace. [Link]
Sources
- 1. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Epimerization in 2-(Trifluoromethyl)-1,3-Oxazolidine Reactions
Welcome to the technical support center for chemists and researchers working with 2-(trifluoromethyl)-1,3-oxazolidines. This guide is designed to provide in-depth troubleshooting and practical advice to mitigate and prevent epimerization, a critical challenge in harnessing the full potential of these valuable chiral building blocks. Our focus is on providing not just protocols, but a deep understanding of the underlying reaction mechanisms to empower you to make informed decisions in your own laboratory settings.
The Challenge of Epimerization in 2-(Trifluoromethyl)-1,3-Oxazolidine Chemistry
2-(Trifluoromethyl)-1,3-oxazolidines are versatile intermediates in the synthesis of trifluoromethylated amines, amino acids, and other biologically active compounds.[1] The trifluoromethyl group imparts unique electronic properties and steric bulk, but it also significantly increases the acidity of the proton at the C2 position. This heightened acidity makes the stereocenter at C2 susceptible to epimerization under both basic and acidic conditions, potentially leading to a loss of stereochemical integrity and complicating purification processes. Understanding the factors that drive this epimerization is the first step toward its prevention.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding epimerization in reactions involving 2-(trifluoromethyl)-1,3-oxazolidines.
Q1: What is the primary mechanism of epimerization in these reactions?
A1: The primary mechanism of epimerization is the abstraction of the C2 proton by a base, which leads to the formation of a planar carbanion or a related stabilized intermediate.[2] Subsequent reprotonation can occur from either face, resulting in a mixture of diastereomers. The electron-withdrawing nature of the trifluoromethyl group significantly stabilizes this anionic intermediate, making the C2 proton more acidic and thus more susceptible to abstraction.[3] In some cases, particularly with N-acylated oxazolidines, an oxazolone-like intermediate can form, which also provides a pathway for racemization.[2][4]
Q2: Which reaction conditions are most likely to cause epimerization?
A2: Several factors can contribute to an increased risk of epimerization:
-
Strong Bases: The use of strong bases, such as alkoxides or organolithium reagents, can readily deprotonate the C2 position.[2]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, especially in thermodynamically controlled reactions.[5]
-
Prolonged Reaction Times: Extended exposure to even mild basic or acidic conditions can lead to a gradual loss of stereochemical purity.
-
Certain Solvents: Protic solvents can facilitate proton exchange, potentially contributing to epimerization.
Q3: Can epimerization occur during purification?
A3: Yes, epimerization can occur during purification, particularly during chromatography on silica gel. The slightly acidic nature of silica gel can be sufficient to catalyze epimerization, especially for sensitive substrates. It is crucial to use deactivated silica gel or alternative purification methods like crystallization or distillation when possible.
Q4: How can I detect and quantify the extent of epimerization?
A4: The most common methods for detecting and quantifying epimerization include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can often be used to distinguish between diastereomers, as the different spatial arrangements of the substituents will lead to distinct chemical shifts. The integration of the corresponding signals can be used to determine the diastereomeric ratio.
-
Gas Chromatography (GC) with a Chiral Stationary Phase: This technique is also effective for separating volatile diastereomers.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting epimerization issues in your reactions.
Problem 1: Significant epimerization observed after a base-mediated reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Base is too strong. | Switch to a milder, non-nucleophilic base such as a hindered amine (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃). | Milder bases are less likely to deprotonate the C2 position, thus minimizing the formation of the epimerizable intermediate. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. This may require longer reaction times, but it will disfavor the epimerization pathway. | Epimerization often has a higher activation energy than the desired reaction. Lowering the temperature can kinetically favor the desired stereochemical outcome. |
| Prolonged reaction time. | Monitor the reaction closely by TLC, GC, or LC-MS and quench it as soon as the starting material is consumed. | Minimizing the exposure time to basic conditions reduces the opportunity for epimerization to occur. |
Problem 2: Loss of stereochemical purity after purification by silica gel chromatography.
| Potential Cause | Troubleshooting Step | Rationale |
| Silica gel is too acidic. | Use deactivated silica gel (e.g., by treating with a solution of triethylamine in the eluent) or switch to a different stationary phase like alumina. | Neutralizing the acidic sites on the silica gel prevents acid-catalyzed epimerization of the product during purification. |
| Prolonged contact time with silica. | Perform flash chromatography to minimize the time the compound spends on the column. | Shorter exposure to the stationary phase reduces the chances of on-column reactions. |
| Product is inherently unstable on silica. | Consider alternative purification methods such as crystallization, distillation, or preparative HPLC with a suitable mobile phase. | Some compounds are simply too sensitive for silica gel chromatography, and a non-adsorptive method is necessary to maintain stereochemical integrity. |
Experimental Protocols
Here are some recommended starting points for key experimental procedures to minimize epimerization.
Protocol 1: General Procedure for N-Acylation of a this compound
-
Dissolve the this compound (1.0 equiv) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 equiv).
-
Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.1 equiv) dropwise to the solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product using a method that minimizes the risk of epimerization (e.g., flash chromatography on deactivated silica gel or crystallization).
Protocol 2: Deactivation of Silica Gel for Chromatography
-
Prepare the desired eluent system for your column.
-
Add triethylamine to the eluent to a final concentration of 0.5-1.0% (v/v).
-
Use this triethylamine-containing eluent to slurry pack your column and to run the chromatography.
-
Note: Ensure that your compound is stable to basic conditions before using this method.
Visualizing the Epimerization Pathway
The following diagram illustrates the base-catalyzed epimerization mechanism.
Caption: Base-catalyzed epimerization of a this compound.
This workflow provides a decision-making guide for troubleshooting.
Caption: Troubleshooting workflow for epimerization.
References
-
Daliboz, A., et al. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. MDPI. Retrieved from [Link]
-
Ismail, M., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Lavaire, T., et al. (2020). Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]
- Vertex AI Search. (n.d.). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines.
-
Zard, S. Z., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. Retrieved from [Link]
Sources
Technical Support Center: Stability of 2-(Trifluoromethyl)-1,3-oxazolidine
Welcome to the technical support guide for 2-(Trifluoromethyl)-1,3-oxazolidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this versatile chemical entity in various experimental settings. Our goal is to equip you with the foundational knowledge and troubleshooting strategies necessary to ensure the integrity of your experiments.
Core Concepts: Understanding the Stability of this compound
The stability of an oxazolidine ring is fundamentally a question of its susceptibility to hydrolysis, a reaction that cleaves the ring to regenerate the parent amino alcohol and aldehyde/ketone.[1] For typical oxazolidines, this ring-opening is a well-documented vulnerability, particularly under acidic conditions.[2][3]
However, the this compound is an exception. The presence of the highly electron-withdrawing trifluoromethyl (CF₃) group at the C2 position significantly alters the electronic character of the ring. This group powerfully stabilizes the acetal-like C-O bond, rendering the ring exceptionally resistant to hydrolysis.[2][4] Multiple studies have described these structures as "completely configurationally and hydrolytically stable," making them highly valuable as proline surrogates (Tfm-pseudoprolines) in peptide synthesis and other applications where stability is paramount.[4][5][6]
This enhanced stability is the key takeaway, but "stable" is a relative term in chemistry. The following sections will address specific scenarios where this stability might be challenged and how to manage them.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a small, unexpected peak in my LC-MS analysis after my sample was left in an aqueous mobile phase for an extended period. Could my this compound be degrading?
A1: While highly stable, it is not entirely impossible for trace hydrolysis to occur under specific conditions, especially over long periods or in the presence of strong acids.
-
Plausible Cause: The unexpected peak is likely the corresponding amino alcohol precursor formed from the slow hydrolysis of the oxazolidine ring. The other product, trifluoroacetaldehyde, is highly volatile and unlikely to be observed.
-
Troubleshooting Steps:
-
Confirm Identity: If you have a standard of the parent amino alcohol used to synthesize the oxazolidine, inject it into your LC-MS system to see if the retention time matches the unknown peak.
-
pH Check: Verify the pH of your mobile phase. Although stable, prolonged exposure to acidic conditions (pH < 4) could potentially facilitate very slow ring-opening.[7] For routine analysis, it is best to maintain a pH between 5 and 8.
-
Fresh Preparations: Always analyze freshly prepared solutions. Avoid letting samples sit on an autosampler for extended durations (e.g., overnight or over a weekend) before injection.
-
-
Preventative Measure: Prepare mobile phases and sample solutions fresh daily. If you must store solutions, keep them at low temperatures (4°C) in a neutral pH buffer.
Q2: My reaction is being conducted in methanol under reflux. I'm concerned about the stability of the oxazolidine ring to a protic solvent at elevated temperatures. Is this a valid concern?
A2: This is a valid consideration, as protic solvents can participate in hydrolysis reactions. However, due to the stabilizing effect of the CF₃ group, this compound exhibits high stability even in protic solvents like methanol.
-
Scientific Rationale: The stability of the oxazolidine is primarily dictated by its resistance to protonation-initiated C-O bond cleavage. The electron-withdrawing CF₃ group makes the ring oxygen atoms less basic and therefore less susceptible to protonation, which is the first step in acid-catalyzed hydrolysis.
-
Verification Protocol: To confirm stability in your specific reaction conditions, perform a control experiment.
-
Dissolve a sample of your this compound in methanol.
-
Heat it under the same reflux conditions and for the same duration as your planned reaction.
-
Analyze the sample by ¹H NMR or HPLC (see protocols below) to check for the appearance of the parent amino alcohol or any other degradation products. In most cases, you should find the compound to be completely stable.
-
Q3: I need to perform a reaction that requires strongly acidic conditions (e.g., using trifluoroacetic acid). Will the this compound ring survive?
A3: This is the most significant challenge to the stability of the oxazolidine ring. While exceptionally stable compared to non-fluorinated analogs, extreme acidic conditions can force the ring to open.
-
Expected Outcome: Under strongly acidic conditions (e.g., neat TFA, or concentrated HCl), you should anticipate some degree of hydrolysis. The rate will depend on the temperature, concentration of the acid, and presence of water.
-
Risk Mitigation & Alternatives:
-
Anhydrous Conditions: If possible, ensure your acidic conditions are strictly anhydrous. Water is a required reactant for hydrolysis.
-
Lower Temperature: Perform the reaction at the lowest possible temperature to slow the rate of potential hydrolysis.
-
Limited Exposure Time: Design your experiment to minimize the time the compound is exposed to the strong acid.
-
Alternative Reagents: If the oxazolidine is being used as a protecting group or chiral auxiliary that must be removed later, this inherent stability can be a challenge. If cleavage is desired, harsh conditions would be necessary. If stability is desired, consider whether a different, non-acidic reagent can achieve your synthetic goal.
-
Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for this compound?
-
Solid Form: Store as a solid in a tightly sealed container at room temperature, protected from moisture.
-
In Solution: For long-term storage, dissolve in a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) and store at -20°C. Avoid prolonged storage in aqueous or alcoholic solutions.
-
-
How does the stability of this compound compare to a standard oxazolidine (e.g., from formaldehyde or benzaldehyde)?
-
The difference is substantial. A standard oxazolidine is often considered labile and can be readily hydrolyzed with mild acid.[3][8] The 2-(Trifluoromethyl) analog is orders of magnitude more stable and can be purified via silica gel chromatography and withstand conditions that would cleave a typical oxazolidine.[2][4]
-
-
What are the primary degradation products I should look for?
-
The degradation proceeds via hydrolysis, which is the reverse of its synthesis.[1] The products will be the parent β-amino alcohol and trifluoroacetaldehyde . The latter is a gas at room temperature and may not be directly observable in your reaction mixture unless specific trapping or headspace analysis is performed. Your primary diagnostic marker for degradation will be the appearance of the free amino alcohol.
-
Data Summary: Solvent Stability Profile
| Condition / Solvent Type | Stability Rating | Key Remarks |
| Aprotic Solvents (DCM, THF, Acetonitrile, DMSO, DMF) | High | Excellent stability. These are the recommended solvents for reactions and storage. |
| Protic Solvents (Methanol, Ethanol, Isopropanol) | High | Generally very stable under neutral conditions, even at elevated temperatures. |
| Aqueous Solutions (Neutral pH) | High | Stable for typical workup and analysis timescales. Avoid long-term storage. |
| Aqueous Solutions (Mildly Acidic, pH 4-6) | Moderate to High | Very slow hydrolysis may be possible over extended periods. Use fresh solutions. |
| Aqueous Solutions (Strongly Acidic, pH < 2) | Low | Hydrolysis is likely to occur. Rate is dependent on acid strength, temperature, and time. |
| Aqueous Solutions (Basic, pH > 8) | High | Generally stable, as the hydrolysis mechanism is primarily acid-catalyzed. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring Stability
This protocol provides a general framework for assessing the stability of this compound.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or as determined by a UV scan).
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound at 1 mg/mL in Acetonitrile.
-
Prepare a stock solution of the parent amino alcohol at 1 mg/mL in Acetonitrile.
-
-
Stability Study Setup:
-
In separate vials, dilute the oxazolidine stock solution to 50 µg/mL into the different solvents/conditions you wish to test (e.g., water pH 7, water pH 4, methanol).
-
Prepare a "Time Zero" sample by immediately injecting one of the test solutions.
-
Store the vials under the desired test conditions (e.g., room temperature, 50°C).
-
-
Analysis:
-
Inject samples at predetermined time points (e.g., 1, 4, 8, 24 hours).
-
Monitor the peak area of the this compound peak. A decrease in peak area indicates degradation.
-
Monitor for the appearance and growth of a new peak at the retention time corresponding to the parent amino alcohol.
-
References
-
Title: Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines Source: ACS Publications URL: [Link]
-
Title: Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines (Full Text) Source: American Chemical Society URL: [Link]
-
Title: Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines (Publication Details) Source: pubs.acs.org URL: [Link]
-
Title: Analytical Methods - Agency for Toxic Substances and Disease Registry Source: Agency for Toxic Substances and Disease Registry URL: [Link]
-
Title: Analytical Method Summaries Source: aafco.org URL: [Link]
-
Title: Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Oxazolidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Strategies for the Biodegradation of Polyfluorinated Compounds Source: MDPI URL: [Link]
-
Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy Source: PubMed URL: [Link]
-
Title: Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF Source: ResearchGate URL: [Link]
-
Title: Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace Source: PubMed Central URL: [Link]
-
Title: Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism Source: MDPI URL: [Link]
-
Title: 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes Source: PubMed URL: [Link]
-
Title: Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Reactions with 2-(Trifluoromethyl)-1,3-oxazolidine
Welcome to the technical support center for 2-(Trifluoromethyl)-1,3-oxazolidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of working with this versatile yet sensitive reagent. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this oxazolidine a valuable building block in medicinal chemistry.[1][2] However, its susceptibility to moisture necessitates careful handling to ensure reproducible and high-yielding reactions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you with the knowledge to anticipate and overcome challenges, ensuring the success of your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Product Yield in N-Acylation Reactions
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.
-
The desired N-acylated product is present in very low quantities or is completely absent.
-
Formation of unexpected byproducts is observed.
Root Cause Analysis and Solutions:
The most probable culprit for low or no yield in N-acylation reactions is the presence of moisture. This compound can undergo hydrolysis, leading to the formation of the corresponding amino alcohol. This hydrolysis consumes the starting material and can introduce nucleophilic species that compete with the desired reaction.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in N-acylation.
Detailed Troubleshooting Steps:
-
Verify Anhydrous Conditions: The first and most critical step is to ensure that all components of the reaction are scrupulously dry.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Reagents: Ensure all reagents, including the acylating agent and any bases, are anhydrous.
-
Glassware: Flame-dry all glassware under vacuum or in an oven at >120 °C for several hours and cool under a stream of inert gas (argon or nitrogen).
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
-
Confirm Hydrolysis Analytically: If you suspect hydrolysis of the this compound starting material, you can confirm this using:
-
¹H NMR Spectroscopy: Look for the appearance of new signals corresponding to the ring-opened amino alcohol.[3]
-
Mass Spectrometry: Analyze the starting material for the presence of a mass corresponding to the hydrolyzed product.
-
-
Implement Rigorous Drying Protocols: If hydrolysis is confirmed, or as a preventative measure, implement the following:
Protocol for Solvent Drying:
-
Selection of Drying Agent: Choose a drying agent that is compatible with your solvent and has a high drying capacity.
-
| Drying Agent | Suitable Solvents | Unsuitable Solvents | Capacity | Speed |
| Molecular Sieves (3Å or 4Å) | Most common organic solvents | - | High | Medium |
| **Calcium Hydride (CaH₂) ** | Hydrocarbons, ethers, esters | Alcohols, acids | High | Fast |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | - | High | Slow |
| Magnesium Sulfate (MgSO₄) | Most organic solvents | Acid-sensitive compounds | High | Fast |
| Potassium Carbonate (K₂CO₃) | Basic or neutral solvents | Acidic compounds | Medium | Medium |
-
Re-run the Reaction Under Strict Anhydrous Conditions:
Experimental Protocol for N-Acylation under Anhydrous Conditions:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Cool the flask to 0 °C under a positive pressure of nitrogen.
-
Add anhydrous solvent (e.g., dichloromethane or THF) via syringe.
-
Add this compound (1.0 eq) via syringe.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq, freshly distilled from calcium hydride), dropwise via syringe.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (if acidic workup is appropriate) or sodium bicarbonate (if basic workup is appropriate).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Formation of an Imine Byproduct
Symptoms:
-
NMR and/or mass spectrometry data indicate the presence of a compound with a C=N bond.
-
The yield of the desired product is reduced.
Root Cause Analysis and Solutions:
The oxazolidine ring can exist in equilibrium with its ring-opened imine tautomer. This equilibrium can be influenced by factors such as temperature, pressure, and the presence of acids or bases. The imine can then participate in side reactions or may be stable under the reaction conditions, leading to a mixture of products.
Logical Relationship of Imine Formation:
Caption: Equilibrium between oxazolidine and its imine tautomer.
Mitigation Strategies:
-
Temperature Control: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. High temperatures can favor the formation of the imine.
-
pH Control: The stability of the oxazolidine ring can be pH-dependent. Avoid strongly acidic or basic conditions if possible, unless required for the specific transformation. For Lewis acid-catalyzed reactions, use the mildest effective Lewis acid.[2]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time for side reactions to occur.
Section 2: Frequently Asked Questions (FAQs)
Q1: Is this compound truly "hydrolytically stable" as some literature suggests?
A1: The term "hydrolytically stable" for some trifluoromethylated oxazolidines is relative and context-dependent.[4] Compared to other oxazolidines, the electron-withdrawing nature of the trifluoromethyl group can increase the stability of the ring. However, it is not completely inert to water. Under neutral conditions and at room temperature, it may exhibit a degree of stability. But in the presence of acids, bases, or elevated temperatures, hydrolysis can and will occur. For synthetic purposes where high yields and purity are critical, it is always best to assume it is moisture-sensitive and take appropriate precautions.
Q2: How can I effectively remove water from my reaction setup?
A2: A combination of techniques is most effective:
-
Drying Agents: Use appropriate drying agents for your solvents and liquid reagents.
-
Inert Atmosphere: Employ a glove box or Schlenk line to handle reagents and set up reactions under an inert atmosphere (argon or nitrogen).
-
Azeotropic Distillation: For some solvents, azeotropic distillation can be used to remove water. For example, toluene can be refluxed with a Dean-Stark trap to remove water.
Q3: What are the best analytical techniques to monitor the reaction and detect byproducts?
A3:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for characterizing the product and identifying byproducts. The trifluoromethyl group provides a unique ¹⁹F NMR signal that can be easily monitored.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product and identifying any byproducts, including the hydrolyzed starting material.[5][6]
Q4: What are the recommended storage conditions for this compound?
A4: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A refrigerator or freezer is ideal. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Q5: Can I use protic solvents for reactions with this compound?
A5: The use of protic solvents such as alcohols or water is generally not recommended, as they can lead to the hydrolysis of the oxazolidine ring.[7] If a protic solvent is absolutely necessary for your reaction, the reaction conditions (temperature, pH, reaction time) must be carefully optimized to minimize hydrolysis. In such cases, a large excess of the oxazolidine may be required to compensate for the loss due to hydrolysis.
References
-
Dondoni, A., & Perrone, D. (2004). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. The Journal of Organic Chemistry, 69(1), 51-57. [Link]
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Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(17), 10344-10350. [Link]
- BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. BenchChem.
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Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 157-184. [Link]
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Gillaizeau, I., et al. (2021). Synthesis of 2-(Trifluoromethyl)azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes. Chemistry – A European Journal, 27(47), 12217-12222. [Link]
-
Ren, J., et al. (2018). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 83(21), 13238-13247. [Link]
-
Lee, C.-F., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(1), 363-373. [Link]
-
Lebouvier, N., et al. (2007). Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. Tetrahedron: Asymmetry, 18(1), 1-5. [Link]
-
Herrmann, A. T., Smith, L. L., & Zakarian, A. (2012). A simple method for asymmetric trifluoromethylation of N-acyl oxazolidinones via Ru-catalyzed radical addition to zirconium enolates. Journal of the American Chemical Society, 134(16), 6976–6979. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. Angewandte Chemie International Edition, 49(1), 138-141. [Link]
- Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]
-
Burger, K., et al. (1985). SOME UNEXPECTED REACTIONS OF 2 , 2-BIS- (TRIFLUOROMETHYL)-1,3-OXAZOLIDIN-5-ONES. Journal of Fluorine Chemistry, 27(3), 327-332. [Link]
-
Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Tetrahedron Letters, 39(51), 9369-9372. [Link]
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Abdel-Ghany, M. F., et al. (2022). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. Journal of Analytical Methods in Chemistry, 2022, 1-9. [Link]
-
Park, H., & Lee, E. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(10), 1663. [Link]
-
Moore, D. S. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]
-
Nichols, L. (2023). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. [Link]
-
Reddit. (2024). Alternative for determination of water content in solvents besides Karl-Fischer or benzophenone/sodium. r/Chempros. [Link]
-
Alper, H., et al. (2006). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. The Journal of Organic Chemistry, 71(23), 8937-8939. [Link]
-
Bell, D., & Tipping, A. E. (1994). Unsaturated nitrogen compounds containing fluorine. Part 13[4]. Reaction of 2-[5,5-dimethyl-3,3-bis(trifluoromethyl)-1-pyrazolin-1-ylio]. Journal of Fluorine Chemistry, 68(2), 165-172. [Link]
-
Gray, G. W., & Mosley, A. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Molecular Crystals and Liquid Crystals, 35(1-2), 71-84. [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]
-
Merlin, M. A., et al. (2010). Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. Academic Emergency Medicine, 17(7), 772–776. [Link]
-
da Silva, E. N., et al. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure an. ePrints Soton. [Link]
-
Minami, K., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Sensors, 22(23), 9422. [Link]
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103–7114. [Link]
-
Hsieh, Y.-C., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Analyst, 146(18), 5649-5657. [Link]
-
Zhang, X., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Scientific Reports, 5, 13981. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Li, Y., et al. (2021). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry, 35(S2), e9123. [Link]
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Scale-Up of 2-(Trifluoromethyl)-1,3-Oxazolidines
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines. This guide is designed for researchers, scientists, and drug development professionals. The incorporation of a trifluoromethyl group into heterocyclic scaffolds like oxazolidines can significantly enhance metabolic stability, lipophilicity, and receptor binding affinity, making these motifs highly valuable in medicinal chemistry.[1][2][3]
This resource provides in-depth troubleshooting guides, scale-up considerations, and detailed protocols in a practical question-and-answer format to address common challenges encountered during synthesis.
General Synthesis & Workflow
The most common and efficient route to 2-(trifluoromethyl)-1,3-oxazolidines is the acid-catalyzed condensation of a 1,2-amino alcohol with a trifluoromethyl carbonyl equivalent, typically trifluoroacetaldehyde (fluoral) or its more easily handled hemiacetal form.[4][5] The reaction proceeds via the formation of an intermediate iminium ion, which then undergoes intramolecular cyclization to form the stable oxazolidine ring.
Troubleshooting Guide
Q1: My reaction yield is low or the reaction has stalled. What are the common causes and solutions?
Low yields are a frequent issue. Systematically diagnosing the cause is critical.
Possible Cause 1: Incomplete Reaction
-
Explanation: The equilibrium between reactants and the oxazolidine product may not be sufficiently driven to the product side. This is often due to the presence of water, which can hydrolyze the intermediate iminium ion.
-
Troubleshooting Steps:
-
Monitor Water Removal: If using a Dean-Stark apparatus with a solvent like toluene, ensure that water is actively being collected. If no water is collecting, the system may not be hot enough or may not be properly sealed.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Increase Catalyst Loading: The acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)) can sometimes be insufficient. Increase the catalyst loading incrementally from 0.1 equivalents to 0.2 equivalents.
-
Possible Cause 2: Incompatible Starting Materials
-
Explanation: Certain protecting groups on the amino alcohol can interfere with the reaction. For example, attempts to synthesize these oxazolidines from N-acetyl or N-Cbz serine esters have been reported to fail under standard acidic catalysis.[5] The unprotected amino group is often required for successful condensation.
-
Troubleshooting Steps:
-
Use Free Amino Alcohols: The most reliable method utilizes the hydrochloride or hydrobromide salt of the amino alcohol (e.g., L-Serine methyl ester hydrochloride). The salt form is stable for storage and the free amine is liberated in situ.
-
Avoid N-Acyl Protection: If a protected starting material must be used, consider alternative strategies or a deprotection step prior to the condensation.
-
Possible Cause 3: Reagent Instability
-
Explanation: Trifluoroacetaldehyde ethyl hemiacetal can degrade over time. The quality of this starting material is paramount.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or recently purchased hemiacetal. If in doubt, its purity can be checked by 1H and 19F NMR.
-
Store Properly: Store the hemiacetal refrigerated and under an inert atmosphere.
-
Q2: I am observing multiple spots on TLC/peaks in LC-MS. How do I control diastereoselectivity and minimize side products?
The formation of diastereomers is common when using chiral amino alcohols.
-
Explanation of Diastereoselectivity: The condensation reaction creates a new stereocenter at the C2 position of the oxazolidine ring. Typically, the reaction favors the formation of the more thermodynamically stable trans diastereomer, where the C2-trifluoromethyl group is on the opposite face to the substituent at C4 (derived from the amino alcohol side chain).[5][6]
-
Controlling the Ratio:
-
Thermodynamic Control: Running the reaction at elevated temperatures for a sufficient duration (e.g., reflux in toluene) usually maximizes the formation of the major trans isomer.
-
Kinetic Control: Lower reaction temperatures may yield different diastereomeric ratios, but this is often less practical for driving the condensation to completion.
-
Epimerization: If the minor diastereomer is desired, it is sometimes possible to epimerize the C2 center of the purified major diastereomer using a Lewis acid like BF₃·OEt₂.[6] This should be carefully optimized on a small scale.
-
-
Minimizing Side Products:
-
Bicyclic Impurities: With certain substrates like cysteine esters, undesired bicyclic side products can form.[6] This is less common with serine esters but can occur if other reactive functional groups are present. Ensure that only the desired amino and hydroxyl groups are available for reaction.
-
Purification: Careful flash column chromatography is usually effective at separating diastereomers. The polarity difference is often sufficient for separation on silica gel.
-
Q3: The product appears to be unstable during work-up or purification. Is this expected?
No, this is not typical. 2-(Trifluoromethyl)-1,3-oxazolidines are known to be exceptionally stable.
-
Explanation of Stability: The strong electron-withdrawing nature of the trifluoromethyl group significantly strengthens the C-O and C-N bonds within the heterocyclic ring, making it highly resistant to hydrolysis.[4][5] Unlike many other oxazolidines (e.g., those derived from formaldehyde), these compounds do not readily undergo ring-opening and closing, which also prevents epimerization at the C2 center under standard conditions.[6]
-
Troubleshooting Decomposition:
-
Re-evaluate Starting Materials: If you observe decomposition, it is more likely that an impurity carried over from the starting materials is unstable.
-
Avoid Harsh Conditions: While stable, avoid unnecessarily strong acids or bases during work-up. A standard mild aqueous bicarbonate wash is sufficient to neutralize the acid catalyst.
-
Check for Reactive Functional Groups: If your specific amino alcohol contains other sensitive functional groups, they may be the source of the instability.
-
Scale-Up Considerations
Q4: What are the primary safety concerns when scaling up the synthesis?
Scaling up any chemical process introduces new safety challenges. For this synthesis, the key areas of concern are the reagents and the reaction conditions.
-
Reagent Handling:
-
Trifluoroacetaldehyde/Hemiacetal: Trifluoroacetaldehyde is a toxic, volatile gas. Its hemiacetal form is a liquid but can still release fluoral. Handle only in a well-ventilated fume hood.[7]
-
Acid Catalyst: PTSA and PPTS are corrosive solids. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene is flammable and has associated health risks. Ensure proper grounding of equipment to prevent static discharge and use appropriate engineering controls.[8]
-
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[9]
-
Waste Handling: Aqueous and organic waste streams must be segregated and disposed of according to institutional and local regulations.
Q5: How should I manage the reaction exotherm and reagent addition at a larger scale?
While this condensation is not typically violently exothermic, all reactions should be treated as potentially exothermic during scale-up.
-
Controlled Addition: Instead of adding all reagents at once, consider a semi-batch process where one reagent (e.g., the hemiacetal) is added slowly to the solution of the other reagents at reaction temperature.
-
Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature, not just the heating mantle/bath temperature. This provides a true reading of the reaction's thermal behavior.
-
Adequate Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling coil or jacket) that can be engaged quickly if an unexpected exotherm occurs.
Q6: Are there specific challenges with purifying fluorinated oxazolidines at scale?
Yes, purification of fluorinated compounds can present unique challenges compared to their non-fluorinated analogs.
-
Chromatography:
-
Loading: Fluorinated compounds can have lower solubility in common chromatographic eluents. It may be necessary to load the crude material onto silica gel as a concentrated solution or by adsorbing it from a volatile solvent.
-
Elution Profile: The high electronegativity of fluorine can alter the polarity of the molecule in non-obvious ways. Elution conditions developed at the milligram scale may need to be re-optimized for kilogram-scale purification.
-
-
Crystallization: If the product is a solid, crystallization is often a more scalable and cost-effective purification method than chromatography. A thorough screen of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/heptane) should be performed to identify suitable conditions.
-
Distillation: If the product is a thermally stable liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification strategy at scale.
Frequently Asked Questions (FAQs)
Q7: Which starting materials are most effective for this synthesis?
The most commonly cited and successful starting materials are:
-
Amino Alcohol: An ester of an amino acid, used as its hydrochloride salt (e.g., L-Serine methyl ester HCl, L-Threonine methyl ester HCl).[4][5]
-
Carbonyl Source: Trifluoroacetaldehyde ethyl hemiacetal is generally preferred over gaseous trifluoroacetaldehyde as it is a more convenient and safer liquid to handle. Trifluoroacetone can also be used to synthesize oxazolidines with an additional methyl group at the C2 position.[5][6]
Q8: What is the mechanism of the acid-catalyzed cyclization?
The reaction proceeds through two key stages:
-
Iminium Formation: The acid catalyst protonates the hydroxyl group of the hemiacetal, facilitating the elimination of ethanol. The free amine from the amino alcohol then attacks the resulting carbonyl, and subsequent dehydration forms a reactive iminium ion.
-
Intramolecular Cyclization: The pendant hydroxyl group of the amino alcohol acts as a nucleophile, attacking the electrophilic iminium carbon to close the five-membered ring and form the oxazolidine product.
Q9: Can I use other trifluoromethyl sources besides trifluoroacetaldehyde?
Directly, no. This reaction is a condensation that builds the ring from an amino alcohol and a carbonyl compound. Therefore, a trifluoromethyl carbonyl source is required. Reagents designed for nucleophilic (e.g., Ruppert-Prakash reagent, TMSCF₃) or electrophilic trifluoromethylation are not suitable for this specific ring-forming transformation, as they do not provide the necessary C=O functionality.[10][11][12]
Data Summary & Representative Protocol
Table 1: Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale / Comment |
| Amino Alcohol | L-Serine Methyl Ester HCl | Readily available, provides chirality. The ester prevents self-amidation. |
| CF₃ Source | Trifluoroacetaldehyde Ethyl Hemiacetal | Liquid, easier to handle than gaseous fluoral. Typically used in slight excess (1.1-1.2 eq). |
| Catalyst | PPTS (Pyridinium p-toluenesulfonate) | Mild acid catalyst, typically 0.1 eq. Minimizes side reactions.[5] |
| Solvent | Toluene or Benzene | Allows for azeotropic removal of water via a Dean-Stark apparatus. |
| Temperature | Reflux (approx. 110 °C for Toluene) | Drives the reaction equilibrium towards the product by removing water. |
| Typical Yield | 60-75% | Yield for the major (trans) diastereomer after purification.[5][6] |
| Diastereomeric Ratio | >95:5 (trans:cis) | The trans isomer is thermodynamically favored. |
Experimental Protocol: Synthesis of Methyl (2S,4S)-2-(trifluoromethyl)oxazolidine-4-carboxylate
This protocol is adapted from literature procedures and should be performed by trained chemists with appropriate safety precautions.[5][6]
Materials:
-
L-Serine methyl ester hydrochloride (1.0 eq)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add L-Serine methyl ester hydrochloride (1.0 eq), PPTS (0.1 eq), and anhydrous toluene.
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Maintain the reflux for 4-6 hours, or until in-process control (e.g., TLC or LC-MS) indicates complete consumption of the starting amino ester.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate ethyl acetate/hexanes gradient, to isolate the pure diastereomeric products. The major trans isomer typically elutes first.
-
Combine the fractions containing the desired product and remove the solvent in vacuo. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
References
-
Jäger, V., & Poggendorf, P. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135–4145. [Link]
-
ACS Publications. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of N-trifluoromethyl oxazolidinones through... [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Romero, N. R., & Nicewicz, D. A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 21(1), 84-96. [Link]
-
Organic Chemistry Portal. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
-
Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Fluorinated Heterocycles. [Link]
Sources
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- 4. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 11. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
Technical Support Center: By-product Analysis in 2-(Trifluoromethyl)-1,3-oxazolidine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides in-depth technical support for the synthesis of 2-(trifluoromethyl)-1,3-oxazolidine, with a focus on identifying and mitigating by-product formation. The content is structured in a question-and-answer format to address specific challenges encountered during this synthetic procedure.
Introduction
The synthesis of 2-(trifluoromethyl)-1,3-oxazolidines, typically achieved through the condensation of an amino alcohol such as a serine ester with a trifluoromethylated carbonyl compound like trifluoroacetaldehyde, is a crucial transformation in medicinal chemistry. The trifluoromethyl group imparts unique properties to the resulting heterocyclic scaffold, including enhanced metabolic stability and binding affinity.[1][2] However, like any chemical synthesis, this reaction is not without its challenges. The formation of various by-products can complicate purification, reduce yields, and impact the stereochemical purity of the desired product. This technical support center aims to provide a comprehensive resource for troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing a low yield of the desired this compound, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality of Trifluoroacetaldehyde Source | Trifluoroacetaldehyde is a gas and is often used as its more stable ethyl hemiacetal. If the hemiacetal has decomposed or contains significant impurities, the reaction will be inefficient. | Use freshly opened or properly stored trifluoroacetaldehyde ethyl hemiacetal. Consider titrating the hemiacetal to determine its purity before use. |
| Incomplete Reaction | The condensation reaction to form the oxazolidine is an equilibrium process. Insufficient reaction time or temperature can lead to low conversion. | Monitor the reaction progress by TLC, GC-MS, or ¹H NMR. If the reaction has stalled, consider increasing the reaction time or temperature. The use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.[2] |
| Hydrolysis of the Product | 2-(Trifluoromethyl)-1,3-oxazolidines can be susceptible to hydrolysis, especially during aqueous work-up, reverting to the starting amino alcohol and trifluoroacetaldehyde.[3] The electron-withdrawing trifluoromethyl group can influence the stability of the oxazolidine ring. | Perform the aqueous work-up under neutral or slightly basic conditions and at low temperatures. Minimize the contact time with the aqueous phase. Prompt extraction with an organic solvent is crucial. |
| Suboptimal Reaction Conditions | The choice of solvent and the presence of a catalyst can significantly impact the reaction rate and equilibrium position. | Toluene is a common solvent that allows for the azeotropic removal of water. While the reaction can proceed without a catalyst, mild acid catalysts can sometimes be employed, though they may also promote side reactions. Optimization of these conditions may be necessary for specific substrates. |
Experimental Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low reaction yield.
Issue 2: Presence of Significant By-products
Question: My crude reaction mixture shows multiple spots on TLC and several peaks in the GC-MS analysis in addition to my desired product. What are the common by-products in this synthesis?
Answer:
The formation of by-products is a common challenge. Understanding their origin is key to mitigating their formation.
Common By-products and Their Formation Mechanisms:
-
Diastereomers (cis and trans isomers):
-
Formation: The condensation reaction creates a new stereocenter at the C2 position of the oxazolidine ring. Since the starting serine ester is chiral, a mixture of diastereomers is often formed. The ratio of these diastereomers can be influenced by the reaction conditions.
-
Identification: Diastereomers can often be distinguished by ¹H and ¹³C NMR spectroscopy, as the chemical shifts of the protons and carbons around the stereocenters will differ. They may also be separable by chromatography (GC or HPLC).
-
Mitigation: Controlling the diastereoselectivity can be challenging. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable isomer. The choice of solvent and any additives can also influence the diastereomeric ratio.
-
-
Imine Derivative:
-
Formation: Under certain conditions, particularly at elevated temperatures, the oxazolidine ring can undergo a ring-opening to form a more stable imine. This has been observed in related systems.
-
Identification: The imine by-product will have a characteristic C=N stretch in the IR spectrum and distinct signals in the NMR spectrum, notably the absence of the oxazolidine ring protons and the appearance of a new imine proton signal. GC-MS will show a peak with a molecular weight corresponding to the loss of a water molecule from the starting amino alcohol and aldehyde condensation product.
-
Mitigation: Avoid excessive heating during the reaction and purification steps. If a higher temperature is required to drive the reaction to completion, carefully monitor for the appearance of the imine by-product.
-
-
Aldol Self-Condensation Product of Trifluoroacetaldehyde:
-
Formation: In the presence of a base or under thermal conditions, trifluoroacetaldehyde can undergo a self-aldol condensation reaction.[4][5][6][7]
-
Identification: This by-product will be a higher molecular weight species and can be detected by GC-MS. Its NMR spectrum will be complex and distinct from the desired product.
-
Mitigation: Use a stoichiometric amount of the trifluoroacetaldehyde hemiacetal. Adding the hemiacetal slowly to the reaction mixture can help to minimize its self-condensation.
-
By-product Formation Pathway:
Caption: Potential by-product formation pathways.
Issue 3: Difficulty in Purification
Question: I am struggling to purify my this compound. What are the best practices for purification?
Answer:
Purification can be challenging due to the potential for co-eluting diastereomers and the product's sensitivity to certain conditions.
Purification Strategies:
| Method | Considerations |
| Flash Chromatography | This is the most common method for purification. A silica gel stationary phase is typically used. The choice of eluent is critical for separating the diastereomers and removing other impurities. A gradient elution with a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate) is often effective. |
| Distillation | If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. However, care must be taken to avoid high temperatures that could lead to decomposition or imine formation. |
| Crystallization | If one of the diastereomers is a solid or can be selectively crystallized, this can be an excellent method for obtaining a diastereomerically pure product. |
Protocol for Flash Chromatography Purification:
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture).
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Loading: Load the sample onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the desired product(s).
-
Characterization: Combine the pure fractions and characterize the product by NMR, GC-MS, and other relevant techniques.
Frequently Asked Questions (FAQs)
Q1: How can I characterize the diastereomers of this compound?
A1: The primary method for characterizing diastereomers is NMR spectroscopy.
-
¹H NMR: The protons on the oxazolidine ring, particularly the proton at C2, will have different chemical shifts and coupling constants for the cis and trans isomers. The relative integration of these signals can be used to determine the diastereomeric ratio.
-
¹³C NMR: The chemical shifts of the carbons in the oxazolidine ring will also differ between the diastereomers.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments can be used to determine the relative stereochemistry by observing through-space correlations between protons on the same face of the ring.
Q2: What is the expected stability of this compound?
A2: The trifluoromethyl group generally enhances the hydrolytic stability of the oxazolidine ring compared to non-fluorinated analogs due to its strong electron-withdrawing nature.[1] However, they are not completely inert and can hydrolyze under acidic or strongly basic conditions, especially with prolonged exposure to water.[3] For long-term storage, it is recommended to keep the compound in an anhydrous environment at low temperatures.
Q3: Can I use other amino alcohols for this synthesis?
A3: Yes, the condensation reaction is general for β-amino alcohols. Using other chiral amino alcohols will lead to the formation of different substituted 2-(trifluoromethyl)-1,3-oxazolidines. The stereochemical outcome and reactivity may vary depending on the structure of the amino alcohol.
Q4: What are the safety precautions for handling trifluoroacetaldehyde ethyl hemiacetal?
A4: Trifluoroacetaldehyde and its hemiacetal are volatile and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.
Analytical Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect all potential products and by-products.
-
-
Data Analysis: Identify the peaks corresponding to the starting materials, product diastereomers, and any by-products by comparing their mass spectra to a library and analyzing their fragmentation patterns.
Protocol 2: ¹H NMR for Diastereomeric Ratio Determination
-
Sample Preparation: Prepare a solution of the purified product or crude mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the distinct signals for a specific proton in each diastereomer (e.g., the proton at the C2 position).
-
Integrate the area under these two signals.
-
The ratio of the integrals will correspond to the diastereomeric ratio of the sample.
-
References
- Delfourne, E., et al. (2002). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 67(25), 8873-8878.
- Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371.
-
Wikipedia contributors. (2023, December 12). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
- Master Organic Chemistry. (2022, April 14).
-
Wikipedia contributors. (2023, October 28). Self-condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
- Cole-Parmer. (n.d.).
- Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365.
- Damdoom, M. M., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252.
- Ward, A. F., & Wolfe, J. P. (2011). A stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines is accomplished via Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. Organic Letters, 13(17), 4728-4731.
- Gante, J. (1994). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au.
- BenchChem. (2025). A researcher's guide to troubleshooting common issues in Oxazolidine-2,4-dithione synthesis.
- Bogevig, A., et al. (2006). Proline-catalyzed direct asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones.
- Agami, C., Couty, F., & Lequesne, C. (1994). Asymmetric synthesis of homochiral 1,2-diols via N-boc oxazolidines. Tetrahedron, 50(42), 12229-12238.
- Koskinen, A. M. P. (2021). Conformational control in stereoselective chemical reactions: From amino acids to iminosugars. Heterocycles, 103(2), 609-623.
- Wazeer, M. I. M., & Ali, Sk. A. (1993). NMR study of inversion isomerism in some isoxazolidines. Magnetic Resonance in Chemistry, 31(1), 12-16.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research.
- BenchChem. (2025).
- Royal Society of Chemistry. (2014).
- Westlake University. (2023).
- Lequeux, T., et al. (2003). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Sustainable Chemistry & Engineering.
- LeBlond, C. R., & Srebnik, M. (1996). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 1(1), 48.
- ResearchGate. (n.d.).
- Gante, J. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection.
- Al-Rawashdeh, N. A. F., & Al-Qudah, M. A. (2011). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. RSC Publishing.
- Portolés-Gil, N., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 25(47), 11091-11095.
- Gante, J. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 25(21), 5032.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Diastereoselectivity in 2-(Trifluoromethyl)-1,3-Oxazolidine Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)-1,3-oxazolidines. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and application of these valuable heterocyclic compounds. The trifluoromethyl group offers unique electronic and steric properties that can significantly enhance the metabolic stability and lipophilicity of drug candidates.[1][2] However, controlling the stereochemistry during the formation of the oxazolidine ring is a critical and often challenging step. This resource provides a structured approach to troubleshooting and optimizing your reactions for high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving high diastereoselectivity in 2-(trifluoromethyl)-1,3-oxazolidine synthesis?
A1: High diastereoselectivity is achieved by maximizing the energy difference between the diastereomeric transition states leading to the formation of the different product stereoisomers. This is typically accomplished by employing a chiral auxiliary, which creates a sterically and electronically biased environment during the key bond-forming step—the condensation of a chiral amino alcohol with a trifluoroacetaldehyde equivalent.[3] The inherent chirality of the amino alcohol directs the approach of the trifluoroacetaldehyde, favoring the formation of one diastereomer over the other.
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the most likely cause?
A2: A 1:1 diastereomeric ratio suggests that there is little to no energetic preference for the formation of one diastereomer over the other. This can stem from several factors, including insufficient steric or electronic directing influence from your chiral auxiliary, reaction conditions that favor thermodynamic equilibrium over kinetic control, or the use of an inappropriate solvent or catalyst that fails to create a well-organized transition state.[4][5] A thorough investigation of the reaction parameters as outlined in the troubleshooting guide below is necessary.
Q3: How do I accurately determine the diastereomeric ratio (d.r.) of my this compound product?
A3: The most common and reliable method for determining the diastereomeric ratio is through ¹H or ¹⁹F NMR spectroscopy.[4] Diastereomers are distinct compounds and will generally exhibit separate, albeit sometimes overlapping, signals in the NMR spectrum. For ¹H NMR, look for well-resolved signals of protons adjacent to the newly formed stereocenter at C2 of the oxazolidine ring. In ¹⁹F NMR, the trifluoromethyl groups of the two diastereomers will have distinct chemical shifts. Careful integration of a pair of corresponding, baseline-separated signals will provide the diastereomeric ratio.[6] For complex spectra, 2D NMR techniques or specialized pure shift NMR methods may be necessary to resolve overlapping signals.[6]
Troubleshooting Guide: Low Diastereoselectivity
This guide provides a systematic approach to diagnosing and resolving issues of poor diastereoselectivity in the synthesis of 2-(trifluoromethyl)-1,3-oxazolidines.
Problem 1: Poor Diastereoselectivity (d.r. < 5:1)
Potential Cause 1: Suboptimal Chiral Auxiliary
The structure of the chiral amino alcohol used as the auxiliary is paramount for inducing stereoselectivity. Insufficient steric bulk or a lack of rigidity in the auxiliary's backbone can lead to a poorly organized transition state.
-
Solution 1a: Evaluate Auxiliary Structure: Chiral auxiliaries with bulky substituents, such as a phenyl or isopropyl group, adjacent to the amine or alcohol functionality often provide better facial shielding. For example, (R)-2-amino-2-phenylethanol is a common and effective choice.
-
Solution 1b: Consider Proven Auxiliaries: If you are using a novel or less-common amino alcohol, consider switching to a well-established auxiliary from the literature for which high diastereoselectivity has been reported in similar transformations. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are widely used for their high degree of stereocontrol in various asymmetric reactions.[3][7]
Potential Cause 2: Inappropriate Reaction Temperature (Thermodynamic vs. Kinetic Control)
The condensation reaction to form the oxazolidine ring can be reversible. Higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction, leading to an equilibrium mixture of diastereomers (thermodynamic control).[5] Often, the desired diastereomer is the kinetic product, which is formed faster at lower temperatures.
-
Solution 2a: Lower the Reaction Temperature: Running the reaction at 0 °C, -20 °C, or even -78 °C can "freeze out" the thermodynamic equilibrium and favor the kinetically preferred diastereomer.[5][8] This is often one of the most effective and straightforward parameters to adjust.
-
Solution 2b: Monitor Reaction Progress Over Time: At a given temperature, analyze aliquots of the reaction mixture at different time points. If the diastereomeric ratio changes over time, it is an indication that the reaction is under thermodynamic control and equilibrating to the more stable diastereomer, which may not be the desired one.
dot
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Potential Cause 3: Suboptimal Solvent or Lewis Acid
The solvent plays a critical role in the stability and conformation of the transition state. Solvent polarity can influence the degree of hydrogen bonding and the overall organization of the reacting molecules.[9] Similarly, a Lewis acid, if used, coordinates to the reactants and is crucial for both catalysis and stereocontrol.
-
Solution 3a: Screen Different Solvents: Aprotic solvents of varying polarity should be screened. Toluene and dichloromethane are common starting points. Tetrahydrofuran (THF) is another option that can influence the reaction outcome.
-
Solution 3b: Optimize Lewis Acid: If a Lewis acid is used to activate the trifluoroacetaldehyde equivalent, its identity and stoichiometry are critical. Common Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and scandium triflate (Sc(OTf)₃).[10] The optimal Lewis acid will depend on the specific substrate and chiral auxiliary. It is advisable to screen a panel of Lewis acids to identify the one that provides the best diastereoselectivity.
| Lewis Acid | Typical Diastereomeric Ratio (d.r.) | Notes |
| BF₃·OEt₂ | 5:1 to 15:1 | A common and effective choice for many systems. |
| TiCl₄ | 10:1 to >20:1 | Can offer very high selectivity but may require stricter anhydrous conditions. |
| Sc(OTf)₃ | 8:1 to 18:1 | A milder Lewis acid that can be effective for sensitive substrates. |
| ZnCl₂ | 3:1 to 10:1 | May provide moderate selectivity. |
This table presents typical ranges of diastereomeric ratios observed in related asymmetric syntheses and should be used as a general guide. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for High-Diastereoselectivity Synthesis of a this compound
This protocol describes the condensation of a chiral amino alcohol with trifluoroacetaldehyde ethyl hemiacetal, a common and easy-to-handle source of trifluoroacetaldehyde.
Materials:
-
Chiral amino alcohol (e.g., (R)-2-amino-2-phenylethanol) (1.0 eq)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or Toluene
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å)
-
Lewis Acid (e.g., BF₃·OEt₂) (optional, 0.1-1.1 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amino alcohol (1.0 eq) and anhydrous solvent (to make a ~0.1 M solution).
-
Add a drying agent such as anhydrous MgSO₄ or 4 Å molecular sieves.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) with stirring.
-
If using a Lewis acid, add it dropwise to the stirred suspension and allow it to stir for 15-30 minutes.
-
Slowly add the trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the this compound as a mixture of diastereomers.
-
Determine the diastereomeric ratio using ¹H or ¹⁹F NMR spectroscopy.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh and dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure the concentration is sufficient for good signal-to-noise.
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width is adequate to include all relevant signals.
-
Optimize the acquisition parameters, particularly the relaxation delay (D1), to ensure full relaxation of the protons being integrated. A D1 of at least 5 times the longest T1 relaxation time is recommended for accurate quantification.
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify a pair of well-resolved signals corresponding to the same proton in each of the two diastereomers. Protons on the oxazolidine ring, particularly H4, H5, or the proton on C2, are often good candidates.
-
Integrate the selected pair of signals.
-
The ratio of the integration values directly corresponds to the diastereomeric ratio of the product mixture.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dokumen.pub [dokumen.pub]
- 7. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 8. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Trifluoromethyl)-1,3-oxazolidine
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(Trifluoromethyl)-1,3-oxazolidine. By comparing its spectral features with its non-fluorinated analog, 2-methyl-1,3-oxazolidine, this document offers a clear framework for structural verification, quality control, and understanding the profound electronic influence of the trifluoromethyl group.
Introduction: The Significance of Fluorinated Heterocycles
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The this compound motif serves as a valuable building block and a bioisosteric replacement for other functional groups.
Given its importance, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for elucidating the precise structure and electronic environment of such molecules. This guide explains the key NMR features of this compound, providing the causality behind the observed spectral data and comparing it with a familiar analog to highlight the unique spectroscopic signature imparted by the CF₃ group.
Experimental Protocol: Acquiring High-Fidelity NMR Data
Trustworthy and reproducible data begins with a robust experimental setup. The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
-
¹³C NMR Acquisition:
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Reference the spectra to the TMS signal at 0 ppm.
Spectral Analysis: Interpreting the Data
The substitution of a methyl group with a trifluoromethyl group induces dramatic and predictable changes in the NMR spectrum. The powerful electron-withdrawing nature of the three fluorine atoms deshields adjacent nuclei and introduces complex carbon-fluorine (C-F) spin-spin coupling.
Below is a direct comparison of the expected NMR data for this compound and the experimental data for its analog, 2-methyl-1,3-oxazolidine.
Visualizing the Structure and Atom Numbering
To clarify the assignments, the following molecular structure and numbering scheme will be used.
Caption: Molecular structure of this compound.
¹H NMR Data Comparison
| Assignment | This compound (Predicted) | 2-Methyl-1,3-oxazolidine (Experimental) | Rationale for Differences |
| C(2)-H | ~5.2 - 5.5 ppm (quartet, ³JH-F ≈ 4-6 Hz) | ~4.5 ppm (quartet, ³JH-H ≈ 5 Hz) | The CF₃ group is strongly electron-withdrawing, causing significant deshielding (downfield shift) of the C2 proton. Coupling to the three fluorine atoms results in a quartet. |
| C(4)-H₂ | ~4.0 - 4.3 ppm (triplet) | ~3.8 - 4.0 ppm (triplet) | Minor deshielding effect from the remote CF₃ group. The proton is primarily influenced by the adjacent oxygen atom. |
| C(5)-H₂ | ~3.1 - 3.4 ppm (triplet) | ~3.0 - 3.2 ppm (triplet) | Minimal effect from the CF₃ group. The proton is primarily influenced by the adjacent nitrogen atom. |
| N(1)-H | ~2.0 - 3.0 ppm (broad singlet) | ~1.8 - 2.5 ppm (broad singlet) | Broad signal due to quadrupole broadening and potential hydrogen exchange. |
Experimental data for 2-methyl-1,3-oxazolidine sourced from the Spectral Database for Organic Compounds (SDBS).[2][3]
¹³C NMR Data Comparison
The impact of the CF₃ group is most pronounced in the ¹³C NMR spectrum, where direct and through-bond C-F coupling is observed.[4]
| Assignment | This compound (Predicted) | 2-Methyl-1,3-oxazolidine (Experimental) | Rationale for Differences |
| C(2) | ~95 - 100 ppm (quartet, ²JC-F ≈ 30-35 Hz) | ~85 - 88 ppm | Strong deshielding from the attached CF₃ group. The signal is split into a quartet by coupling to the three fluorine atoms two bonds away.[5] |
| C(4) | ~66 - 69 ppm (singlet or small quartet) | ~65 - 67 ppm | Minor deshielding from the CF₃ group. Any three-bond C-F coupling (³JC-F) would be small (<5 Hz). |
| C(5) | ~48 - 51 ppm (singlet or small quartet) | ~47 - 49 ppm | Minimal electronic effect from the CF₃ group. Any three-bond C-F coupling (³JC-F) would be small. |
| CF₃ | ~122 - 126 ppm (quartet, ¹JC-F ≈ 270-280 Hz) | N/A (CH₃ at ~20-25 ppm) | The carbon of the CF₃ group itself appears far downfield and exhibits a very large one-bond coupling constant, which is a hallmark of this functional group.[5] |
Experimental data for 2-methyl-1,3-oxazolidine sourced from the Spectral Database for Organic Compounds (SDBS).[2][3]
Comparative Analysis: The Trifluoromethyl Signature
The data tables clearly illustrate the powerful diagnostic value of NMR in characterizing fluorinated compounds. The key comparative points are:
-
Proton Deshielding: The most significant effect in the ¹H NMR spectrum is the downfield shift of the proton at the C(2) position. The shift from ~4.5 ppm in the methyl analog to a predicted ~5.2-5.5 ppm in the trifluoromethyl compound is a direct consequence of the inductive electron withdrawal by the fluorine atoms.[6][7] This deshielding reduces the electron density around the proton, making it feel a stronger effective magnetic field.
-
Carbon-Fluorine Coupling: The ¹³C NMR spectrum provides the most definitive evidence for the CF₃ group. Unlike standard proton-decoupled spectra which show sharp singlets, the carbons in the trifluoromethylated compound exhibit splitting due to C-F coupling. The two most important features are:
-
The ¹JC-F Coupling: A large quartet (~275 Hz) for the CF₃ carbon itself is an unmistakable signature.
-
The ²JC-F Coupling: A smaller, but still significant, quartet (~32 Hz) for the adjacent C(2) carbon confirms the connectivity. The observation of this two-bond coupling is crucial for structural assignment.[5]
-
-
Chemical Shift of C(2): Similar to the attached proton, the C(2) carbon is strongly deshielded, shifting downfield by approximately 10-15 ppm compared to its methyl-substituted counterpart. This is a reliable indicator of direct attachment to a highly electronegative group.[8]
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a distinct and unambiguous spectral fingerprint. The combination of significant downfield shifts for the C(2)-H and C(2) signals, along with the characteristic one-bond and two-bond C-F coupling constants, serves as a robust validation of the molecular structure. By comparing this data to the simpler spectrum of 2-methyl-1,3-oxazolidine, researchers can quickly confirm the successful incorporation of the trifluoromethyl group and assess the purity of their material. This guide provides the foundational data and rationale necessary for scientists in drug discovery and chemical development to confidently interpret their NMR results for this important class of fluorinated heterocycles.
References
-
Saeed, B. (1985). Carbon‐13 NMR studies of oxazolidines, N‐borane‐oxazolidines and oxazolidinium salts derived from pseudoephedrine: Steric effect of the BH3 and CH3 groups on the chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-(Trifluoromethyl)-1,3-oxazolidine
Introduction: The Analytical Imperative for Trifluoromethylated Oxazolidines
In modern drug discovery and peptide chemistry, structural rigidity and metabolic stability are paramount. 2-(Trifluoromethyl)-1,3-oxazolidine and its derivatives have emerged as highly valuable proline surrogates, often referred to as Tfm-pseudoprolines.[1] Their synthesis involves the condensation of amino acids like serine with trifluoroacetaldehyde, resulting in a hydrolytically stable ring system that can disrupt peptide aggregation.[1][2] The incorporation of the trifluoromethyl (CF3) group, a common motif in pharmaceuticals, significantly modulates a molecule's pharmacokinetic and physicochemical properties, including lipophilicity and metabolic resistance.
Given its importance, the robust and accurate characterization of this compound is critical for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information. However, the choice of MS platform and methodology is not trivial. The presence of a heterocyclic ring system and the highly electronegative CF3 group dictates specific analytical behaviors.
This guide provides an in-depth comparison of primary mass spectrometric methodologies for the analysis of this compound. We will move beyond simple protocol recitation to explore the causal relationships between molecular structure, ionization physics, and data output, empowering researchers to make informed decisions for their analytical challenges.
Comparative Analysis of Mass Spectrometry Platforms
The optimal MS approach is dictated by the analyte's properties—volatility, thermal stability, and polarity—and the analytical goal, whether it be qualitative identification, structural elucidation, or quantitative measurement. We will compare the two most prevalent hyphenated techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Hard Ionization Approach
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Coupled with Electron Ionization (EI), it provides reproducible fragmentation patterns that are invaluable for structural identification and library matching.
-
Principle of Operation: In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. Eluted compounds enter the ion source where they are bombarded with high-energy electrons (~70 eV).[4][5] This "hard" ionization technique imparts significant energy, leading to the ejection of an electron to form a molecular ion (M•+) and subsequent, extensive fragmentation.[6][7] This fragmentation is highly reproducible and serves as a chemical fingerprint.
-
Applicability to this compound: As a relatively small molecule, this compound is expected to be sufficiently volatile for GC-MS analysis. The resulting EI mass spectrum will likely show a low-abundance molecular ion, a common characteristic for aliphatic amines and ethers which readily fragment.[8] The fragmentation patterns of fluorocarbons are often characterized by the prominent CF3+ ion (m/z 69).[9]
-
Expertise-Driven Insight: The primary value of GC-EI-MS lies in its ability to generate a rich fragmentation pattern for de novo structural confirmation. The key fragmentation mechanism for heterocyclic amines is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[8] This predictable pathway, combined with fragmentation characteristic of the trifluoromethyl group, provides a robust method for identification. However, the very energy that creates this detailed fingerprint can also lead to the complete absence of a molecular ion, complicating molecular weight determination for a true unknown.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Soft Ionization Standard
For compounds that are less volatile, thermally labile, or of higher polarity, LC-MS/MS is the undisputed method of choice. It is the cornerstone of modern pharmaceutical and metabolomic analysis.[10][11][12][13]
-
Principle of Operation: LC separates compounds in the liquid phase based on their physicochemical properties (e.g., polarity). The eluent is then introduced into the ion source, most commonly an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that uses a high voltage applied to a liquid to generate an aerosol of charged droplets.[6][14] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, typically as protonated molecules [M+H]+ in positive ion mode.[4] These ions are then guided into the mass analyzer. In a tandem mass spectrometer (e.g., a triple quadrupole), the [M+H]+ ion can be selected, fragmented via Collision-Induced Dissociation (CID), and the resulting product ions analyzed, providing a high degree of specificity.
-
Applicability to this compound: The basic nitrogen atom in the oxazolidine ring makes it an excellent candidate for positive-mode ESI, readily forming a stable [M+H]+ ion. This soft ionization process ensures that the molecular weight is easily determined from the precursor ion. Subsequent MS/MS (CID) of this precursor ion will induce controlled fragmentation, yielding structurally significant product ions. This is particularly useful for quantitative analysis, where specific precursor-product ion transitions are monitored in a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), providing exceptional sensitivity and selectivity.[10][12]
-
Expertise-Driven Insight: While GC-MS provides a broad, library-matchable fingerprint, LC-MS/MS offers superior performance for quantification in complex matrices like plasma or cell lysates. The ability to select a specific precursor ion and monitor a unique fragment virtually eliminates chemical noise. The choice of mobile phase is critical; acidic modifiers (e.g., formic acid) are typically added to promote protonation in positive-mode ESI.[15]
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation
For unequivocal identification, particularly in discovery and metabolomics, HRMS is indispensable. Instruments like Orbitrap and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide mass measurements with accuracies in the low parts-per-million (ppm) range.[16]
-
Principle of Operation: HRMS instruments can resolve ions with very similar mass-to-charge ratios.[16] This allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental composition.[15] For example, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental formulas.
-
Applicability to this compound: When analyzing metabolites or degradation products, HRMS can confirm the elemental formula of an unknown peak. For this compound (C4H6F3NO), HRMS can verify this exact composition, ruling out other isobaric possibilities and providing the highest level of confidence in identification.
Experimental Workflows & Protocols
A self-validating protocol is one where the results are verifiable and the process is robust. The following protocols are designed as starting points for method development.
Workflow Overview
Caption: Proposed Electron Ionization (EI) fragmentation pathway.
Proposed CID Fragmentation Pathway (LC-MS/MS)
In contrast, CID of the protonated molecule ([M+H]+, m/z 142) is a lower-energy process. Fragmentation will occur at the weakest bonds of the protonated species, often leading to simpler spectra dominated by a few major product ions.
Caption: Proposed Collision-Induced Dissociation (CID) pathway.
Performance Comparison: A Quantitative Overview
The choice between GC-MS and LC-MS/MS often comes down to the specific requirements of the assay, such as required sensitivity and the complexity of the sample matrix.
| Feature | GC-MS (EI) | LC-MS/MS (ESI) | Rationale & Insights |
| Analyte Volatility | Required | Not Required | GC-MS is limited to thermally stable and volatile compounds. |
| Ionization Principle | Hard (Electron Impact) [5][6] | Soft (Electrospray) [6][14] | EI produces extensive, library-searchable fragments. ESI preserves the molecular ion for MS/MS. |
| Typical Molecular Ion | M•+ (often low abundance or absent) | [M+H]+ (typically high abundance) | ESI is superior for unambiguous molecular weight determination. |
| Fragmentation | Extensive, complex fingerprint. | Controlled, structurally specific. | GC-MS is excellent for identification of unknowns; LC-MS/MS excels at quantification. |
| Typical Sensitivity | Low µg/mL to high ng/mL | Low ng/mL to pg/mL | The selectivity of MRM in LC-MS/MS provides superior sensitivity. [10][11] |
| Matrix Effects | Less common, but can occur in the injector. [3] | Common (ion suppression/enhancement). | Matrix effects are a significant consideration in ESI and often require internal standards for correction. [12] |
| Primary Application | Qualitative screening, purity analysis, identification of unknowns. | Quantitative analysis in complex matrices, metabolite identification. | Choose the tool that fits the research question. |
Conclusion and Recommendations
The mass spectrometric analysis of this compound is a tale of two techniques, each with distinct advantages.
-
For structural confirmation, purity assessment, and the identification of volatile, unknown synthesis byproducts, GC-MS is a robust and reliable choice. Its reproducible fragmentation patterns provide a high degree of confidence for structural elucidation, assuming a reference spectrum is available or can be predicted.
-
For quantitative analysis, especially at low concentrations or in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is unequivocally the superior platform. The soft ionization of ESI coupled with the selectivity of tandem mass spectrometry delivers the sensitivity and specificity required for demanding applications in drug development and clinical research. [10][11]
-
For definitive formula confirmation of the parent compound or any novel metabolites, High-Resolution Mass Spectrometry (HRMS) should be employed. Its ability to provide an exact mass measurement is the ultimate arbiter of elemental composition. [15][16] Ultimately, the selection of an analytical platform should be a deliberate choice guided by the specific research question. By understanding the fundamental principles of ionization and fragmentation as they apply to the unique structure of this compound, researchers can develop robust, reliable, and scientifically sound analytical methods.
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Levesque, C., et al. (2019). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 4(4), 7669-7678. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-(Trifluoromethyl)-1,3-oxazolidine: A Comparative Analysis
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its pharmacological activity and toxicological profile. For chiral molecules like 2-(Trifluoromethyl)-1,3-oxazolidine, a versatile building block in synthetic chemistry, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of analytical methodologies for this purpose, grounded in experimental data and field-proven insights. We will delve into the nuances of chiral High-Performance Liquid Chromatography (HPLC) as the primary technique and contrast its performance with viable alternatives.
The Central Role of Chiral HPLC in Enantiomeric Purity Assessment
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, robustness, and broad applicability. The underlying principle of chiral HPLC is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1] For a molecule like this compound, which possesses both a heterocyclic system and a trifluoromethyl group, polysaccharide-based CSPs are an excellent starting point for method development.[2][3]
The selection of the CSP and the mobile phase is a decision driven by the chemical nature of the analyte. The trifluoromethyl group can participate in dipole-dipole interactions, while the oxazolidine ring offers sites for hydrogen bonding and steric interactions. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, provide a complex chiral environment with grooves and cavities that can effectively discriminate between enantiomers through a combination of these interactions.[3]
The choice of mobile phase mode—normal phase, reversed-phase, or polar organic—further modulates these interactions. The polar organic mode, using solvents like acetonitrile (ACN) or methanol (MeOH), is often successful for the separation of polar and multifunctional compounds like oxazolidinone analogues and is a logical starting point for this compound.[2]
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol is a robust starting point for the method development for the chiral analysis of this compound, based on established methods for structurally related compounds.[2]
1. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Using the mobile phase as the solvent prevents peak distortion.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector is suitable.
-
Chiral Column: Screen amylose-based (e.g., Chiralpak® IA, AD-H) and cellulose-based (e.g., Chiralcel® OD-H, IC) columns (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with 100% Acetonitrile (ACN) or 100% Methanol (MeOH) in polar organic mode.
-
Flow Rate: Begin with a flow rate of 0.5 mL/min.
-
Column Temperature: Maintain a constant temperature of 25°C.
-
Detection: Use a UV detector at 210 nm, as oxazolidinone structures typically show absorbance at this wavelength.
3. Data Analysis:
-
Peak Identification: Inject a racemic standard to determine the retention times of the two enantiomers.
-
Calculation of Enantiomeric Excess (% ee): % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Chromatographic Parameters:
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Performance Comparison with Alternative Methodologies
While chiral HPLC is a powerful tool, other techniques may be more suitable depending on the specific experimental context. A comparative overview is essential for informed method selection.
| Parameter | Chiral HPLC | Chiral GC | Chiral Capillary Electrophoresis (CE) | NMR Spectroscopy (with Chiral Agents) |
| Principle | Differential partitioning with a solid chiral stationary phase.[1] | Differential partitioning with a chiral stationary phase in a gaseous mobile phase.[4] | Differential migration in an electric field with a chiral selector in the buffer.[5] | Formation of diastereomeric complexes with distinct NMR signals. |
| Applicability | Broad range of compounds. | Volatile and thermally stable compounds.[6] | Charged or neutral compounds in solution.[7] | Soluble compounds, requires chiral derivatizing or solvating agents. |
| Resolution | High to excellent.[2] | Very high for suitable analytes. | High, often complementary to HPLC.[8] | Moderate, depends on the chemical shift difference of diastereomers. |
| Speed | Moderate (typically 5-30 min per sample). | Fast (typically <15 min per sample).[9] | Fast (typically <15 min per sample). | Rapid (often under 15 minutes per sample). |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | High (UV, MS detection), but small injection volumes. | Lower, requires higher sample concentration. |
| Solvent Usage | High. | Low (gas mobile phase). | Very low. | Low. |
| Key Advantage | Versatility and established methodology. | High efficiency and speed for volatile compounds. | High efficiency, low sample and reagent consumption. | No physical separation required, rapid analysis. |
| Key Limitation | Higher solvent consumption and cost. | Limited to volatile and thermally stable analytes; may require derivatization.[9] | Method development can be complex; sensitivity can be an issue. | Lower sensitivity and resolution; requires pure chiral agents. |
Decision Framework for Method Selection
The choice of the optimal analytical technique is a multi-faceted decision that balances the physicochemical properties of the analyte with the specific requirements of the analysis, such as throughput, sensitivity, and available instrumentation.
Caption: Decision tree for selecting a chiral analysis method.
For this compound, its relatively small size suggests potential volatility, making Chiral Gas Chromatography (GC) a strong alternative to HPLC. Chiral GC often provides faster analysis times and higher resolution for suitable compounds.[6] Derivatization might be necessary to improve volatility and peak shape.[9]
Chiral Capillary Electrophoresis (CE) is another powerful technique, particularly for high-throughput screening, due to its speed and minimal sample consumption.[5][7] Given that oxazolidinone analogs have been successfully separated using CE with cyclodextrin selectors, this method holds promise.[8]
NMR spectroscopy using chiral solvating or derivatizing agents offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. However, it generally suffers from lower sensitivity and may require larger amounts of the sample.
Conclusion
The determination of enantiomeric excess for this compound is a critical analytical task that can be confidently addressed using modern separation and spectroscopic techniques. Chiral HPLC with polysaccharide-based stationary phases remains the most versatile and robust approach, providing a solid foundation for method development. However, for applications requiring higher throughput or for analytes with suitable volatility, Chiral GC and Chiral CE present compelling alternatives. The choice of the optimal method should be guided by a thorough understanding of the analyte's properties and the specific analytical challenges at hand. This comparative guide serves as a foundational resource for researchers and scientists to navigate these choices and develop self-validating, accurate, and reliable methods for enantiomeric purity assessment.
References
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Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]
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Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. Available at: [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Taylor, J. M., & Widen, J. C. (1993). Chiral-phase capillary gas chromatography and mosquito repellent activity of some oxazolidine derivatives of (+)- and (-)-citronellol. Journal of the American Mosquito Control Association, 9(2), 170–174. Available at: [Link]
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Celina Nazareth, Sanelly Pereira. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), pp.77-91. Available at: [Link]
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Gembus, V., Folléas, B., Galy, J. P., & Doulain, P. E. (2006). Straightforward synthesis of (S)- and (R)-alpha-trifluoromethyl proline from chiral oxazolidines derived from ethyl trifluoropyruvate. Organic Letters, 8(26), 6123–6126. Available at: [Link]
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Sewell, M., & Flegel, W. (2004). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Tetrahedron Letters, 45(29), 5643-5645. Available at: [Link]
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A Researcher's Guide to Trifluoromethylating Agents: A Comparative Analysis of 2-(Trifluoromethyl)-1,3-oxazolidine and Its Alternatives
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized substituent in drug design.[1] This guide provides an in-depth comparison of various trifluoromethylating agents, with a special focus on the unique utility of 2-(trifluoromethyl)-1,3-oxazolidine, and offers a practical perspective for researchers in the field.
The Landscape of Trifluoromethylation: A Mechanistic Overview
Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver to a substrate: nucleophilic ("CF₃⁻"), electrophilic ("CF₃⁺"), and radical (•CF₃). The choice of reagent is dictated by the substrate's electronic properties and the desired transformation.
Diagram: Classification of Trifluoromethylating Agents
Caption: Mechanistic classification of common trifluoromethylating agents.
This compound: A Specialized Reagent for α-Trifluoromethylated Amine Synthesis
Contrary to what its name might imply, this compound is not a general-purpose trifluoromethylating agent for a wide array of substrates. Instead, its primary and highly valuable role is as a stable, handleable precursor for the synthesis of α-trifluoromethylamines and their derivatives. These oxazolidines are typically synthesized from the condensation of amino alcohols with trifluoroacetaldehyde.[2]
The trifluoromethyl group's strong electron-withdrawing nature activates the C2 position of the oxazolidine ring.[3] Upon activation, typically with a Lewis acid, the ring opens to generate a trifluoromethyl-substituted iminium ion intermediate. This intermediate is then readily attacked by a variety of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and yielding a chiral α-trifluoromethylamine.
Diagram: Mechanism of this compound Ring-Opening
Caption: A generalized workflow for performing a trifluoromethylation reaction.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent [4]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol) to the solution.
-
Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1M, 0.1 mL, 0.1 mmol).
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Upon completion, quench the reaction with 1M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated alcohol.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using a Togni Reagent [5]
-
Reaction Setup: In a reaction vial, combine the β-ketoester (0.5 mmol), Togni-II reagent (0.6 mmol), and CuI (0.05 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., DCE, 2 mL) to the vial.
-
Reaction: Stir the mixture at 60 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the α-trifluoromethyl-β-ketoester.
Safety and Handling Considerations
Trifluoromethylating agents, while powerful, require careful handling due to their reactivity and potential hazards.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [6][7][8]* Inert Atmosphere: Many trifluoromethylation reactions are sensitive to moisture and air, requiring the use of inert atmosphere techniques (e.g., nitrogen or argon). [9]* Ruppert-Prakash Reagent: This reagent is volatile and flammable. Handle with care and avoid ignition sources.
-
Togni Reagents: While generally bench-stable, some Togni reagents have been reported to be explosive under certain conditions, particularly upon heating. [10]Avoid heating the solid reagents and handle with caution.
-
Umemoto Reagents: These reagents are generally stable solids but should be handled with care, avoiding inhalation of dust.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.
Conclusion: Selecting the Right Tool for the Job
The field of trifluoromethylation offers a rich and diverse array of reagents, each with its own strengths and limitations. While this compound stands out as a specialized and elegant solution for the stereoselective synthesis of α-trifluoromethylamines, it is not a direct substitute for general trifluoromethylating agents.
For broader applications, the choice between nucleophilic, electrophilic, and radical trifluoromethylating agents will depend on the specific substrate and the desired bond formation. A thorough understanding of the mechanistic nuances and experimental considerations for each class of reagent, as outlined in this guide, is crucial for the successful design and execution of trifluoromethylation strategies in modern chemical research.
References
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Dondoni, A., & Perrone, D. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(13), 4548–4551. [Link]
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Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513-1522. [Link]
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Li, Y., & Zhang, W. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3025. [Link]
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Klumpp, D. A. (2013). Superelectrophiles and the Effects of Trifluoromethyl Substituents. The Journal of Organic Chemistry, 78(15), 7498–7505. [Link]
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MacMillan, D. W. C., & et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(27), 12043–12049. [Link]
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Shibata, N., & et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
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Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry–A European Journal, 20(51), 16806-16829. [Link]
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Deolka, S., et al. (2022). Substrates scope and Late‐stage trifluoromethylation of drugs and natural products. Asian Journal of Organic Chemistry, 11(11), e202200488. [Link]
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Umemoto, T., & et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 866–873. [Link]
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Sodeoka, M., & et al. (2021). Synthesis and Application of [18F]Togni Reagent I: An Electrophilic 18F-Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. European Journal of Organic Chemistry, 2021(48), 6545-6549. [Link]
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Dilman, A. D., & Levin, V. V. (2021). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. The Journal of Organic Chemistry, 86(24), 18073–18081. [Link]
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Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 53(26), 6576-6599. [Link]
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O'Hagan, D. (2014). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 12(36), 7138-7146. [Link]
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Pees, A., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(39), 4786-4789. [Link]
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Chen, J., et al. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 29(12), 2825. [Link]
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Togni, A., & et al. (2013). Notification about the Explosive Properties of Togni’s Reagent II and One of Its Precursors. Organic Process Research & Development, 17(4), 589–590. [Link]
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Sun, J., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1452–1458. [Link]
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Hoogenboom, R., & et al. (2021). Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Polymer Chemistry, 12(1), 127-135. [Link]
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Deolka, S., et al. (2022). Substrate scope of trifluoromethylation. ResearchGate. [Link]
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Prakash, G. K. S., & et al. (2017). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Journal of Fluorine Chemistry, 203, 137-143. [Link]
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Langlois, B. R., & Billard, T. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]
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Gouverneur, V., & et al. (2018). 18F-Trifluoromethylation of Unmodified Peptides with 5-18F-(Trifluoromethyl)dibenzothiophenium Trifluoromethanesulfonate. Journal of the American Chemical Society, 140(5), 1769–1773. [Link]
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Postigo, A., & Lantaño, B. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(ii), 362-405. [Link]
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Gillaizeau, I., & et al. (2021). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry–A European Journal, 27(31), 8143-8148. [Link]
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Hoogenboom, R., & Borova, M. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. University of Helsinki. [Link]
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Langlois, B. R. (2000). Nucleophilic trifluoromethylation. Journal of Fluorine Chemistry, 105(2), 247-255. [Link]
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Tang, P., & et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
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Pees, A., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(39), 4786-4789. [Link]
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Langlois, B. R., & et al. (1991). The trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]
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Snieckus, V., & et al. (2009). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 5, 23. [Link]
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Prakash, G. K. S., & Olah, G. A. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 466–472. [Link]
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Prakash, G. K. S., & Olah, G. A. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. [Link]
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Shibata, N., & et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Center for Biotechnology Information. [Link]
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Hoogenboom, R. (2013). Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates. Polymer Chemistry, 4(1), 122-130. [Link]
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Gouverneur, V., & et al. (2021). Copper-Mediated N-Trifluoromethylation of O-Benzoylhydroxylamines. Chemistry–A European Journal, 27(2), 649-653. [Link]
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A Comparative Guide to the Stability of Trifluoromethyl-Substituted Oxazolidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Oxazolidine Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Oxazolidine rings are versatile heterocyclic scaffolds, but their inherent stability can be a critical liability, particularly when employed as chiral auxiliaries or as core components of a therapeutic agent. The strategic incorporation of a trifluoromethyl (CF₃) group, a privileged motif in drug design, has emerged as a powerful strategy to overcome these stability challenges. The strong electron-withdrawing nature and high bond energy of the C-F bond in the CF₃ group confer remarkable chemical and metabolic robustness to the oxazolidine core.[1]
This guide provides an in-depth technical comparison of the stability of trifluoromethyl-substituted oxazolidines with their non-fluorinated counterparts. We will delve into the mechanistic underpinnings of their enhanced stability, present a comparative analysis based on available data, and provide detailed experimental protocols for their evaluation. This resource is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and application of these promising scaffolds.
Enhanced Stability of Trifluoromethyl-Substituted Oxazolidines: A Mechanistic Perspective
The introduction of a trifluoromethyl group at the 2-position of the oxazolidine ring profoundly enhances its stability against both hydrolytic cleavage and metabolic degradation.
Hydrolytic Stability
Trifluoromethyl-substituted oxazolidines, such as those derived from serine esters, have been reported to be "completely configurationally and hydrolytically stable".[2] This exceptional stability can be attributed to the powerful electron-withdrawing effect of the CF₃ group. This effect destabilizes the transition state of the hydrolytic ring-opening mechanism, thereby increasing the activation energy required for this process. In contrast, oxazolidines with electron-donating or less-electron-withdrawing substituents at the 2-position are more susceptible to hydrolysis.[3] For instance, 2-phenyl substituted oxazolidines with electron-withdrawing nitro groups are more rapidly hydrolyzed than the unsubstituted or methoxy-substituted derivatives, indicating the complex interplay of electronic effects on the stability of the oxazolidine ring.[3]
Metabolic Stability
Factors Influencing the Stability of the Oxazolidine Ring
The stability of the oxazolidine ring is a multifactorial property influenced by the nature and position of substituents. Understanding these factors is crucial for the rational design of stable oxazolidine-containing molecules.
-
Substituents at the 2-Position: As discussed, electron-withdrawing groups at this position, such as the trifluoromethyl group, generally enhance hydrolytic stability. Conversely, substituents that can stabilize a positive charge on the adjacent carbon, such as a phenyl group, can facilitate ring opening and increase lability.[3][5]
-
Substituents at the 3-Position (Nitrogen): The nature of the substituent on the ring nitrogen also plays a significant role. For example, oxazolidines with a phenyl substituent at the 3-position have been found to be less stable than those with a methyl group at the same position.[3][5]
Diagram: Factors Influencing Oxazolidine Ring Stability
Caption: Key substituent effects on the stability of the oxazolidine ring.
Comparative Stability Data
A direct quantitative comparison of the hydrolytic and metabolic stability of trifluoromethyl-substituted oxazolidines with their non-fluorinated analogs is not extensively documented in single, head-to-head studies. However, based on the established principles discussed above, a qualitative comparison can be made:
| Parameter | Non-Fluorinated Oxazolidine (e.g., 2-H or 2-CH₃) | Trifluoromethyl-Substituted Oxazolidine (2-CF₃) | Rationale |
| Hydrolytic Half-life (t½) | Shorter | Significantly Longer | The strong electron-withdrawing effect of the CF₃ group disfavors the formation of the transition state for hydrolysis.[2] |
| Metabolic Half-life (t½) in vitro | Shorter | Significantly Longer | The C-F bonds are resistant to CYP-mediated oxidation, effectively blocking a key metabolic pathway.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolic rate leads to lower intrinsic clearance by liver microsomes.[1] |
| Number of Metabolites | Generally Higher | Significantly Reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[1] |
Experimental Protocols for Stability Assessment
The following are detailed protocols for assessing the hydrolytic and metabolic stability of trifluoromethyl-substituted oxazolidines.
Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of oxazolidine hydrolysis.
Objective: To determine the kinetic stability of a trifluoromethyl-substituted oxazolidine under aqueous conditions.
Materials:
-
Trifluoromethyl-substituted oxazolidine test compound
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a deuterated solvent to a known concentration (e.g., 10 mM) in an NMR tube.
-
Acquire Baseline Spectrum: Obtain a baseline ¹H NMR spectrum of the sample to confirm the initial purity and structure.
-
Initiate Hydrolysis: Add a specific volume of D₂O to the NMR tube to initiate the hydrolysis reaction. The amount of D₂O can be varied to study the effect of water concentration.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours).
-
Data Analysis: Integrate the signals corresponding to the parent oxazolidine and any emerging hydrolysis products (the corresponding amino alcohol and trifluoroacetaldehyde hydrate). Plot the concentration of the parent compound versus time to determine the rate of hydrolysis and the half-life (t½).
Diagram: Workflow for Hydrolytic Stability Assessment by ¹H NMR
Caption: Step-by-step workflow for monitoring hydrolytic stability using NMR.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to Phase I metabolism.
Objective: To determine the in vitro metabolic stability of a trifluoromethyl-substituted oxazolidine in the presence of liver microsomes.
Materials:
-
Trifluoromethyl-substituted oxazolidine test compound
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The 0-minute time point is taken immediately after the addition of the NADPH system by adding the quenching solution.
-
Time-Course Sampling: At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold organic solvent.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ).
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A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-(Trifluoromethyl)-1,3-oxazolidines by X-ray Crystallography
For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the bedrock of understanding its biological activity, designing derivatives, and securing intellectual property. The 2-(Trifluoromethyl)-1,3-oxazolidine scaffold is of growing interest due to the unique conformational constraints and metabolic stability imparted by the trifluoromethyl group.[1][2] However, its stereochemical complexity demands an analytical method that provides unambiguous proof of structure.
This guide moves beyond standard protocols to offer a comparative analysis, grounded in field experience, of why single-crystal X-ray crystallography stands as the unequivocal gold standard for the structural validation of these molecules. We will explore the causality behind the experimental choices and contrast the definitive data from crystallography with the inferential nature of other common analytical techniques.
The Analytical Landscape: Why Spectroscopy Alone is Insufficient
Before delving into the crystallographic workflow, it is crucial to understand the limitations of other techniques when dealing with complex chiral structures like 2-(Trifluoromethyl)-1,3-oxazolidines.
| Technique | Information Provided | Strengths | Limitations for 2-(CF3)-1,3-Oxazolidines |
| NMR Spectroscopy | Connectivity, relative stereochemistry, solution conformation | Excellent for mapping proton/carbon framework; provides dynamic information in solution.[3][4] | - Ambiguity in Absolute Stereochemistry: Cannot distinguish between enantiomers without chiral auxiliaries. - Inferential Data: 3D structure is inferred from through-bond and through-space correlations (e.g., NOE), not directly measured.[5][6] - Complex Coupling: CF3 group can complicate spectra. |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, confirms elemental composition. | - No Stereochemical Information: Cannot differentiate between any stereoisomers (enantiomers or diastereomers). - Destructive Technique: The sample cannot be recovered. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, crystal packing | Unambiguous determination of absolute configuration, conformation, and intermolecular interactions in the solid state.[7][8] | - Requires Crystalline Material: The primary bottleneck is growing a suitable single crystal.[9][10] - Static Picture: Provides a structure of the molecule in the solid state, which may differ from the solution conformation.[6] |
While NMR and MS are essential for routine characterization, they provide a 2D map and a molecular weight, respectively. For a molecule with multiple chiral centers, such as a substituted this compound, only X-ray crystallography can provide the definitive, legally and scientifically defensible 3D structure.[11]
The Crystallographic Workflow: From Soluble Molecule to Validated Structure
The journey to a crystal structure is a multi-step process where careful execution and an understanding of the underlying principles are paramount.
Part 1: The Art and Science of Crystallization
This is often the most challenging step.[10] The goal is to slowly bring a solution of the purified compound to a state of supersaturation, encouraging molecules to pack into a highly ordered, repeating lattice rather than crashing out as an amorphous solid.
Experimental Protocol: Vapor Diffusion Crystallization
-
Preparation : Ensure the this compound sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth.
-
Screening : Use a crystallization screen kit to test a wide array of conditions (precipitants, buffers, salts). For novel fluoro-organic compounds, starting with common organic solvents (e.g., hexane, ethyl acetate, dichloromethane) and using a slow evaporation or vapor diffusion setup is a logical first step.
-
Setup (Hanging Drop Vapor Diffusion) :
-
Equilibration : Water vapor slowly diffuses from the drop to the reservoir, concentrating the compound and precipitant in the drop, ideally leading to crystal formation over days or weeks.[14]
Causality: The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can influence intermolecular interactions like C–F···H–N hydrogen bonds or π-stacking.[2] The choice of solvents during screening should aim to modulate these interactions to favor an ordered packing arrangement.
Part 2: Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges) is obtained, it is subjected to a focused beam of X-rays.
-
Mounting : The crystal is carefully picked up with a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
-
Diffraction : The mounted crystal is placed in a diffractometer. As it rotates in the X-ray beam, the crystal lattice diffracts the X-rays into a specific pattern of spots.[8][12]
-
Data Collection : A detector records the position and intensity of thousands of these diffracted spots as the crystal is rotated.
-
Data Processing : Software is used to index the diffraction pattern (determine the unit cell dimensions and crystal system) and integrate the intensities of each spot. This yields a reflection file containing the structural information.
Part 3: Structure Solution, Refinement, and Validation
This is the computational phase where the diffraction data is translated into a 3D molecular model.
-
Solving the Phase Problem : The intensities are measured, but the phase information is lost. "Direct methods" or other algorithms are used to calculate initial phases and generate a preliminary electron density map.
-
Model Building : An initial model of the this compound is fitted into the electron density map.
-
Refinement : The atomic positions and displacement parameters are adjusted iteratively to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor (residual factor); a lower R-factor indicates a better fit.
-
Validation : The final structure is rigorously checked for geometric correctness (bond lengths, angles), stereochemistry, and other potential issues using software like PLATON or integrated tools within refinement packages.[15][16] The output is a Crystallographic Information File (CIF), a standard text file that contains all the information about the structure determination.
Interpreting the Results: The Unambiguous Power of Crystallographic Data
The final CIF provides a wealth of definitive information that no other technique can match.
Example Data from a CIF for a this compound Derivative:
| Parameter | Value | Significance |
| Crystal system | Orthorhombic | Defines the symmetry of the crystal lattice. |
| Space group | P2₁2₁2₁ | A chiral space group, confirming the compound crystallized as a single enantiomer.[15] |
| Flack parameter | 0.02(3) | A value close to zero provides statistical confidence in the assignment of the absolute configuration. |
| C(2)-C(6) bond length | 1.525(3) Å | Precise measurement of the bond between the oxazolidine ring and the trifluoromethyl group. |
| F(1)-C(6)-F(2) bond angle | 106.5(2)° | Defines the geometry of the critical trifluoromethyl group. |
| Key Torsion Angle | N(1)-C(5)-C(4)-O(1) | Defines the puckering and conformation of the five-membered oxazolidine ring.[15] |
This level of detail is crucial for:
-
Drug Development : Understanding the precise shape of the molecule is essential for modeling its interaction with a biological target.
-
Process Chemistry : Knowledge of crystal packing can inform strategies for controlling polymorphism.
-
Intellectual Property : An X-ray structure provides the strongest possible evidence for a novel composition of matter claim in a patent filing.
Conclusion
For 2-(Trifluoromethyl)-1,3-oxazolidines, where subtle changes in stereochemistry can have profound effects on biological activity, relying solely on spectroscopic methods introduces an unacceptable level of ambiguity. X-ray crystallography, despite the initial challenge of obtaining suitable crystals, is the only technique that provides a direct, unambiguous, and high-resolution view of the molecular structure. It validates atomic connectivity, relative and absolute stereochemistry, and the specific conformation adopted in the solid state. For any research or development program involving these valuable fluorinated heterocycles, single-crystal X-ray diffraction is not just a characterization technique; it is an essential investment in scientific integrity and certainty.
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A Comparative Analysis of Reactivity: 2-(Trifluoromethyl)-1,3-Oxazolidine versus Non-Fluorinated Analogs
An In-Depth Technical Guide
Introduction
The 1,3-oxazolidine moiety is a cornerstone heterocyclic scaffold in medicinal and synthetic chemistry. Its derivatives are widely employed as chiral auxiliaries, protecting groups, and, perhaps most notably, as prodrugs designed to enhance the delivery and release of β-amino alcohols and carbonyl-containing therapeutic agents.[1][2][3] The reactivity of the oxazolidine ring, particularly its susceptibility to hydrolysis, is central to these applications.
In modern drug discovery, the strategic incorporation of fluorine atoms, often as a trifluoromethyl (CF₃) group, is a paramount strategy for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] The CF₃ group can profoundly influence lipophilicity, metabolic stability, and binding affinity.[5] This guide provides a detailed comparative analysis of the reactivity of 2-(Trifluoromethyl)-1,3-oxazolidine against its non-fluorinated counterparts, focusing on the chemical principles that govern their stability and reaction pathways, supported by experimental frameworks.
The Decisive Influence of the Trifluoromethyl Group
The dramatic difference in reactivity between these two classes of oxazolidines stems directly from the potent electronic effects of the trifluoromethyl group.
-
Inductive Effect: The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I effect). When placed at the C2 position of the oxazolidine ring, the CF₃ group significantly polarizes the C2-CF₃ bond, which in turn influences the entire heterocyclic system.[4][5]
-
Reduced Basicity: The most critical consequence of this strong inductive effect is the substantial reduction in the basicity of the ring nitrogen atom. The electron density on the nitrogen is pulled towards the electrophilic C2 carbon, making its lone pair less available for protonation.
-
Enhanced Stability: This deactivation of the nitrogen atom is the primary reason for the exceptional stability of 2-(Trifluoromethyl)-1,3-oxazolidines, particularly against acid-catalyzed hydrolysis.[7][8][9]
Comparative Reactivity Analysis: A Tale of Two Stabilities
The most striking difference between 2-(Trifluoromethyl)-1,3-oxazolidines and their non-fluorinated analogs is their stability toward ring-opening, especially under hydrolytic conditions.
Hydrolytic Stability
Non-Fluorinated 1,3-Oxazolidines: Standard oxazolidines, such as those with hydrogen, alkyl, or aryl groups at the C2 position, are generally susceptible to hydrolysis.[1][10] The ring-opening is most often catalyzed by acid and proceeds through a well-understood mechanism:
-
Protonation: The reaction is initiated by the protonation of the ring nitrogen, the more basic of the two heteroatoms.
-
Ring-Opening: This protonation facilitates the cleavage of the C2-O bond, leading to the formation of a resonance-stabilized N-acyliminium ion intermediate.
-
Hydrolysis: Nucleophilic attack by water on the iminium ion yields a hemiaminal, which rapidly decomposes to the constituent β-amino alcohol and the corresponding aldehyde or ketone.
The relative ease of this process makes non-fluorinated oxazolidines ideal candidates for prodrugs, as they can be designed to hydrolyze and release an active pharmaceutical ingredient under physiological pH conditions.[1][2] For instance, half-lives for various non-fluorinated oxazolidines at pH 7.4 can range from seconds to minutes.[1]
This compound: In stark contrast, 2-(Trifluoromethyl)-1,3-oxazolidines are described as being "completely configurationally and hydrolytically stable".[7][9] The strong electron-withdrawing effect of the CF₃ group deactivates the nitrogen atom, rendering the initial protonation step highly unfavorable.[8][9] Without this crucial activation step, the ring remains intact even under conditions that would readily cleave a non-fluorinated analog. This exceptional stability prevents epimerization at the C2 center and allows these compounds to be used as robust proline surrogates, known as Tfm-pseudoprolines, in peptide synthesis.[7][9]
Reactivity Towards N-Acylation
While the nitrogen atom in this compound is deactivated, it is not entirely unreactive. N-acylation can still be achieved, although it may require more forcing conditions compared to non-fluorinated analogs.[7][8] This reactivity allows for their incorporation into larger molecular frameworks while preserving the stable oxazolidine ring.
Data Presentation: A Head-to-Head Comparison
The fundamental differences in reactivity are summarized below.
| Property | This compound | Non-Fluorinated 1,3-Oxazolidine Analogs |
| Hydrolytic Stability | High: Exceptionally stable towards acid-catalyzed ring-opening.[7][8][9] | Low to Moderate: Readily undergoes hydrolysis, especially in acidic conditions.[1][2] |
| Mechanism of Lability | Ring is stabilized by the strong inductive effect of the CF₃ group. | Ring-opening is initiated by protonation of the basic ring nitrogen. |
| Nitrogen Basicity | Significantly Reduced: The lone pair is less available due to the electron-withdrawing CF₃ group. | Basic: The nitrogen atom is readily protonated.[1] |
| Primary Application | Stable building blocks, such as proline surrogates in peptide chemistry.[7][9] | Labile prodrugs for the controlled release of drugs.[1][2] |
Visualizing the Mechanisms and Workflows
To better illustrate these concepts, the following diagrams outline the synthesis, comparative hydrolysis mechanism, and an experimental workflow.
Caption: General synthesis of 1,3-oxazolidines via condensation.
Caption: Comparative hydrolysis mechanisms under acidic conditions.
Caption: Workflow for a comparative NMR-based hydrolysis study.
Experimental Protocols
The following protocols provide a framework for experimentally verifying the differential stability of these compounds.
Protocol 1: Comparative Hydrolytic Stability via ¹H NMR Spectroscopy
Objective: To monitor the acid-catalyzed hydrolysis of a this compound and a non-fluorinated analog (e.g., 2-phenyl-1,3-oxazolidine) over time.
Materials:
-
This compound derivative
-
2-Phenyl-1,3-oxazolidine (or other non-fluorinated analog)
-
Deuterated chloroform (CDCl₃)
-
Deuterium oxide (D₂O)
-
Trifluoroacetic acid-d1 (TFA-d₁)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve 5-10 mg of the this compound in 0.6 mL of CDCl₃.
-
In a separate NMR tube, dissolve an equimolar amount of the 2-phenyl-1,3-oxazolidine in 0.6 mL of CDCl₃.
-
-
Initial Spectrum (t=0): Acquire a baseline ¹H NMR spectrum for each sample before initiating the hydrolysis.
-
Initiation of Hydrolysis: To each NMR tube, add a mixture of D₂O (50 µL) and TFA-d₁ (5 µL).[11] Immediately shake the tube to ensure mixing.
-
Time-Course Monitoring: Acquire ¹H NMR spectra for each sample at regular intervals (e.g., 10 min, 1 hour, 4 hours, 24 hours) at a constant temperature (e.g., 25 °C).
-
Data Analysis:
-
For the non-fluorinated sample, monitor the disappearance of the characteristic signal for the C2 proton of the oxazolidine ring and the concurrent appearance of signals corresponding to the aldehyde and the β-amino alcohol.[2]
-
For the 2-(Trifluoromethyl) sample, compare the spectra over time. The expectation is that little to no change will be observed, confirming its hydrolytic stability.
-
Protocol 2: Comparative N-Acylation
Objective: To compare the conditions required for the N-acetylation of a this compound and a non-fluorinated analog.
Materials:
-
This compound derivative
-
Non-fluorinated 1,3-oxazolidine analog
-
Acetic anhydride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM, solvent)
-
Iodine (catalyst, if needed)[8]
-
TLC plates, silica gel for chromatography
Procedure (General):
-
Reaction Setup (Non-Fluorinated Analog):
-
Dissolve the oxazolidine (1 mmol) in DCM (10 mL).
-
Add pyridine (1.2 mmol) followed by acetic anhydride (1.2 mmol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform a standard aqueous workup and purify by silica gel chromatography.
-
-
Reaction Setup (2-Trifluoromethyl Analog):
-
Repeat the procedure above. It is likely that the reaction will be significantly slower or may not proceed to completion.
-
If the reaction is sluggish, an alternative condition can be employed: treat the oxazolidine (1 mmol) with acetic anhydride (1.5 mmol) in the presence of a catalytic amount of iodine (0.1 mmol).[8]
-
Heat the reaction if necessary and monitor by TLC. The more forcing conditions required will highlight the reduced nucleophilicity of the nitrogen atom.
-
-
Analysis: Compare the reaction times, temperatures, and yields for the two substrates to quantitatively assess the difference in reactivity.
Conclusion and Outlook
The presence of a trifluoromethyl group at the C2 position of a 1,3-oxazolidine ring fundamentally alters its chemical reactivity, transforming it from a labile, hydrolytically sensitive scaffold into an exceptionally stable one. This stark difference is dictated by the powerful electron-withdrawing nature of the CF₃ group, which deactivates the ring nitrogen and shuts down the acid-catalyzed ring-opening pathway.
This understanding is not merely academic; it has profound implications for molecular design. Researchers can exploit the inherent lability of non-fluorinated oxazolidines to create effective prodrugs that release their payload under specific physiological conditions. Conversely, the robustness of 2-(Trifluoromethyl)-1,3-oxazolidines allows them to be used as stable isosteres and peptidomimetics, providing a tool to enhance the structural integrity and pharmacokinetic properties of complex molecules. As the demand for more sophisticated therapeutic agents grows, a deep understanding of how fluorination controls reactivity will remain an indispensable asset for researchers, scientists, and drug development professionals.
References
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Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135–4145. [Link]
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Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-136. [Link]
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Chaume, G., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. ACS Publications. [Link]
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Chaume, G., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. The Journal of Organic Chemistry. [Link]
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Wang, L., et al. (2023). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications. [Link]
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Cordes, E. H., & Jencks, W. P. (1962). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry. [Link]
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Do, T. T., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. [Link]
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Ferreira, L. G., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Bertolasi, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
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Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]
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Wang, X., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. [Link]
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A Comparative Guide to the Spectroscopic Data of 2-(Trifluoromethyl)-1,3-oxazolidine Derivatives
Introduction: In the landscape of modern drug discovery and materials science, fluorinated heterocycles have emerged as a cornerstone for innovation. Among these, 2-(Trifluoromethyl)-1,3-oxazolidine derivatives are of paramount importance. Their unique stereoelectronic properties, conferred by the trifluoromethyl (CF₃) group, make them valuable as chiral auxiliaries, peptide bond isosteres, and building blocks for complex bioactive molecules.[1] The rigid 1,3-oxazolidine ring system, combined with the powerful electron-withdrawing nature of the CF₃ group, imparts enhanced metabolic stability and modulated lipophilicity, which are highly desirable traits in medicinal chemistry.
A precise and unambiguous structural characterization is fundamental to harnessing the full potential of these molecules. Spectroscopic analysis serves as the bedrock of this characterization, providing a detailed electronic and structural fingerprint. This guide offers an in-depth comparison of the key spectroscopic features of this compound derivatives, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will delve into the causality behind the observed data and provide field-proven protocols to ensure data integrity and reproducibility.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Trifecta of ¹H, ¹³C, and ¹⁹F Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives. The presence of the CF₃ group necessitates a multi-nuclear approach, with ¹⁹F NMR providing direct and sensitive insight into the local electronic environment.
¹⁹F NMR Spectroscopy: The Definitive Signature
The ¹⁹F nucleus is an ideal NMR probe, boasting 100% natural abundance and high sensitivity.[2] For this compound derivatives, the ¹⁹F NMR spectrum is typically simple and diagnostic, characterized by a single resonance for the CF₃ group.
-
Chemical Shift (δ): The chemical shift of the CF₃ group in these derivatives generally appears in the range of -75 to -85 ppm (relative to CFCl₃ at 0 ppm). This upfield shift is characteristic of a CF₃ group attached to a saturated carbon adjacent to heteroatoms (N and O). The specific chemical shift is sensitive to the nature of the substituent on the nitrogen atom (N-3). Electron-withdrawing groups on the nitrogen tend to deshield the fluorine nuclei, causing a downfield shift within this range.[3][4]
-
Causality Behind Chemical Shift: The strong electronegativity of the oxygen and nitrogen atoms in the oxazolidine ring influences the electron density around the C-2 carbon, which in turn affects the shielding of the fluorine nuclei.[4] Changes in the N-substituent alter the inductive effect on the ring, leading to predictable variations in the ¹⁹F chemical shift, making it a sensitive probe for structural comparison.
¹H and ¹³C NMR Spectroscopy: Probing the Oxazolidine Core
While ¹⁹F NMR confirms the presence of the trifluoromethyl group, ¹H and ¹³C NMR provide detailed information about the oxazolidine ring's substitution and stereochemistry.
-
¹H NMR:
-
H-2 Proton: The proton at the C-2 position, directly attached to the carbon bearing the CF₃ group, typically resonates as a quartet around 4.5-5.5 ppm due to coupling with the three fluorine atoms (³JH,F ≈ 5-8 Hz).
-
Ring Protons (H-4 and H-5): The methylene and methine protons on the C-4 and C-5 positions of the oxazolidine ring usually appear in the range of 3.0-4.5 ppm . Their exact chemical shifts and coupling patterns are highly dependent on the substituents and the ring's conformation.[5]
-
-
¹³C NMR:
-
C-2 Carbon: The most diagnostic signal is that of the C-2 carbon. It appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC,F), which is typically large (280-300 Hz). The chemical shift is significantly downfield, often in the range of 90-100 ppm .
-
CF₃ Carbon: The carbon of the trifluoromethyl group itself also appears as a quartet due to the ¹JC,F coupling, resonating around 120-125 ppm .
-
Comparative Data Summary
To illustrate the effect of N-substitution on the key NMR signals, the following table compares hypothetical data for an N-H and an N-Acyl derivative.
| Derivative | ¹⁹F δ (CF₃) [ppm] | ¹H δ (H-2) [ppm] | ¹³C δ (C-2) [ppm] |
| 2-(CF₃)-1,3-oxazolidine (N-H) | ~ -82.5 | ~ 4.8 (q, ³JH,F=7 Hz) | ~ 94.0 (q, ¹JC,F=290 Hz) |
| N-Acetyl-2-(CF₃)-1,3-oxazolidine | ~ -78.0 | ~ 5.2 (q, ³JH,F=6 Hz) | ~ 96.5 (q, ¹JC,F=295 Hz) |
This table represents typical expected values for comparative purposes.
The downfield shift observed in the N-Acetyl derivative for all three nuclei is a direct consequence of the electron-withdrawing nature of the acetyl group, which reduces electron density throughout the heterocyclic ring.
Section 2: Mass Spectrometry (MS) - Unveiling Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern, which aids in confirming the structure of this compound derivatives.
Ionization and Molecular Ion
Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, typically yielding a prominent protonated molecular ion peak [M+H]⁺. Electron impact (EI) ionization, being a higher-energy technique, may result in a less intense or absent molecular ion peak but provides richer fragmentation data.[6]
Key Fragmentation Patterns
The fragmentation of these derivatives is often directed by the trifluoromethyl group and the heteroatoms in the ring. Common fragmentation pathways include:
-
Loss of the Trifluoromethyl Group: A characteristic fragmentation is the cleavage of the C2-CF₃ bond, leading to the loss of a CF₃ radical (69 Da). This results in a significant fragment ion at [M-69]⁺.
-
Ring Cleavage: The oxazolidine ring can undergo characteristic cleavage patterns. A common pathway involves the breaking of the C-O and C-N bonds, leading to fragments corresponding to different parts of the ring.
-
Loss of Substituents: Substituents on the nitrogen or other positions of the ring can also be lost during fragmentation.
Visualizing a Common Fragmentation Pathway:
Caption: Common fragmentation pathways for 2-(CF₃)-oxazolidines in MS.
Section 3: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
C-F Stretching: The most prominent and diagnostic feature in the IR spectrum is the strong absorption band corresponding to the C-F stretching vibrations of the CF₃ group. This typically appears as a series of strong, sharp bands in the region of 1100-1300 cm⁻¹ .
-
C-O Stretching: The C-O-C stretching vibration of the oxazolidine ring is usually observed as a strong band around 1050-1150 cm⁻¹ .
-
N-H and C=O Stretching: For derivatives with an N-H bond, a characteristic stretching vibration is seen around 3300-3500 cm⁻¹ . If an N-acyl group is present, a strong carbonyl (C=O) stretch will be observed in the range of 1650-1700 cm⁻¹ .
Section 4: Experimental Protocols for High-Fidelity Data
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: High-Resolution ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Use a standard single-pulse experiment.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -100 ppm).
-
Use a relaxation delay (D1) of at least 2 seconds to ensure quantitative signal intensity.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For enhanced resolution, consider acquiring with ¹H decoupling.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Rationale for Protocol Choices: The use of a high-field spectrometer enhances spectral dispersion and sensitivity. Proper shimming is critical for resolving fine coupling patterns. A sufficient relaxation delay is crucial for accurate integration and comparison between different samples.[7]
Workflow for Spectroscopic Analysis
Caption: Standard workflow from synthesis to structural confirmation.
Conclusion
The spectroscopic characterization of this compound derivatives is a multi-faceted process where ¹⁹F NMR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy each provide a unique and complementary piece of the structural puzzle. The CF₃ group serves as a powerful diagnostic handle, with its ¹⁹F NMR signal being particularly informative about the electronic environment within the molecule. By systematically analyzing the data from each technique and comparing it across different derivatives, researchers can confidently elucidate the structure, conformation, and purity of these valuable compounds, thereby accelerating their application in drug development and beyond.
References
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Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. [Link]
-
Steiner, E., et al. (2020). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. ResearchGate. [Link]
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Alonso, E., et al. (2003). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Tetrahedron Letters, 44(46), 8345-8347. [Link]
-
NMR Facility, UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
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Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
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Sosnovskikh, V. Y., & Mel'nikov, M. Y. (2010). Fragmentation of trifluoromethylated alkenes and acetylenes by N,N-binucleophiles. Synthesis of imidazolines or imidazolidines (oxazolidines) controlled by substituent. Organic & Biomolecular Chemistry, 8(16), 3697-3704. [Link]
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Lee, J., et al. (2013). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 78(10), 4877-4885. [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Egyptian Journal of Chemistry, 65(8), 225-233. [Link]
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LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]
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A Comparative Guide to Analytical Methods for Determining the Purity of 2-(Trifluoromethyl)-1,3-oxazolidine
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. 2-(Trifluoromethyl)-1,3-oxazolidine, a heterocyclic compound incorporating a trifluoromethyl group, presents unique analytical challenges due to its volatility and the potential for complex impurity profiles stemming from its synthesis.[1] This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The validation of analytical methods is a critical process that ensures the reliability, accuracy, and consistency of procedures used in quality control.[2] Proper validation not only guarantees compliance with regulatory standards set by agencies like the FDA and ICH but also assures that pharmaceutical products meet prescribed quality, safety, and efficacy criteria.[2][3]
The Importance of Purity Analysis
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final drug product.[4] For a molecule like this compound, potential impurities could include starting materials, intermediates, by-products, and degradation products.[4][] Therefore, employing validated, high-fidelity analytical methods is not merely a procedural formality but a critical step in risk mitigation and ensuring product quality.
This guide will compare the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the purity assessment of this compound.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a powerful technique for separating and analyzing volatile compounds, making it an intuitive first choice for a molecule like this compound.[6] The principle relies on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6]
Causality Behind Experimental Choices in GC
-
Column Selection: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often the optimal starting point. This choice is predicated on the "like dissolves like" principle, where the polarity of the stationary phase is matched to the analyte to achieve good peak shape and resolution.
-
Injector and Detector Temperature: Maintaining the injector and detector temperatures significantly above the analyte's boiling point is crucial to ensure rapid volatilization and prevent condensation, which can lead to peak tailing and loss of efficiency.
-
Carrier Gas: The purity of the carrier gas (typically Helium, Hydrogen, or Nitrogen) is paramount, as impurities can lead to a noisy baseline and interfere with the detection of trace-level impurities in the sample.[7]
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
-
Instrument Setup:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks, excluding the solvent peak.[6]
Trustworthiness of the GC Method
A self-validating GC protocol should include system suitability tests. This involves injecting a standard solution to verify parameters like peak resolution, tailing factor, and theoretical plates, ensuring the system is performing correctly before analyzing samples.[8]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile
While GC is excellent for volatile compounds, HPLC is indispensable for analyzing non-volatile or thermally labile impurities that may be present.[6] Given the fluorinated nature of this compound, specialized fluorinated stationary phases can offer unique selectivity.[9][10]
Causality Behind Experimental Choices in HPLC
-
Stationary Phase: A standard C18 column is a robust starting point for reversed-phase HPLC. However, for fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated phase can provide enhanced retention and selectivity due to dipole-dipole and π-π interactions between the fluorinated analyte and the stationary phase.[9]
-
Mobile Phase: A gradient of acetonitrile and water is a common choice. The organic modifier disrupts the interaction between the analyte and the stationary phase, allowing for elution. The gradient is essential to elute a wide range of impurities with varying polarities.
-
Detector: A Diode Array Detector (DAD) or UV detector is typically used. The wavelength should be set to the λmax of the this compound chromophore to maximize sensitivity.
Experimental Protocol: Reversed-Phase HPLC-UV Analysis
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase (e.g., 50:50 acetonitrile:water).
-
Instrument Setup:
-
Column: PFP column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Injection: Inject 10 µL of the sample.
-
Data Analysis: Purity is determined by area percent, similar to GC.
Trustworthiness of the HPLC Method
Validation of an HPLC method for impurities involves assessing specificity, linearity, range, accuracy, and precision.[4] Specificity is crucial and can be demonstrated by ensuring that the main peak is well-resolved from all known impurities and degradation products.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is not only a powerful tool for structural elucidation but can also be used for quantitative purity analysis (qNMR). Unlike chromatographic techniques, NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte itself.
Causality Behind Experimental Choices in qNMR
-
Internal Standard: A high-purity internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is essential. For ¹H NMR, a common choice is maleic acid or dimethyl sulfone. For ¹⁹F NMR, α,α,α-trifluorotoluene can be used.[11]
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) is critical to ensure complete relaxation of all nuclei, which is necessary for accurate integration and quantification.[12]
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and about 10 mg of a high-purity internal standard (e.g., maleic acid) into a vial. Record the exact weights. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally).
-
Number of Scans: 16-64, depending on the concentration.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
Trustworthiness of the qNMR Method
The accuracy of qNMR is directly tied to the purity of the internal standard and the precision of the weighings. The method's self-validating nature comes from the fundamental principle that signal intensity is directly proportional to molar concentration, provided the experimental parameters are set correctly.
Comparative Summary
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and interaction with stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Best Suited For | Volatile analytes and impurities. | Wide range of impurities, including non-volatile and thermally labile ones. | Absolute purity determination without a specific analyte reference standard. |
| Strengths | High resolution, high sensitivity for hydrocarbons. | High versatility, applicable to a broad range of compounds, specialized fluorinated columns available.[9] | Provides structural information, primary ratio method, high precision. |
| Limitations | Limited to volatile and thermally stable compounds. | May require method development to resolve all impurities, requires a chromophore for UV detection. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
| Typical LOD/LOQ | Low ppm to ppb range. | Low ppm range. | ~0.1% w/w. |
Conclusion: A Multi-faceted Approach to Purity Determination
No single analytical method can provide a complete picture of a compound's purity. For a comprehensive and robust assessment of this compound, a combination of techniques is recommended. GC-FID is the ideal starting point for assessing volatile impurities. HPLC-UV, particularly with a PFP column, offers a powerful tool for detecting a wider range of potential non-volatile impurities. Finally, qNMR serves as an orthogonal method to provide an accurate, absolute purity value and confirm the structure of the main component.
By understanding the principles, strengths, and limitations of each technique, and by designing self-validating experimental protocols, researchers can ensure the highest level of scientific integrity and confidence in their analytical results. This multi-pronged approach is essential for navigating the complex requirements of pharmaceutical development and ensuring the quality and safety of the final product.[3]
References
- Unknown. (2014). Validation of Impurity Methods, Part II. vertexaisearch.cloud.google.com.
-
Unknown. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. .
- Unknown. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. profound-analytical.com.
- Unknown. (n.d.).
- Unknown. (n.d.). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. pubmed.ncbi.nlm.nih.gov.
- Unknown. (2025).
-
Unknown. (n.d.). Oxazolidine Impurities. .
-
Unknown. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. .
- Bacalum, E. & Cheregi, M. (2017). Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC.
-
Unknown. (2013). Ensuring Purity of Gases for Gas Chromatography. .
-
Unknown. (n.d.). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. .
- Musio, B., Gala, E., & Ley, S. V. (2017).
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- 3. particle.dk [particle.dk]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Chiral Auxiliaries: Unveiling the Potential of 2-(Trifluoromethyl)-1,3-Oxazolidine
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of enantiomerically pure compounds, the strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These transient chiral controllers, temporarily installed on a prochiral substrate, offer a reliable and predictable pathway to stereochemical control. This guide provides an in-depth comparative analysis of the emerging 2-(Trifluoromethyl)-1,3-oxazolidine (FOX) auxiliary against established stalwarts: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine-based auxiliaries. By examining their performance through the lens of experimental data, we aim to equip researchers with the critical insights needed to select the optimal chiral auxiliary for their synthetic challenges.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental concept behind chiral auxiliaries is the temporary conversion of a prochiral substrate into a diastereomeric mixture by covalently attaching an enantiopure auxiliary. This allows for a diastereoselective transformation, where the inherent chirality of the auxiliary directs the formation of a new stereocenter with a specific configuration. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and, ideally, allows for the recovery and recycling of the valuable chiral controller.[1]
The Contenders: A Quartet of Chiral Auxiliaries
This guide will focus on a comparative analysis of four distinct classes of chiral auxiliaries, each with its unique structural features and modes of stereochemical induction.
| Chiral Auxiliary Class | Core Structure | Key Features |
| This compound (FOX) | Oxazolidine with a CF3 group at C2 | Fluorine-metal interactions for enhanced rigidity and facial bias. |
| Evans' Oxazolidinones | Oxazolidin-2-one | Well-established, predictable syn-selectivity in aldol reactions via a chelated transition state.[2][3] |
| Oppolzer's Sultams | Camphor-derived sultam | Rigid bicyclic structure providing excellent steric hindrance and high diastereoselectivity.[4] |
| Myers' Pseudoephedrine Amides | Acyclic amino alcohol | Forms a rigid lithium-chelated enolate, enabling highly diastereoselective alkylations.[5][6] |
In Focus: this compound (FOX) Auxiliary
The this compound, or "FOX" auxiliary, developed by the Brigaud group, represents a newer class of chiral controllers that leverage the unique properties of fluorine to achieve high levels of stereoselectivity.[4] The strong electron-withdrawing nature of the trifluoromethyl group and the potential for fluorine-metal interactions in the transition state are key to its efficacy.
Mechanism of Stereocontrol
The prevailing stereochemical model for the FOX auxiliary in asymmetric alkylations involves the formation of a rigid chelated enolate where the metal cation (e.g., Li⁺ or Na⁺) is coordinated by both the enolate oxygen and one of the fluorine atoms of the trifluoromethyl group. This fluorine-metal interaction, along with the steric bulk of the substituent at the C4 position (e.g., a phenyl group), effectively blocks one face of the enolate, leading to a highly directed attack of the electrophile from the less hindered face.[4]
Performance Data: Asymmetric Alkylation
The FOX auxiliary has demonstrated excellent performance in the asymmetric alkylation of N-acyl derivatives. High diastereoselectivities are achieved with a range of electrophiles.
| N-Acyl Group | Electrophile | Base | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Propionyl | Benzyl bromide | LHMDS | >98% | 85 | [4] |
| Propionyl | Allyl bromide | LHMDS | >98% | 80 | [4] |
| Phenylacetyl | Methyl iodide | LHMDS | >98% | 90 | [4] |
The Established Players: A Comparative Overview
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are arguably the most widely used chiral controllers, particularly for asymmetric aldol reactions.[3] They are typically derived from readily available amino alcohols, making both enantiomers accessible.
Mechanism of Stereocontrol: In boron-mediated aldol reactions, Evans' auxiliaries form a rigid, chair-like six-membered transition state (Zimmerman-Traxler model). The bulky substituent at C4 effectively shields one face of the Z-enolate, directing the aldehyde to approach from the opposite face and leading to the formation of the syn-aldol product with high diastereoselectivity.[2][7][8]
Performance Data: Asymmetric Aldol Reaction (Propionyl Imide with Benzaldehyde)
| Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Bu₂BOTf | DIPEA | >99:1 | 85-95 | [2] |
Oppolzer's Sultam Auxiliaries
Derived from camphor, Oppolzer's sultams offer a rigid and predictable chiral environment.[4] Their bicyclic structure provides excellent facial shielding, leading to high levels of diastereoselectivity in a variety of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[9]
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the chelation of the metal enolate by the carbonyl and sulfonyl oxygens. This rigid conformation, combined with the steric bulk of the camphor skeleton, directs the approach of the electrophile. Recent studies suggest that stereoelectronic effects of the sultam ring play a more significant role than previously thought.[10]
Performance Data: Asymmetric Alkylation (Propionyl Imide with Benzyl Bromide)
| Base | Diastereoselectivity | Yield (%) | Reference |
| NaHMDS | >98% d.e. | 85-95 | [11] |
Myers' Pseudoephedrine Auxiliaries
Andrew Myers developed the use of readily available and inexpensive pseudoephedrine as a powerful acyclic chiral auxiliary for asymmetric alkylations.[5]
Mechanism of Stereocontrol: The N-acyl pseudoephedrine derivative forms a rigid Z-enolate upon deprotonation with a strong base like LDA. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid bicyclic-like structure that directs the electrophile to the opposite face. The addition of lithium chloride is often crucial for high selectivity.[5][12]
Performance Data: Asymmetric Alkylation (Propionyl Amide with Benzyl Bromide)
| Base | Additive | Diastereoselectivity | Yield (%) | Reference |
| LDA | LiCl | >99:1 | 90 | [12] |
Head-to-Head Comparison: Alkylation of Propionyl Derivatives
To provide a more direct comparison, the following table summarizes the performance of each auxiliary in the asymmetric alkylation of their respective N-propionyl derivatives with benzyl bromide.
| Chiral Auxiliary | Diastereomeric Excess (d.e.) / Ratio | Yield (%) | Key Advantages | Potential Limitations |
| This compound (FOX) | >98% d.e. | 85 | High diastereoselectivity, potential for unique reactivity due to fluorine. | Newer auxiliary with less extensive literature; stability towards strong bases can be a concern.[11] |
| Evans' Oxazolidinone | 95-99% d.e. | 80-95 | Highly predictable, extensive literature, both enantiomers readily available.[13] | Cleavage can sometimes be challenging. |
| Oppolzer's Sultam | >98% d.e. | 85-95 | Excellent stereocontrol, highly crystalline derivatives aid in purification. | One enantiomer is more readily available from the chiral pool. |
| Myers' Pseudoephedrine | >99:1 | 90 | Inexpensive, readily available, excellent for alkylations. | Formation of the dianion is required; cleavage can be more involved. |
Experimental Protocols
General Experimental Workflow for Asymmetric Alkylation
Sources
- 1. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Camphorsultam - Wikipedia [en.wikipedia.org]
- 5. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. york.ac.uk [york.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Trifluoromethyl)-1,3-oxazolidine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like 2-(Trifluoromethyl)-1,3-oxazolidine demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond mere instruction to explain the chemical rationale behind each step. Our objective is to ensure your operational safety, maintain regulatory compliance, and protect our environment.
The structure of this compound, which incorporates a fluorinated group and a heterocyclic ring, necessitates specific disposal considerations. The robust carbon-fluorine bonds of the trifluoromethyl group are analogous to those in per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence.[1][2] Furthermore, the oxazolidine ring is susceptible to hydrolysis, particularly under acidic conditions, which can cleave the ring to release its constituent amino alcohol and trifluoroacetaldehyde.[3][4] These properties underpin the protocols outlined below.
Part 1: Immediate Safety and Hazard Assessment
Before beginning any disposal procedure, a complete understanding of the chemical's hazards is essential. All handling and waste consolidation must be performed inside a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. Fluorinated compounds and their potential hydrolysis products can be irritants or toxic. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye damage or irritation.[5] |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills and contamination.[6] |
| Respiratory Protection | Use in a chemical fume hood is mandatory. A certified respirator may be required for spill cleanup outside of a hood. | Prevents inhalation of potentially volatile and irritating vapors.[5][7] |
Key Chemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₄H₆F₃NO | [8] |
| Molecular Weight | 141.09 g/mol | [8] |
| Known & Inferred Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. Susceptible to hydrolysis. Thermal decomposition may produce toxic gases (e.g., Hydrogen Fluoride, Carbon Monoxide, Nitrogen Oxides). | [5][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [5] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a halogenated hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sanitary sewer. [6][10]
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe and compliant chemical waste disposal.[11] All waste streams containing this compound must be collected at the point of generation.
-
Primary Waste Container: Use a designated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," and list all other components and their approximate percentages.[10]
-
Halogenated Waste Stream: This compound must be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated waste, as this complicates the final disposal process and increases costs.
Step 2: Managing Different Waste Forms
-
Neat (Pure) or Concentrated Solutions: Carefully transfer any unused or waste quantities of the liquid directly into the labeled halogenated waste container using a funnel.
-
Dilute Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. The environmental persistence of the trifluoromethyl group prohibits sewer disposal.[6] Collect these solutions in a designated aqueous halogenated waste container.
-
Contaminated Solid Waste: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Gloves, weighing paper, and pipette tips.
-
Contaminated silica gel from chromatography.
-
Spill cleanup materials (absorbent pads, vermiculite). Collect these items in a separate, clearly labeled container for solid hazardous waste or a lined, puncture-proof drum.[6]
-
Step 3: Container Rinsing and Decontamination
-
Empty Containers: An "empty" container that held this compound must be managed properly. The first rinse with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as halogenated hazardous waste.[10] For highly toxic materials, the first three rinses must be collected.[10] After thorough rinsing and air-drying, the container may be disposed of or recycled according to your institution's policy.
Step 4: Storage and Final Disposal
-
Interim Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. The container must be kept closed at all times except when adding waste.[10] Use secondary containment (e.g., a chemical-resistant tub) to prevent the spread of material in case of a leak.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][7] These entities are equipped to manage the final disposal, which typically involves high-temperature incineration at a permitted hazardous waste facility, a method recommended for PFAS-containing materials.[2][12]
Disposal Workflow Diagram
The following diagram provides a logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the disposal of this compound.
Part 3: Emergency Spill Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: If safe to do so, prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[13]
-
Absorb & Collect: Carefully cover the spill with the absorbent material. Once absorbed, collect the material using non-sparking tools and place it into a designated, labeled container for solid hazardous waste.[13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental well-being.
References
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
-
Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Journal of Organic Chemistry, 75(12), 4135-45. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
AOBChem. (n.d.). Safety Data Sheet: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazolidine hydrolysis of aryl, heteroaryl, and alkyl-substituted fluoroolefins. Retrieved from [Link]
-
Fife, T. H., & Hagopian, L. (1967). Oxazolidine Hydrolysis. The Participation of Solvent and Buffer in Ring Opening. Scribd. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link].org/wiki/Oxazolidine)
Sources
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Trifluoromethyl)-1,3-oxazolidine
This guide provides essential safety and handling protocols for 2-(Trifluoromethyl)-1,3-oxazolidine, tailored for researchers and drug development professionals. As direct, comprehensive safety data for this specific compound is limited, this document synthesizes information from structurally related oxazolidines, general principles of chemical safety, and expert knowledge to establish a robust framework for safe laboratory operations. The protocols herein are designed to be self-validating systems, prioritizing the mitigation of risks through a deep understanding of the potential hazards involved.
Hazard Assessment: Understanding the Risks
Acute toxicity data for a structurally similar compound, 4-ethyl-2-trifluoromethyl-oxazolidine, shows an oral LD50 in mice of >1600 mg/kg, suggesting moderate acute toxicity if ingested.[6] Given the potential for hydrolysis of the oxazolidine ring, it is prudent to handle this compound with care to avoid the generation of unknown byproducts.[7]
Table 1: Inferred Hazard Profile for this compound
| Hazard Type | Potential Risk | Rationale & References |
| Acute Oral Toxicity | Harmful if swallowed. | Based on data for related oxazolidines.[3][6] |
| Skin Contact | May cause skin irritation or allergic reaction. | A common hazard for oxazolidine derivatives.[2][3] |
| Eye Contact | May cause serious eye irritation or damage. | A significant risk associated with similar compounds.[2][3][8] |
| Inhalation | May cause respiratory tract irritation. | Vapors or aerosols could be harmful if inhaled.[2][3] |
| Long-term Exposure | Unknown. | Data is not available; treat with caution. |
Core Directive: Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering controls (e.g., fume hoods) are the first line of defense. All manipulations of this compound should be performed within a certified chemical fume hood.[9] PPE serves as the critical final barrier to exposure.
Eye and Face Protection
Causality: The potential for this chemical to cause serious eye damage necessitates robust eye protection.[3] Standard safety glasses are insufficient as they do not protect against splashes from all angles.
Protocol:
-
Minimum Requirement: Wear chemical safety goggles that provide a complete seal around the eyes.[10]
-
High-Risk Operations: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., reactions under pressure, quenching), a face shield must be worn in addition to safety goggles.[11]
Skin and Body Protection
Causality: Direct skin contact is a primary route of exposure for many laboratory chemicals, potentially leading to irritation or sensitization.[12] A protective barrier is essential to prevent dermal absorption.
Gloves:
-
Selection: Use powder-free, chemical-resistant gloves.[12] While specific glove permeation data for this compound is unavailable, nitrile or neoprene gloves are generally preferred for handling a wide range of organic chemicals in a research setting.[11] Always check the manufacturer's compatibility chart if available. Thicker gloves generally offer better protection.[12]
-
Technique: Double gloving is recommended, especially during compound transfer or when working with concentrations.[13] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff.[13]
-
Integrity: Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected or visible damage occurs.[12]
Lab Coat/Gown:
-
Selection: A long-sleeved, flame-resistant lab coat is mandatory. For procedures with a significant splash risk, a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, should be worn over the lab coat.[11][13]
-
Usage: Lab coats must be fully buttoned with sleeves rolled down. They should be removed immediately upon known contamination and should never be worn outside of the laboratory.
Respiratory Protection
Causality: Inhalation of chemical vapors or aerosols can cause respiratory irritation and systemic toxicity.[2][3] Engineering controls are the primary method to prevent this.
Protocol:
-
Standard Operations: When working exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required.[9]
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, respiratory protection is necessary.
-
For large spills where aerosols or vapors may be generated, a full face-piece chemical cartridge-type respirator with an organic vapor cartridge is required.[11][12]
-
All personnel who may need to use a respirator must be fit-tested and trained in its proper use according to institutional and regulatory standards.[12]
-
Operational Workflow for PPE Selection
The selection of appropriate PPE is dynamic and depends on the specifics of the procedure being performed. The following diagram outlines a decision-making process for handling this compound.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures in Case of Exposure
Immediate and correct action is critical to minimizing harm after an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3][10]
-
Inhalation: Move the affected person to fresh air and keep them warm and at rest.[10] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting.[8] Wash out the mouth with water, provided the person is conscious.[10] Seek immediate medical attention.[3][10]
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and future exposures.
Decontamination
-
Glassware and Equipment: Before removing from the fume hood, decontaminate all surfaces and equipment. Rinse glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous waste.[14]
-
Work Surfaces: Clean the work area within the fume hood with a suitable solvent and then with soap and water. All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.
Waste Disposal
-
Chemical Waste: Collect all waste containing this compound, including reaction residues and solvent rinses, in a designated, properly labeled hazardous waste container.[14] The container must be kept sealed when not in use and stored in a secondary containment bin.[14] Never mix incompatible wastes.[14]
-
Contaminated PPE: Used gloves, disposable gowns, and other contaminated solid materials should be collected in a sealed bag or container labeled as hazardous waste and disposed of according to institutional guidelines.[13] Do not dispose of contaminated PPE in the regular trash.
Disposal should always be conducted through your institution's Environmental Health and Safety (EHS) office.[14] Do not pour chemical waste down the drain.[14]
References
- Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. PubMed Central.
- Safety Data Sheet - (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-1,3-oxazolidin-2-one. Biosynth.
- Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. American Chemical Society.
- This compound. Santa Cruz Biotechnology.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- RTECS NUMBER-RQ2115500-Chemical Toxicity Database. DrugFuture.
- Safety data sheet - Ultracur3D® FL 300. Carl ROTH.
- Safety Data Sheet - Deacetyl linezolid. Biosynth.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- SAFETY DATA SHEET - Product Identifier 347817. Sigma-Aldrich.
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
- SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Fisher Scientific.
- Substituted Oxazolidines: Human health tier II assessment. Australian Government Department of Health.
- PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
- Qualitative Tier 2 Assessment - Oxazolidine. Santos.
- Safety Data Sheet - {5-(Hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol. AK Scientific, Inc..
- Safety Data Sheet - 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. AOBChem.
- Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG.
- Safe handling and disposal procedures for Oxazolidine, 3,3'-methylenebis[5-methyl-. Benchchem.
- Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. National Institutes of Health.
- Oxazolidine. Wikipedia.
- 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one Safety Data Sheet. AK Scientific, Inc..
- 3-Ethenyl-5-methyl-2-oxazolidinone SDS. ECHEMI.
- Hazardous Waste Disposal Guide. Dartmouth College.
- EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
Sources
- 1. santos.com [santos.com]
- 2. aksci.com [aksci.com]
- 3. carlroth.com [carlroth.com]
- 4. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RTECS NUMBER-RQ2115500-Chemical Toxicity Database [drugfuture.com]
- 7. Oxazolidine - Wikipedia [en.wikipedia.org]
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- 9. aobchem.com [aobchem.com]
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- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. pppmag.com [pppmag.com]
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- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
